molecular formula C4H4Br2N2 B1586872 4,5-Dibromo-2-methylimidazole CAS No. 4002-81-7

4,5-Dibromo-2-methylimidazole

Cat. No.: B1586872
CAS No.: 4002-81-7
M. Wt: 239.9 g/mol
InChI Key: DBFMQNPRKMLHLK-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylimidazole is a useful research compound. Its molecular formula is C4H4Br2N2 and its molecular weight is 239.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMQNPRKMLHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378410
Record name 4,5-Dibromo-2-methylimidazole
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Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4002-81-7
Record name 4,5-Dibromo-2-methylimidazole
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Record name 4,5-dibromo-2-methyl-1H-imidazole
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Foundational & Exploratory

4,5-Dibromo-2-methylimidazole: A Core Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,5-Dibromo-2-methylimidazole

This compound is a halogenated heterocyclic compound that has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its imidazole core is a well-recognized "privileged structure," forming the backbone of numerous biologically active molecules, including essential amino acids and nucleotides.[1] The strategic placement of two bromine atoms on this core scaffold imparts unique reactivity, making it a versatile precursor for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and subsequent functionalization, and an exploration of its potential in therapeutic discovery.

Physicochemical and Structural Properties

This compound is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the bromine atoms significantly influences its electronic properties and provides handles for a variety of chemical transformations.

PropertyValueReference(s)
CAS Number 4002-81-7[1]
Molecular Formula C₄H₄Br₂N₂[1]
Molecular Weight 239.90 g/mol [1]
Melting Point 228-234 °C[2][3]
Boiling Point 396.6 °C at 760 mmHg[2]
Density 2.188 g/cm³[2]
Appearance White to off-white crystalline solid[1]
XLogP3 2.24[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
SMILES Cc1nc(c(Br)[nH]1)Br[1]
InChI InChI=1/C4H4Br2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8)[1]

Synthesis of this compound: Electrophilic Bromination

The most direct and efficient route to this compound is the electrophilic bromination of the readily available starting material, 2-methylimidazole. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack at the C4 and C5 positions. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation due to its selectivity and ease of handling.[4]

Causality in Experimental Design:

The choice of an appropriate solvent is critical. Acetic acid is often employed as it facilitates the reaction without competing in side reactions. The stoichiometry of NBS is also a key parameter; using at least two equivalents ensures the dibromination of the imidazole ring. The work-up procedure is designed to remove excess brominating agent and neutralize the acidic solvent, leading to the isolation of the pure product.

Detailed Experimental Protocol: Synthesis via Direct Bromination

Materials:

  • 2-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. Control the addition to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of cold deionized water. Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the color dissipates.

  • Neutralization: Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[4]

G cluster_synthesis Synthesis Workflow start Dissolve 2-Methylimidazole in Acetic Acid add_nbs Add N-Bromosuccinimide (2.2 eq) start->add_nbs react Stir at Room Temperature add_nbs->react monitor Monitor by TLC react->monitor workup Quench with Na₂S₂O₃ and Neutralize with NaHCO₃ monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Purify by Recrystallization/Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The two bromine atoms at the C4 and C5 positions of this compound are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[5] This reactivity allows for the introduction of diverse aryl, heteroaryl, and alkynyl substituents, making it an invaluable building block for creating libraries of complex molecules for drug discovery.[5]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[5] Both bromine atoms on the this compound ring are susceptible to coupling, and selective mono- or di-functionalization can often be achieved by carefully controlling the reaction conditions.[5]

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 to 2.2 eq., depending on desired mono- or di-substitution), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq.).

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L₂(R) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR A singlet for the methyl protons (CH ₃) around 2.3-2.5 ppm. A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR A signal for the methyl carbon (C H₃) around 12-15 ppm. Signals for the imidazole ring carbons, with the C4 and C5 carbons bonded to bromine appearing in the 100-115 ppm range, and the C2 carbon appearing further downfield, likely above 140 ppm.
IR Spectroscopy A broad absorption band in the 3100-2800 cm⁻¹ region corresponding to the N-H stretching vibration. C-H stretching vibrations for the methyl group around 2950-2850 cm⁻¹. C=N and C=C stretching vibrations within the imidazole ring in the 1600-1450 cm⁻¹ region. A strong C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry A characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a cluster of peaks at m/z 238, 240, and 242 in a 1:2:1 intensity ratio.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[6] The ability to functionalize this compound through cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors, anticancer agents, and antimicrobial drugs. The bromine atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.

G cluster_applications Medicinal Chemistry Applications start_mol This compound cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start_mol->cross_coupling library Library of Novel Imidazole Derivatives cross_coupling->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its bromine substituents in cross-coupling reactions provide a robust platform for the synthesis of a diverse range of functionalized imidazole derivatives. For researchers and drug development professionals, this compound represents a key starting point for the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • PubChem. (n.d.). 4,5-Dibromo-1-Boc-2-methyl-1H-imidazole. Retrieved from [Link]

  • Maruthamuthu, M., Rajam, S., Stella, C. R., & Dileepan, B. A. G. (2020). The chemistry and biological significance of imidazole, benzimidazole, benzoxazole, tetrazole and quinazolinone nucleus. ResearchGate. Retrieved from [Link]

Sources

4,5-Dibromo-2-methylimidazole CAS number 4002-81-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dibromo-2-methylimidazole (CAS No. 4002-81-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and potential applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound built upon the imidazole ring, a structure of immense biological significance found in essential biomolecules like the amino acid histidine.[1] The strategic placement of a methyl group at the C2 position and bromine atoms at the C4 and C5 positions creates a versatile and reactive scaffold. The bromine atoms, in particular, serve as crucial synthetic handles and modulators of biological activity.[1][2] This compound is typically supplied as a white to off-white solid and is soluble in polar organic solvents.[1]

PropertyValueSource(s)
CAS Number 4002-81-7[3][4]
Molecular Formula C₄H₄Br₂N₂[1][3][5]
Molecular Weight 239.90 g/mol [3][5]
IUPAC Name 4,5-dibromo-2-methyl-1H-imidazole[5]
Appearance White to off-white solid[1]
Canonical SMILES CC1=NC(=C(N1)Br)Br[5]
InChIKey DBFMQNPRKMLHLK-UHFFFAOYSA-N[5]
Topological Polar Surface Area 28.7 Ų[5]
Hydrogen Bond Donor Count 1[5]
Heavy Atom Count 8[5]

Spectroscopic Profile: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple. A singlet corresponding to the three protons of the C2-methyl group would likely appear in the δ 2.0-2.5 ppm range. The N-H proton signal would be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically appearing downfield (δ 10-13 ppm).

  • ¹³C NMR: Three distinct signals are anticipated for the imidazole ring carbons, along with one for the methyl group. The C2 carbon , bonded to two nitrogen atoms, would be the most downfield of the ring carbons. The brominated C4 and C5 carbons would have their chemical shifts influenced by the heavy bromine atoms, appearing further upfield than C2 but downfield of typical sp² carbons. The methyl carbon would produce a signal in the upfield region (δ 10-20 ppm). The N-methylated analog, 4,5-Dibromo-1-methyl-imidazole, provides a reference for the expected shifts of the ring carbons.[6]

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid check for key functional groups.

  • N-H Stretch: A broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the N-H bond in the imidazole ring.[7]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H stretching of the methyl group.

  • C=N/C=C Stretch: The imidazole ring stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

  • C-Br Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is invaluable for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The key diagnostic feature will be a cluster of peaks for the molecular ion around m/z 238, 240, and 242. This unique pattern is due to the two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The resulting M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.[7]

Synthesis and Chemical Reactivity

Proposed Synthesis: Electrophilic Bromination

The most direct and industrially scalable route to this compound is the electrophilic bromination of 2-methylimidazole. The imidazole ring is electron-rich, making the C4 and C5 positions highly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is an excellent choice of brominating agent for this transformation due to its ease of handling and good selectivity compared to elemental bromine.[8]

G cluster_reactants Reactants cluster_product Product 2-Me-Imidazole 2-Methylimidazole Product This compound 2-Me-Imidazole->Product Acetic Acid, RT NBS N-Bromosuccinimide (NBS) (2.2 eq)

Caption: Synthetic pathway for this compound via bromination.

Detailed Experimental Protocol (Representative) This protocol is adapted from established procedures for the bromination of similar imidazole scaffolds.[8]

  • Reaction Setup: To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature. The use of a slight excess of NBS ensures complete di-bromination.

  • Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Core Reactivity: A Gateway to Molecular Diversity

The true value of this compound lies in its reactivity. The two bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules.[9] This makes it an indispensable intermediate for structure-activity relationship (SAR) studies.[10]

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of aryl or heteroaryl substituents at the C4 and/or C5 positions.

  • Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl functionalities, which are valuable for further transformations or as pharmacophores themselves.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the attachment of various amine-containing groups.

By carefully controlling stoichiometry and reaction conditions, it is often possible to achieve selective mono-functionalization at either the C4 or C5 position, followed by a different coupling reaction at the remaining position, leading to a diverse array of di-substituted imidazole derivatives.

Caption: Key cross-coupling reactions using the title compound as a scaffold.

Applications in Drug Discovery and Chemical Biology

The imidazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[2][11] this compound serves as an ideal starting point for leveraging this scaffold.

Kinase Inhibitors

Kinases are critical targets in oncology and inflammatory diseases. The imidazole scaffold is a common feature in many kinase inhibitors, acting as a rigid core to orient substituents that interact with the ATP-binding site.[2] The C4 and C5 positions of this molecule can be functionalized to introduce groups that form key hydrogen bonds or occupy hydrophobic pockets within the kinase active site.[10]

Antimicrobial Agents

The imidazole nucleus is the foundation of many antifungal and antibacterial agents (e.g., azole antifungals). Halogenation of the imidazole ring has been shown to enhance antimicrobial potency.[2] Derivatives of this compound are therefore promising candidates for screening against pathogenic bacteria and fungi, including drug-resistant strains.

Proteomics Research

This compound has been specifically flagged for use in proteomics research.[3] While detailed applications are not specified, dibrominated compounds can act as reactive probes or building blocks for creating affinity labels or cross-linkers to study protein-protein interactions or identify binding partners.

G cluster_0 Core Building Block cluster_1 Synthetic Diversification cluster_2 Potential Therapeutic Classes Core 4,5-Dibromo- 2-methylimidazole Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Other Other Functionalization Core->Other Kinase_Inhib Kinase Inhibitors Suzuki->Kinase_Inhib Other_Bio Other Bioactive Molecules Sonogashira->Other_Bio Antimicrobial Antimicrobial Agents Other->Antimicrobial

Caption: From building block to potential therapeutic applications.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[12] A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[14]

    • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • Ingestion: Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.[14]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS No. 4002-81-7) is more than just a catalog chemical; it is a highly valuable and versatile platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable spectroscopic characteristics, and, most importantly, the synthetic accessibility of its C4 and C5 positions through robust cross-coupling chemistry make it a powerful tool. For researchers aiming to develop novel kinase inhibitors, antimicrobial agents, or other targeted therapeutics, this compound offers a reliable and strategically functionalized starting point rooted in the proven biological relevance of the imidazole scaffold.

References

  • PubChem. (n.d.). 4,5-Dibromo-1-Boc-2-methyl-1H-imidazole. Retrieved from [Link]

  • XiXisys. (n.d.). GHS SDS for CAS: 4002-81-7. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Unnamed Supplier. (n.d.). Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block. Retrieved from [Link]

  • Reisner, E. et al. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dibromo-1-methyl-imidazole - Optional[13C NMR]. Retrieved from [Link]

  • Wang, X. et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6667. Retrieved from [Link]

  • Moon, J. K., & Shibamoto, T. (2013). Carcinogenic 4(5)-methylimidazole Found in Beverages, Sauces, and Caramel Colors: Chemical Properties, Analysis, and Biological Activities. Journal of agricultural and food chemistry, 61(4), 773-8. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Zengin, G. et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Microorganisms, 11(4), 978. Retrieved from [Link]

  • McMahon, R. J. et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • St. John, T. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR [Video]. YouTube. Retrieved from [Link]

  • Hafez, H. N. et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica, 90(1), 10. Retrieved from [Link]

  • Akocak, S. et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Journal of Scientific Perspectives, 3(4), 379-390. Retrieved from [Link]

  • Moon, J. K., & Shibamoto, T. (2011). Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of agricultural and food chemistry, 59(2), 615-8. Retrieved from [Link]

Sources

4,5-Dibromo-2-methylimidazole spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4,5-Dibromo-2-methylimidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies used to characterize this compound, a key heterocyclic compound relevant in medicinal chemistry and materials science. For professionals in research and drug development, unambiguous structural confirmation is paramount. This document details the core spectral techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both predictive analysis based on first principles and established protocols for data acquisition.

The causality behind the spectral features is explained through a comparative analysis with the parent compound, 2-methylimidazole, providing a framework for interpreting the electronic effects of halogenation on the imidazole scaffold.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₄Br₂N₂) is a derivative of 2-methylimidazole where the hydrogen atoms at positions 4 and 5 of the imidazole ring are substituted with bromine atoms. This substitution profoundly influences the molecule's electronic environment and, consequently, its spectral properties.

The workflow for structural elucidation follows a logical progression from determining the proton and carbon framework (NMR) to identifying functional groups (IR) and finally confirming the molecular weight and elemental composition (MS).

G cluster_0 Structural Analysis Workflow Start Sample: this compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Integrated Spectral Data NMR->Data IR->Data MS->Data Structure Unambiguous Structure Confirmation Data->Structure

Caption: Workflow for the comprehensive spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectral Analysis

Expertise & Experience: The symmetry of this compound simplifies its ¹H NMR spectrum significantly. However, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for imidazole derivatives due to its ability to better solubilize the compound and slow the exchange of the N-H proton, making it more readily observable.

Predicted Spectrum:

  • N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but typically falls in the range of 10-13 ppm in DMSO-d₆.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are chemically equivalent and will appear as a sharp singlet. Compared to 2-methylimidazole (approx. 2.2-2.3 ppm)[1], the electron-withdrawing bromine atoms are expected to have a modest deshielding effect, shifting this peak slightly downfield.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5Broad Singlet1HN-H
~2.4Singlet3HC2-CH₃

Trustworthiness (Self-Validating Protocol): The protocol below includes standard steps for ensuring data quality, such as using a deuterated solvent with a known internal standard (TMS) and acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Use tetramethylsilane (TMS, 0 ppm) as the internal reference standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis

Expertise & Experience: The ¹³C NMR spectrum is crucial for confirming the carbon backbone. The most significant feature will be the dramatic downfield shift of the C4 and C5 carbons due to the direct attachment of the highly electronegative bromine atoms (the "heavy atom effect"). In contrast, the chemical shift of C2 will be less affected.

Predicted Spectrum:

  • C4/C5 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry. They will appear as a single resonance. The strong deshielding effect of bromine will shift this peak significantly downfield compared to unsubstituted imidazole (C4/C5 at ~121 ppm)[2]. A shift to approximately 110-120 ppm is anticipated.

  • C2 Carbon: This carbon, bearing the methyl group, is expected to appear downfield, characteristic of imidazole C2 carbons. Its chemical shift should be similar to that in 2-methylimidazole (~145 ppm)[2][3].

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the typical aliphatic region, likely between 10-15 ppm.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~145C2
~115C4 / C5
~14C2-CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or corresponding field strength) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-2048 scans (or more, as ¹³C has low natural abundance).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this compound, the key diagnostic peaks are the N-H stretch and the vibrations of the imidazole ring. The presence of C-Br bonds will also introduce absorptions in the fingerprint region.

Predicted Spectrum:

  • N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the imidazole ring[4].

  • C=N and C=C Stretching: Vibrations from the imidazole ring are expected in the 1450-1650 cm⁻¹ region[5].

  • C-H Bending/Stretching: Absorptions related to the methyl group will appear around 2900-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).

  • C-Br Stretch: The carbon-bromine stretching vibrations are typically found in the low-frequency fingerprint region, usually between 500-650 cm⁻¹.

Predicted Key IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode
3100 - 3400 (broad)N-H Stretch
2900 - 3000C-H Stretch (methyl)
1450 - 1650C=N / C=C Ring Stretch
500 - 650C-Br Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Analysis

Expertise & Experience: Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[6]. This creates a predictable and easily identifiable pattern for brominated molecules.

Predicted Spectrum:

  • Molecular Ion Peak (M⁺): The molecular formula is C₄H₄Br₂N₂. The calculated monoisotopic mass is approximately 237.87 g/mol .

  • Isotopic Pattern: The presence of two bromine atoms will result in a distinctive cluster of peaks for the molecular ion:

    • M⁺: Contains two ⁷⁹Br isotopes. (Relative abundance: 1)

    • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope. (Relative abundance: 2)

    • [M+4]⁺: Contains two ⁸¹Br isotopes. (Relative abundance: 1) This results in a characteristic 1:2:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive signature for a dibrominated compound[7].

G cluster_ms Predicted MS Isotopic Pattern for [C₄H₄Br₂N₂]⁺ cluster_axis a M⁺ (²x⁷⁹Br) 100% b [M+2]⁺ (⁷⁹Br,⁸¹Br) ~200% c [M+4]⁺ (²x⁸¹Br) ~100% x_axis m/z →

Caption: Predicted 1:2:1 isotopic pattern for the molecular ion of a dibrominated compound.

  • Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) may induce fragmentation. Common fragmentation pathways could include the loss of a bromine radical (M-Br)⁺, or cleavage of the imidazole ring. The resulting fragment ions would also exhibit isotopic patterns if they retain one or more bromine atoms.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument for high-resolution data).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster ([M+H]⁺). Verify the mass and the 1:2:1 isotopic abundance pattern. High-resolution data can be used to confirm the elemental formula.

Integrated Analysis and Conclusion

The true power of spectral analysis lies in the integration of data from multiple techniques. For this compound:

  • MS confirms the molecular weight (239.90 g/mol ) and the presence of two bromine atoms via the unique 1:2:1 isotopic pattern.

  • ¹H NMR confirms the presence of the methyl group and the N-H proton, indicating the core structure is intact.

  • ¹³C NMR verifies the carbon skeleton, with the key diagnostic signal being the heavily deshielded C4/C5 carbons attached to the bromine atoms.

  • IR spectroscopy supports the presence of the N-H functional group and the imidazole ring structure.

Together, these techniques provide a self-validating system, leading to an unambiguous confirmation of the structure of this compound, a critical requirement for any application in regulated fields such as drug development.

References

Tautomerism in substituted methylimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tautomerism in Substituted Methylimidazoles

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the tautomeric phenomena in substituted methylimidazoles, a molecular scaffold of significant interest in medicinal chemistry. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal factor governing the physicochemical and biological properties of these heterocyclic compounds.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of this equilibrium is not merely academic; it is a fundamental prerequisite for the rational design of effective and safe therapeutics. This document integrates theoretical principles with field-proven experimental and computational methodologies to serve as a detailed resource for characterizing and predicting the tautomeric behavior of substituted methylimidazoles.

The Foundational Chemistry of Imidazole Tautomerism

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of biological chemistry, most notably as the side chain of the amino acid histidine.[3][4] It is also a privileged scaffold in a vast number of pharmaceuticals.[5][6][7] The defining characteristic of the parent imidazole ring is its prototropic tautomerism: the proton on the pyrrole-like nitrogen (N-H) can migrate to the pyridine-like nitrogen, resulting in two distinct but energetically equivalent tautomers.[3][4][5]

However, when a substituent, such as a methyl group, is introduced at a carbon atom (e.g., at C4), this equivalence is broken. The two resulting tautomers, 4-methyl-1H-imidazole and 5-methyl-1H-imidazole, are no longer degenerate and exist in a dynamic equilibrium where one form is typically more stable than the other.[8][9][10] This seemingly subtle shift has profound consequences for molecular interactions, reactivity, and biological function.

Caption: Prototropic tautomeric equilibrium in 4(5)-methylimidazole.

Factors Governing the Tautomeric Equilibrium (KT)

The position of the tautomeric equilibrium is not static; it is a delicate balance dictated by a combination of intrinsic structural features and extrinsic environmental conditions.

  • Electronic Effects: The nature of the substituent is paramount. Electron-donating groups (EDGs), like the methyl group, increase the electron density in the ring. They tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent (the 5-methyl or π-tautomer) by enhancing the basicity of that nitrogen. Conversely, electron-withdrawing groups (EWGs) would favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the 4-substituted or τ-tautomer).[11][12][13]

  • Solvent Effects: The solvent environment plays a crucial role in stabilizing or destabilizing tautomers.[8] Polar protic solvents can form hydrogen bonds with the pyridine-like nitrogen, influencing the equilibrium. The choice of solvent can, therefore, be a tool to modulate the tautomeric ratio.

  • pH and Basicity (pKa): Tautomerism is intimately linked to the basicity of the two ring nitrogens. The overall measured (macroscopic) pKa of the molecule is a composite of the individual (microscopic) pKa values of each nitrogen atom. The tautomeric equilibrium constant (KT) can be determined from these microscopic pKa values, making their measurement essential.[14]

  • Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds can effectively "lock" the molecule into a single, highly favored tautomeric form, dramatically shifting the equilibrium.[15]

Experimental Methodologies for Tautomer Characterization

A multi-pronged experimental approach is necessary to unambiguously characterize the tautomeric state of a substituted methylimidazole in solution. As a Senior Application Scientist, my recommendation is to never rely on a single technique, but to build a self-validating dataset from complementary methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive tool for studying tautomeric equilibria in solution.[1] The key is to understand whether the proton exchange between the nitrogens is fast or slow on the NMR timescale. In many cases, the exchange is slow enough to observe distinct signals, or at least diagnostically shifted averaged signals.

¹³C NMR is particularly diagnostic because the chemical shifts of the ring carbons (C4 and C5) are highly sensitive to the location of the N-H proton. When the proton is on the adjacent nitrogen (N1), the C5 carbon is significantly shielded compared to when the proton is on the distant nitrogen (N3). This difference in chemical shifts (ΔδC4-C5) serves as a reliable indicator of the predominant tautomer.[15][16]

Tautomer / RegioisomerPosition of H or MeΔδ (C4-C5) ppmPredominant Form Indication
4-Methyl-1H-imidazoleH on N1 (adjacent)~11 ppmFavored by intramolecular H-bond to N3
5-Methyl-1H-imidazoleH on N3 (distant)~21 ppmFavored by intramolecular H-bond from N-H
1,4-Dimethylimidazole (Model)Me on N1 (adjacent)10.5 ppmLocked τ-like form
1,5-Dimethylimidazole (Model)Me on N3 (distant)20.8 ppmLocked π-like form
A summary of diagnostic ¹³C NMR chemical shift differences adapted from experimental and computed data.[15][16]
  • Sample Preparation: Dissolve a precise amount of the substituted methylimidazole (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or CD₂Cl₂). The choice of solvent is critical as it can influence the equilibrium.

  • Model Compound Preparation: Prepare parallel samples of the corresponding N-methylated regioisomers (e.g., 1,4-dimethylimidazole and 1,5-dimethylimidazole). These "locked" isomers serve as essential benchmarks for the chemical shifts of each pure tautomer.[15][16]

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a long relaxation delay (e.g., d1 = 30s) and use a sufficient number of scans to achieve a high signal-to-noise ratio. Use proton decoupling.

  • Signal Assignment: Assign the C4 and C5 signals for your compound and the model isomers. 2D NMR techniques like HSQC and HMBC can be used for unambiguous assignment.

  • Analysis & Interpretation:

    • Calculate the difference in chemical shift (Δδ) between C4 and C5 for your compound.

    • Compare this experimental Δδ with the values from your locked 1,4- and 1,5-dimethylimidazole benchmarks.

    • A Δδ value closer to that of 1,4-dimethylimidazole indicates a preference for the 4-methyl tautomer. A value closer to that of 1,5-dimethylimidazole indicates a preference for the 5-methyl tautomer.

    • The observed chemical shifts are a weighted average of the two tautomeric states.[15] The equilibrium constant (KT) can be estimated using the equation: δobs = XAδA + XBδB, where X is the mole fraction and δ is the chemical shift of the pure tautomers (approximated from the N-methylated models).

Caption: Experimental workflow for determining tautomer preference using ¹³C NMR.

Potentiometric Titration for pKa Determination

This method provides the macroscopic pKa value, which is essential for understanding the compound's behavior in biological systems. With appropriate models, it can be used to dissect the microscopic pKa values of the individual nitrogens, which directly relates to the tautomer ratio in the neutral state.[14]

  • System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Prepare a solution of the methylimidazole derivative of known concentration (e.g., 1-10 mM) in degassed, deionized water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while recording the pH after each addition. Then, back-titrate with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Use specialized software for a more accurate determination by fitting the entire titration curve.

  • Microscopic pKa Estimation: By combining the macroscopic pKa of the target compound with the pKa values of the N-methylated "locked" derivatives, one can solve a system of equations to estimate the microscopic pKa values and the tautomeric equilibrium constant, KT.[14]

Computational Chemistry: A Predictive and Complementary Tool

While experiments provide ground truth in a specific environment, computational chemistry offers a powerful predictive lens to explore tautomeric landscapes, understand the underlying energetic drivers, and guide experimental design.

Quantum mechanical calculations can determine the relative Gibbs free energies (ΔG) of different tautomers.[17] The more stable tautomer will have a lower free energy, and the population of each tautomer at equilibrium can be directly calculated from ΔG using the Boltzmann distribution. This in silico approach allows for rapid screening of substituent effects and solvent environments.

  • Structure Generation: Build the 3D structures of all possible tautomers (e.g., 4-methyl and 5-methyl forms) in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP or ωB97XD and a basis set like 6-311++G(d,p) is a robust choice.[15][17]

  • Solvent Modeling: This step is critical for relevance. Include the effect of a solvent (e.g., water, DMSO) using a Polarizable Continuum Model (PCM). This accounts for the bulk electrostatic effect of the solvent on tautomer stability.[11][18]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermal corrections for calculating Gibbs free energies.

  • Energy Calculation & Analysis:

    • Calculate the relative Gibbs free energy (ΔG) between the tautomers.

    • Determine the equilibrium constant: KT = exp(-ΔG / RT).

    • Calculate the percentage population of each tautomer.

Computational_Workflow Input Input Structures (Tautomer A, Tautomer B) Opt Geometry Optimization + Frequency Calculation (DFT in vacuo) Input->Opt Solv Solvation Calculation (PCM, e.g., Water) Opt->Solv Energy Extract Gibbs Free Energies (G_A, G_B) Solv->Energy DeltaG Calculate ΔG (G_B - G_A) Energy->DeltaG KT Calculate K_T exp(-ΔG / RT) DeltaG->KT Pop Predict Tautomer Population (%) KT->Pop

Caption: A standard workflow for the computational prediction of tautomer ratios.

Implications in Drug Discovery and Development

The ultimate goal of this analysis is to enable better drug design. The predominant tautomeric form of a molecule is its "bioactive conformation" in solution, dictating how it interacts with its biological target.[2]

  • Pharmacodynamics (Target Affinity): Tautomers present different pharmacophoric features. One tautomer might have a hydrogen bond donor (N-H) pointing towards a receptor, while the other presents a hydrogen bond acceptor (the lone pair on the pyridine-like N). This switch can dramatically alter binding affinity and, consequently, biological activity.[6] A drug designed based on the wrong tautomer is likely to fail.

  • Pharmacokinetics (ADME): Tautomers are distinct chemical entities with different physicochemical properties. They will have different polarities, lipophilicities (logP), and pKa values. These differences directly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, affecting its solubility, membrane permeability, and metabolic stability.[2]

Caption: How different tautomers can result in productive vs. non-productive binding.

Conclusion

The tautomerism of substituted methylimidazoles is a complex interplay of electronic, steric, and environmental factors. It is a critical molecular parameter that must be understood and controlled in modern drug discovery. A failure to account for the correct tautomeric state can lead to erroneous structure-activity relationship (SAR) interpretations and the ultimate failure of a drug candidate. By employing a synergistic combination of high-field NMR spectroscopy (particularly ¹³C NMR with locked models) and robust computational modeling, researchers can confidently characterize and predict tautomeric preferences, paving the way for more rational, efficient, and successful drug design.

References

  • Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH Source: PURKH URL: [Link]

  • Title: Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed Source: PubMed URL: [Link]

  • Title: Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC - NIH Source: PMC - NIH URL: [Link]

  • Title: The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed Source: PubMed URL: [Link]

  • Title: What impact does tautomerism have on drug discovery and development? - PMC - NIH Source: PMC - NIH URL: [Link]

  • Title: IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY - PharmaTutor Source: PharmaTutor URL: [Link]

  • Title: 4-Methylimidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 4-(5-) methylimidazole - ElectronicsAndBooks Source: ElectronicsAndBooks URL: [Link]

  • Title: 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed Source: PubMed URL: [Link]

  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central Source: PMC - PubMed Central URL: [Link]

  • Title: 1-Methylimidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tautomeric equilibrium of 4(5)-methylimidazole. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles - SciSpace Source: SciSpace URL: [Link]

  • Title: Review of pharmacological effects of imidazole derivatives Source: S. Asfendiyarov Kazakh National Medical University URL: [Link]

  • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]

  • Title: Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI Source: MDPI URL: [Link]

  • Title: Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Tautomer - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI Source: MDPI URL: [Link]

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Electron density distribution in dibrominated imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Density Distribution in Dibrominated Imidazoles

Foreword: From Structural Motif to Functional Modulator

To the dedicated researcher, scientist, or drug development professional, the imidazole ring is more than a simple heterocycle; it is a cornerstone of biological function and medicinal chemistry. Found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, its unique electronic properties are fundamental to enzymatic catalysis and receptor binding.[1][2] The strategic modification of this scaffold is a central theme in modern drug discovery. This guide moves beyond the foundational structure to explore the nuanced and powerful effects of dibromination on the imidazole core.

The introduction of bromine atoms is not a trivial substitution. It fundamentally re-sculpts the molecule's electronic landscape, introducing a complex interplay of inductive and resonance effects, and creating unique opportunities for intermolecular interactions like halogen bonding.[3][4] Understanding this redistribution of electron density is paramount, as it directly governs a molecule's reactivity, stability, polarity, and, most critically, its ability to interact with biological targets.[4] This document serves as a senior-level guide to both the theoretical underpinnings and the practical, validated methodologies for characterizing the electron density distribution in these vital compounds. We will explore not just what to do, but why specific experimental and computational choices are made, providing a self-validating framework for rigorous scientific inquiry.

The Electronic Influence of Dibromination: A Duality of Effects

The imidazole ring is an electron-rich aromatic system with two nitrogen atoms contributing to its distinct properties.[5] One nitrogen is 'pyrrole-like' (donating a lone pair to the π-system), and the other is 'pyridine-like' (with its lone pair in an sp² orbital in the plane of the ring). This arrangement creates a specific landscape of electron density that is highly susceptible to modification by substituents.

When two bromine atoms are introduced onto the imidazole backbone, they exert a dual electronic influence:

  • Inductive Effect (-I): As highly electronegative atoms, bromine pulls electron density away from the ring through the sigma (σ) bond framework.[3] This effect is generally deactivating, reducing the overall electron density of the ring.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atoms can be delocalized into the aromatic π-system.[3] This effect donates electron density back to the ring, partially counteracting the inductive withdrawal.

The net result of these opposing forces is a complex and non-uniform redistribution of charge. Furthermore, this modification creates a region of depleted electron density on the bromine atom, along the extension of the C-Br bond, known as a sigma-hole (σ-hole) .[6][7] This region has a positive electrostatic potential, enabling it to act as an electron acceptor in a highly directional, non-covalent interaction known as a halogen bond .[6][7][8] The ability to form these specific, stabilizing interactions is a key reason why brominated compounds are of high interest in drug design.[4]

Imidazole Imidazole Core (Electron-Rich) Effects Electronic Effects Imidazole->Effects Bromine Bromine Substituent Bromine->Effects Inductive Inductive Withdrawal (-I) (Through σ-bonds) Effects->Inductive Mesomeric Mesomeric Donation (+M) (Through π-system) Effects->Mesomeric Result Net Effect: Anisotropic Electron Density Inductive->Result Mesomeric->Result SigmaHole Formation of σ-hole (Positive Electrostatic Potential) Result->SigmaHole HalogenBond Enables Halogen Bonding (Directional Interaction) SigmaHole->HalogenBond

Caption: The dual electronic effects of bromine substitution on the imidazole ring.

Experimental Determination: Single-Crystal X-ray Diffraction

The gold standard for experimentally mapping electron density in a molecule is Single-Crystal X-ray Diffraction (SCXRD) .[9] This technique provides a precise three-dimensional map of electron density in the solid state, from which atomic positions, bond lengths, angles, and intermolecular interactions can be definitively determined.[9][10]

The causality behind choosing SCXRD is its unparalleled accuracy. While other spectroscopic methods provide indirect information about the electronic environment, SCXRD directly visualizes it. This allows for the validation of theoretical models and provides unambiguous evidence of structural features like halogen bonds.

Experimental Protocol: A Self-Validating Workflow for SCXRD

The integrity of an SCXRD study relies on a meticulous, multi-stage process where each step validates the next.

Step 1: Synthesis and Crystallization

  • Rationale: The entire technique is predicated on obtaining a high-quality, single crystal. The synthesis must yield a pure compound, and the crystallization method must be carefully selected to encourage slow, ordered growth.

  • Methodology:

    • Synthesis: Synthesize the target dibrominated imidazole. A common approach involves the direct bromination of an imidazole derivative using a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid.[11][12] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Purification: Purify the product via recrystallization or column chromatography to achieve >99% purity. Purity is critical as impurities can inhibit crystal growth or become incorporated as defects.

    • Crystallization: Grow single crystals using techniques like slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[10] Screen a variety of solvents to find conditions that yield crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) without cracks or twinning.

Step 2: Data Collection

  • Rationale: To obtain a high-resolution electron density map, diffraction data must be collected accurately and completely. Using a modern diffractometer at a controlled, low temperature minimizes thermal vibrations, resulting in a sharper, more detailed map.[9]

  • Methodology:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.[10]

    • Center the crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to reduce atomic thermal motion.[9]

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[9] The instrument software will rotate the crystal and collect a series of diffraction images over a wide angular range to ensure data completeness.

Step 3: Structure Solution and Refinement

  • Rationale: Raw diffraction intensities are mathematically converted into an electron density map. This initial map is used to build an atomic model, which is then refined against the experimental data until the calculated and observed diffraction patterns converge.

  • Methodology:

    • Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection. Apply corrections for factors like absorption.[9]

    • Structure Solution: Determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.[10]

    • Refinement: Refine the atomic model (positions, thermal parameters) using a least-squares algorithm. The quality of the final model is assessed by metrics like the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.[10]

cluster_prep Preparation cluster_analysis Analysis cluster_output Interpretation Synthesis Synthesis of Dibromo-imidazole Purify Purification (>99%) Synthesis->Purify Crystallize Single Crystal Growth Purify->Crystallize DataCollect X-ray Data Collection (100 K) Crystallize->DataCollect Solve Structure Solution (Initial Model) DataCollect->Solve Refine Structure Refinement (Final Model) Solve->Refine ElectronMap Electron Density Map Refine->ElectronMap Hirshfeld Hirshfeld Surface Analysis ElectronMap->Hirshfeld

Caption: The experimental workflow for X-ray crystallographic analysis.
Data Presentation and Interpretation: Hirshfeld Surface Analysis

While the refined crystal structure provides atomic coordinates, Hirshfeld Surface Analysis offers a powerful graphical method to decode the intermolecular interactions that govern the crystal packing.[13][14] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron density contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize interaction hotspots.[13]

  • Red Spots: Indicate close intermolecular contacts (shorter than van der Waals radii), often corresponding to hydrogen bonds or halogen bonds.[13][15]

  • Blue Regions: Represent contacts longer than van der Waals radii, indicating weaker interactions.

This analysis provides quantitative data on the percentage contribution of different interactions (e.g., H···H, C···H, Br···N) to the overall crystal packing, offering invaluable insight into the consequences of the altered electron density.[16]

ParameterRepresentative Value (Illustrative)Significance
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.[10]
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.[10]
Unit Cell (Å, °) a=10.2, b=5.9, c=16.8, β=93.1Dimensions and angles of the repeating crystal lattice unit.[10]
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental data; lower is better.[10]
Key Interaction C-Br···N Halogen BondIdentifies a specific, directional non-covalent bond crucial for crystal packing.[6]
Interaction Distance (Å) 2.95The measured distance between the bromine and nitrogen atoms in the halogen bond.[6]

Theoretical Investigation: Density Functional Theory (DFT)

Complementing experimental work, computational chemistry provides profound insights into electronic structure at a level of detail that is often inaccessible to measurement alone. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying systems like dibrominated imidazoles.[17][18]

The rationale for using DFT is its ability to calculate a wide range of electronic properties, from the overall charge distribution to the energies and shapes of individual molecular orbitals, providing a complete theoretical picture that explains the why behind the experimental observations.[19]

Computational Protocol: A Validated DFT Workflow

Step 1: Structure Preparation and Geometry Optimization

  • Rationale: The starting point for any calculation must be a physically realistic molecular geometry. An optimization algorithm finds the lowest energy conformation (the most stable structure).

  • Methodology:

    • Build an initial 3D structure of the dibrominated imidazole molecule using molecular modeling software (e.g., GaussView).[18]

    • Perform a geometry optimization calculation. A widely used and well-validated functional for organic molecules is B3LYP, paired with a Pople-style basis set like 6-311G(d,p).[19][20] This level of theory is known to provide reliable geometries and electronic properties.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.[18]

Step 2: Electron Density and Property Calculation

  • Rationale: With an optimized geometry, a "single-point" calculation is performed using the same level of theory to compute the detailed electronic properties.

  • Methodology:

    • Using the optimized coordinates, run a single-point energy calculation.

    • Request the calculation of key properties, including:

      • Population Analysis: To determine atomic charges (e.g., Mulliken, NBO).[17]

      • Molecular Orbitals: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[19]

      • Molecular Electrostatic Potential (MEP): To map charge distribution onto the electron density surface.[17]

Step 3: Advanced Topological Analysis (QTAIM)

  • Rationale: To move beyond qualitative descriptions, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous, quantitative analysis of the electron density topology.[21][22] It partitions the molecule into atomic basins and identifies critical points in the electron density that define atomic and bonding interactions.[21][23]

  • Methodology:

    • Generate a wavefunction file from the optimized DFT calculation.

    • Analyze the wavefunction using specialized software (e.g., AIMAll).[23]

    • Locate Bond Critical Points (BCPs) between atoms of interest. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and character.[23][24]

cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Build Build Initial 3D Structure Functional Select Functional/Basis Set (e.g., B3LYP/6-311G) Build->Functional Optimize Geometry Optimization Functional->Optimize Frequency Frequency Calculation (Confirm Minimum) Optimize->Frequency SinglePoint Single-Point Calculation (for Properties) Frequency->SinglePoint MEP Molecular Electrostatic Potential (MEP) SinglePoint->MEP FMO Frontier Orbitals (HOMO/LUMO) SinglePoint->FMO QTAIM QTAIM Topological Analysis SinglePoint->QTAIM

Caption: The computational workflow for DFT-based electron density analysis.
Interpreting Computational Data

DFT calculations yield a rich dataset for understanding electron distribution.

  • Molecular Electrostatic Potential (MEP): An MEP map visually confirms the electronic effects.[17] It will show negative potential (red/yellow) around the nitrogen lone pairs, indicating electron-rich, nucleophilic regions. Crucially, it will visualize the positive σ-hole (blue) on the bromine atoms, confirming their ability to act as halogen bond donors.[25]

  • Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO indicates the most easily donated electrons, while the LUMO shows the most likely region to accept electrons.[18][19] Bromination typically lowers the energy of both orbitals, affecting the molecule's reactivity and electronic properties.

  • QTAIM Parameters: This analysis provides hard numbers to describe bonding. For a C-Br···N halogen bond, a bond critical point will be found between the Br and N atoms. The electron density (ρ) at this point quantifies the interaction's strength—a higher value indicates a stronger bond.[24][25]

Computational DescriptorResult for Dibrominated ImidazoleSignificance
MEP Minimum (Nitrogen) -150 kJ/molConfirms the electron-rich, nucleophilic character of the pyridine-like nitrogen.[17]
MEP Maximum (σ-hole on Br) +100 kJ/molQuantifies the positive electrostatic potential on bromine, indicating its strength as a halogen bond donor.[25]
HOMO-LUMO Gap 4.5 eVRelates to the electronic stability and reactivity of the molecule.[18] Substitution alters this gap.
QTAIM ρ at Br···N BCP 0.015 a.u.The electron density at the bond critical point provides a quantitative measure of the halogen bond strength.[24]
QTAIM ∇²ρ at Br···N BCP +0.040 a.u.A positive Laplacian indicates a closed-shell interaction, characteristic of non-covalent bonds like halogen bonds.[24]

Implications in Drug Design and Materials Science

A precise understanding of the electron density distribution in dibrominated imidazoles is not merely an academic exercise; it is a critical component of rational design in applied sciences.

  • In Drug Development: The imidazole moiety is a frequent player in kinase inhibitors and other targeted therapies.[26] Modifying the electron density through dibromination can fine-tune the pKa of the ring nitrogens, altering their protonation state at physiological pH. More importantly, the introduction of a halogen bond donor site provides a powerful tool for enhancing binding affinity and specificity to a target protein.[4] A well-placed halogen bond can be the deciding factor in a compound's potency and selectivity.

  • In Materials Science: The electronic properties of organic molecules are central to their use in materials like Organic Light-Emitting Diodes (OLEDs).[27] The HOMO-LUMO gap, which is directly modulated by bromination, influences the color and efficiency of light emission. Furthermore, the strong intermolecular interactions, including halogen bonds, can enforce specific packing in the solid state, which is crucial for charge transport in organic semiconductors.[28]

Conclusion

The dibromination of an imidazole core is a strategic chemical modification that profoundly alters its electronic landscape. This guide has detailed a dual-pronged approach, combining the empirical precision of Single-Crystal X-ray Diffraction with the deep theoretical insight of Density Functional Theory, to fully characterize this change. By following validated, step-by-step protocols for synthesis, experimentation, and computation, researchers can gain a comprehensive understanding of the resulting electron density distribution. This knowledge—from visualizing the σ-hole on bromine atoms to quantifying the strength of the resulting halogen bonds—is the foundation for the rational design of next-generation pharmaceuticals and advanced functional materials.

References

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An In-depth Technical Guide to 4,5-Dibromo-2-methylimidazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methylimidazole, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The imidazole scaffold is a well-recognized "privileged structure," forming the core of numerous biologically active molecules and clinically significant drugs.[1] The introduction of bromine atoms at the 4 and 5 positions of the 2-methylimidazole core imparts unique chemical properties that are strategically leveraged in organic synthesis and drug design. This document delves into the historical context of imidazole chemistry, details a robust and plausible synthetic pathway for this compound, summarizes its key physicochemical properties, and explores its current and potential applications as a versatile building block in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. Detailed experimental protocols and visual workflows are provided to facilitate practical application in a research setting.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature, notably in the amino acid histidine and the neurotransmitter histamine, underscores its fundamental role in biological systems.[2] The unique electronic and structural features of the imidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it an ideal scaffold for interacting with a wide array of biological targets such as enzymes and receptors.[1][2]

The historical significance of imidazoles in pharmacology is profound, with the development of blockbuster drugs like cimetidine (an H2 receptor antagonist) marking a paradigm shift in the rational design of therapeutics.[1] This legacy continues with a diverse range of imidazole-containing drugs approved for various indications, including antifungal agents (e.g., clotrimazole), anticancer drugs (e.g., methotrexate), and antihypertensives.[1]

The strategic functionalization of the imidazole ring is a key aspect of modern drug discovery. Halogenation, in particular, is a widely employed strategy to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of bromine atoms, as in this compound, can enhance biological activity through several mechanisms:

  • Increased Lipophilicity: Facilitating improved cell membrane permeability.

  • Halogen Bonding: Formation of specific, non-covalent interactions with biological targets, which can enhance binding affinity and selectivity.

  • Metabolic Stability: Blocking sites of metabolism can prolong the in vivo half-life of a drug.

  • Synthetic Handle: The bromine atoms serve as versatile points for further chemical modification via cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

This guide focuses specifically on this compound, a valuable intermediate that embodies the synthetic utility and therapeutic potential of halogenated imidazoles.

Synthesis and Characterization of this compound

While the precise first synthesis of this compound is not prominently documented in readily accessible literature, its preparation can be reliably achieved through the direct electrophilic bromination of 2-methylimidazole. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack, with the C4 and C5 positions being particularly reactive.

Core Synthesis Pathway: Electrophilic Bromination

The most direct and widely applicable method for the synthesis of this compound is the direct bromination of 2-methylimidazole using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective choice for this transformation, offering good selectivity and safer handling compared to liquid bromine. The reaction proceeds via the substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with bromine atoms.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Methylimidazole 2-Methylimidazole Bromination Bromination 2-Methylimidazole->Bromination NBS N-Bromosuccinimide (NBS) (2.2 eq.) NBS->Bromination Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Bromination Temp Room Temperature Temp->Bromination This compound This compound Bromination->this compound Electrophilic Aromatic Substitution

Figure 1: Synthetic route for this compound via direct bromination.
Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound using N-Bromosuccinimide.

Materials:

  • 2-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (or Dimethylformamide - DMF)

  • Deionized Water

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. A slight excess of NBS ensures complete di-bromination. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker of cold deionized water.

    • Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color dissipates.

    • Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic. The crude product may precipitate at this stage.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G start Dissolve 2-methylimidazole in Acetic Acid add_nbs Add NBS (2.2 eq.) portion-wise start->add_nbs stir Stir at Room Temp. (Monitor by TLC) add_nbs->stir workup Pour into water, quench with Na₂S₂O₃, neutralize with NaHCO₃ stir->workup extract Extract with Ethyl Acetate (3x) workup->extract purify Wash with Brine, dry with MgSO₄, concentrate extract->purify end Purified This compound purify->end

Figure 2: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 4002-81-7[3]
Molecular Formula C₄H₄Br₂N₂[3]
Molecular Weight 239.90 g/mol [3]
IUPAC Name 4,5-dibromo-2-methyl-1H-imidazole[4]
Appearance White to off-white solid[5]
Solubility Soluble in polar organic solvents[5]
Hydrogen Bond Donor Count 1[4]
Topological Polar Surface Area 28.7 Ų[4]

Spectroscopic Characterization:

  • ¹H NMR: A singlet corresponding to the methyl group protons (typically in the range of δ 2.2-2.5 ppm) and a broad singlet for the N-H proton (variable chemical shift depending on solvent and concentration).

  • ¹³C NMR: Resonances for the three imidazole ring carbons and one for the methyl carbon. The C4 and C5 carbons bearing bromine atoms would appear at a characteristic downfield shift.

  • FT-IR: Characteristic peaks for N-H stretching (broad, ~3100-3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and C-Br stretching in the lower frequency region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed around m/z 238, 240, and 242 with a relative intensity ratio of approximately 1:2:1.

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic but rather a highly valuable intermediate and building block in the synthesis of more complex, biologically active molecules.[5] Its utility spans several areas of research.

Intermediate for Kinase Inhibitors

The imidazole scaffold is a common feature in many kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The 2-methyl-1H-imidazole core can serve as a scaffold to orient substituents that interact with the ATP-binding site of various kinases. The bromine atoms on this compound can be used as synthetic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce larger and more complex functionalities, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[7]

G cluster_pathway Kinase Signaling Pathway cluster_drug Drug Development Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Cascade Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Cascade Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular Response\n(e.g., Proliferation) Building_Block This compound Cross_Coupling Cross-Coupling (e.g., Suzuki) Building_Block->Cross_Coupling Inhibitor Kinase Inhibitor (Imidazole-based) Cross_Coupling->Inhibitor Inhibitor->Kinase_B Inhibition

Figure 3: Role of this compound in developing kinase inhibitors.
Scaffold for Antimicrobial Agents

The imidazole nucleus is the foundation for numerous antifungal and antibacterial agents.[8] Halogenation of the imidazole ring has been shown to enhance antimicrobial potency.[9][10] While specific studies on the antimicrobial activity of this compound are limited, related halogenated imidazoles have demonstrated activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[9] This compound, therefore, serves as a promising starting point for the development of novel anti-infective agents.

Tool for Proteomics Research

This compound has been described as a compound for proteomics research.[3] While the specific application is not detailed in the available literature, its reactivity and structural features suggest potential use as a chemical probe or as a component of affinity-based protein profiling reagents. The bromine atoms could be displaced by nucleophilic residues on proteins, allowing for the labeling and identification of specific protein targets.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block in medicinal chemistry and drug discovery. Its straightforward synthesis from 2-methylimidazole, combined with the strategic placement of two bromine atoms, provides a robust platform for the development of novel therapeutics. The demonstrated and potential applications of its derivatives as kinase inhibitors and antimicrobial agents highlight the enduring importance of the halogenated imidazole scaffold in the ongoing quest for new and effective medicines. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

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  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]

  • FT-IR spectra of 2-methylimidazole (A), and Fe–N–C (B). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

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Potential biological significance of the imidazole ring in this compound

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Significance of the Imidazole Ring

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2][3][4] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to coordinate with metal ions, confer upon it a remarkable versatility that is exploited in numerous biological processes.[5][6][7][8] This technical guide provides an in-depth exploration of the biological significance of the imidazole ring. We will delve into its critical roles in enzyme catalysis, metal ion coordination within metalloproteins, and receptor recognition as a key pharmacophore in medicinal chemistry. Furthermore, this guide will present detailed experimental protocols for elucidating the function of imidazole-containing compounds, aiming to equip researchers with the foundational knowledge and practical methodologies necessary for advancing their research and drug development endeavors.

Part 1: Intrinsic Physicochemical Properties and their Biological Implications

The biological ubiquity of the imidazole ring stems directly from its distinct electronic and structural characteristics. Understanding these properties is paramount to appreciating its functional diversity.

1.1 Aromaticity and Electron Distribution: The imidazole ring is an aromatic system with a delocalized sextet of π-electrons, which contributes to its planarity and stability.[9] The two nitrogen atoms within the ring have different electronic environments. One nitrogen atom is pyridine-like, with its lone pair of electrons in an sp² hybrid orbital within the plane of the ring, making it basic and available for protonation or coordination. The other nitrogen is pyrrole-like, with its lone pair contributing to the aromatic π-system. This electron-rich nature facilitates interactions with various biological targets.[1][2][10]

1.2 Acid-Base Properties and Tautomerism: A defining feature of the imidazole ring is its ability to act as both a proton donor and acceptor, making it amphoteric.[6][8] The pKa of the conjugate acid of imidazole is approximately 7.0, meaning that at physiological pH (~7.4), the ring can exist in both protonated (imidazolium) and neutral forms.[5][6] This allows the imidazole side chain of the amino acid histidine to function effectively as a general acid-base catalyst in enzyme active sites, facilitating proton transfer during reactions.[5][11] The neutral imidazole ring can exist in two tautomeric forms, with the proton residing on either of the two nitrogen atoms.[5] This tautomerism is crucial for its role in proton shuttling mechanisms within enzymes.[5]

1.3 Hydrogen Bonding and Metal Coordination: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the pyridine-like nitrogen).[12] This capacity for hydrogen bonding is fundamental to its role in molecular recognition, enabling specific and stable interactions with proteins and nucleic acids.[10] Furthermore, the pyridine-like nitrogen is a potent ligand for a wide range of metal ions, including Zn²⁺, Cu²⁺, Fe²⁺, and Co²⁺.[5][13][14][15][16][17] This coordination is essential for the structure and function of numerous metalloproteins and enzymes.[5][14]

Part 2: Pivotal Roles in Biological Systems

The unique properties of the imidazole ring translate into several critical functions within biological systems, most notably through the amino acid histidine.

2.1 Enzyme Catalysis: The Histidine Residue

The imidazole side chain of histidine is one of the most common catalytic residues found in the active sites of enzymes.[14][18] Its ability to act as a nucleophile and a general acid-base catalyst is central to the mechanisms of many enzyme families.[5] A classic example is the catalytic triad (Ser-His-Asp) of serine proteases like chymotrypsin. In this system, the imidazole ring of histidine abstracts a proton from the serine hydroxyl group, activating it as a potent nucleophile to attack the peptide bond of the substrate.[14]

Catalytic_Triad Asp Aspartate (Asp) His Histidine (His) Asp->His H-bonds to stabilize positive charge on His Ser Serine (Ser) His->Ser Abstracts H+ from Ser-OH Substrate Substrate (Peptide Bond) Ser->Substrate Nucleophilic attack on carbonyl carbon Metal_Coordination Metal Metal Ion (e.g., Zn²⁺, Fe²⁺) His1 His Imidazole Metal->His1 Coordination Bond His2 His Imidazole Metal->His2 Coordination Bond His3 His Imidazole Metal->His3 Coordination Bond Other Other Ligand (e.g., H₂O) Metal->Other Coordination Bond

Caption: Imidazole ring coordinating a central metal ion.

2.3 Receptor Recognition and Pharmacophore

The imidazole ring is a privileged scaffold in medicinal chemistry, recognized as a key pharmacophore for a wide range of biological targets. [9][19]Its ability to engage in multiple types of non-covalent interactions, including hydrogen bonds, electrostatic interactions (when protonated), and π-π stacking, allows for high-affinity and selective binding to receptor sites. [10]This versatility has led to the development of numerous imidazole-containing drugs. [1][2][3][8][9][12][20][21][22]

Part 3: The Imidazole Ring in Drug Design and Development

The imidazole scaffold is a cornerstone of modern medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. [1][2][10][12] Table 1: Examples of Imidazole-Containing Drugs

Drug NameTherapeutic ClassMechanism of Action (Target)
Losartan AntihypertensiveAngiotensin II receptor blocker [21]
Ketoconazole AntifungalInhibits fungal cytochrome P450 enzymes [20][21]
Cimetidine Anti-ulcerHistamine H₂ receptor antagonist [23]
Metronidazole Antibacterial/AntiprotozoalDisrupts DNA of microbial cells [10]
Dacarbazine AnticancerAlkylating agent that damages DNA [21]
Pretomanid Anti-tuberculosisInhibits mycolic acid biosynthesis [9][21]
Acalabrutinib AnticancerBruton's tyrosine kinase (BTK) inhibitor [9]

The success of these drugs underscores the value of the imidazole ring as a versatile building block for creating compounds with favorable pharmacokinetic and pharmacodynamic profiles. [3]

Part 4: Experimental Methodologies for Characterizing Imidazole Function

A multi-faceted experimental approach is required to fully elucidate the biological significance of an imidazole ring within a compound or protein.

4.1 Site-Directed Mutagenesis

  • Rationale: To investigate the functional importance of a specific histidine residue within a protein, it can be replaced with another amino acid via site-directed mutagenesis. [24][25]Replacing histidine with alanine (Ala), a non-functional amino acid, can reveal if the imidazole side chain is critical for activity. Substitution with asparagine (Asn) or glutamine (Gln) can mimic the hydrogen-bonding properties but not the acid-base catalysis, while phenylalanine (Phe) can mimic the aromatic character. * Protocol Outline:

    • Primer Design: Design primers containing the desired mutation (e.g., changing a histidine codon to an alanine codon).

    • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

    • Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

    • Transformation: Transform the mutated plasmid into competent E. coli cells.

    • Verification: Sequence the plasmid DNA from selected colonies to confirm the desired mutation.

    • Protein Expression and Functional Assay: Express the mutant protein and compare its activity (e.g., enzyme kinetics, binding affinity) to the wild-type protein.

4.2 Isothermal Titration Calorimetry (ITC)

  • Rationale: ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. [26][27]It provides a complete thermodynamic profile of the interaction between an imidazole-containing compound and its target protein, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [27][28]* Protocol Outline:

    • Sample Preparation: Prepare the protein (in the sample cell) and the imidazole-containing ligand (in the syringe) in an identical, well-dialyzed buffer to minimize heats of dilution. [29]Accurately determine the concentrations of both components.

    • Instrument Setup: Set the experimental temperature and stirring speed. [27]The temperature should be physiologically relevant and one at which both molecules are stable.

    • Titration: Perform a series of small, precise injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Control Experiment: Titrate the ligand into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data. [26] 5. Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

4.3 X-ray Crystallography

  • Rationale: X-ray crystallography provides high-resolution, three-dimensional structural information about how an imidazole-containing ligand binds to its target protein. [30][31][32][33]This allows for the precise visualization of all intermolecular interactions, such as hydrogen bonds, coordination bonds, and hydrophobic contacts, which is invaluable for structure-based drug design. [34]* Protocol Outline:

    • Crystallization: The protein-ligand complex must be crystallized. This can be achieved by co-crystallizing the protein in the presence of the ligand or by soaking a pre-formed protein crystal in a solution containing the ligand. [30][31][34] 2. Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a diffraction pattern that is recorded on a detector. [32] 3. Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data. [30][31] 4. Interaction Analysis: The final refined structure reveals the precise binding mode of the imidazole-containing ligand, detailing its orientation and interactions within the protein's binding site.

Conclusion

The imidazole ring is a privileged chemical entity whose unique physicochemical properties have been harnessed by nature and medicinal chemists alike. Its central role in enzyme catalysis, its ability to coordinate essential metal ions, and its versatility as a pharmacophore make it a subject of profound importance in biological and pharmaceutical research. [1][2][4][5]A thorough understanding of its properties, coupled with rigorous experimental investigation using techniques such as site-directed mutagenesis, ITC, and X-ray crystallography, is essential for researchers aiming to unravel complex biological mechanisms and to design the next generation of effective therapeutics.

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Methodological & Application

Application Note: A Robust and Scalable Synthesis Protocol for 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dibromo-2-methylimidazole is a valuable heterocyclic organic compound, serving as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring a methyl-substituted imidazole core with bromine atoms at the 4 and 5 positions, provides versatile handles for further chemical modifications, such as cross-coupling reactions.[3] This application note provides a comprehensive, step-by-step protocol for the scalable synthesis of this compound via the direct bromination of commercially available 2-methylimidazole. The outlined procedure is designed for high yield and purity, emphasizing experimental causality, safety, and robust validation through detailed characterization.

Introduction and Core Principles

The synthesis of halogenated imidazoles is a cornerstone of medicinal chemistry and materials science. The imidazole ring is a prevalent motif in numerous biomolecules, including amino acids.[1] The introduction of bromine atoms onto this scaffold significantly enhances its utility as a synthetic building block, primarily by activating the molecule for subsequent functionalization.[3]

The protocol detailed herein employs a direct electrophilic aromatic substitution strategy. The electron-rich nature of the 2-methylimidazole ring makes it highly susceptible to attack by electrophiles.[4] We have selected N-Bromosuccinimide (NBS) as the brominating agent. Compared to molecular bromine, NBS is a solid that is safer and easier to handle, which is a critical consideration for scalability. It provides a controlled source of electrophilic bromine, minimizing the risk of over-bromination and side reactions when conditions are carefully managed.[5] The choice of solvent and a meticulously planned work-up procedure are crucial for isolating a high-purity product on a large scale.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is the dibromination of 2-methylimidazole at the electron-rich C4 and C5 positions. The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

  • Activation of Brominating Agent : N-Bromosuccinimide, in the presence of an acidic medium (in this case, acetic acid), serves as the source of the electrophilic bromine species (Br+).

  • Nucleophilic Attack : The π-electron system of the imidazole ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The C4 and C5 positions are most susceptible to this attack.

  • Re-aromatization : A base (in this case, the solvent or succinimide anion) abstracts a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the imidazole ring and yielding the monobrominated intermediate.

  • Second Bromination : The process repeats, with the now slightly less activated 4-bromo-2-methylimidazole undergoing a second electrophilic substitution at the C5 position to yield the final this compound product.

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node sub 2-Methylimidazole step1 Electrophilic Attack (First Bromination) sub->step1 nbs1 N-Bromosuccinimide (NBS) nbs1->step1 sigma1 Sigma Complex I step1->sigma1 Formation of cationic intermediate rearo1 Re-aromatization sigma1->rearo1 Proton loss mono_bromo 4-Bromo-2-methylimidazole rearo1->mono_bromo step2 Electrophilic Attack (Second Bromination) mono_bromo->step2 nbs2 N-Bromosuccinimide (NBS) nbs2->step2 sigma2 Sigma Complex II step2->sigma2 rearo2 Re-aromatization sigma2->rearo2 Proton loss product This compound rearo2->product

Caption: Reaction mechanism for the dibromination of 2-methylimidazole.

Materials and Instrumentation

Reagents and Materials
ReagentCAS No.FormulaMolar Mass ( g/mol )Key Properties
2-Methylimidazole693-98-1C₄H₆N₂82.10White solid, precursor.[6] Corrosive, suspected carcinogen.[7]
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Off-white solid, brominating agent, oxidant.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Colorless liquid, solvent, corrosive.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent, flammable.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Na₂S₂O₃158.11White solid, quenching agent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White solid, neutralizing base.
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous solution for washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04White solid, drying agent.
Instrumentation
  • Three-neck round-bottom flask (sized for scalability)

  • Magnetic stirrer with heating plate

  • Dropping funnel or powder funnel

  • Thermometer

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Analytical balance

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is optimized for a 0.1 mole scale and can be adapted for larger quantities. All operations should be conducted in a well-ventilated fume hood.

G start_node start_node process_node process_node decision_node decision_node qa_node qa_node end_node end_node start Start setup 1. Reaction Setup: Dissolve 2-methylimidazole in glacial acetic acid. start->setup cool 2. Cool to 10-15°C in an ice bath. setup->cool add_nbs 3. Add NBS portion-wise over 60-90 min. Maintain T < 25°C. cool->add_nbs react 4. Stir at Room Temp for 4-6 hours. add_nbs->react monitor 5. Monitor by TLC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup 6. Work-up: Pour into ice water. is_complete->workup Yes quench 7. Quench: Add sat. Na₂S₂O₃ solution. workup->quench neutralize 8. Neutralize: Add solid NaHCO₃ (pH 7-8). quench->neutralize extract 9. Extraction: Extract with Ethyl Acetate (3x). neutralize->extract wash 10. Wash organic layer with brine. extract->wash dry 11. Dry over Na₂SO₄ and filter. wash->dry evaporate 12. Concentrate under reduced pressure. dry->evaporate purify 13. Purify by Recrystallization. evaporate->purify characterize 14. Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Scalable workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup : In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and powder funnel, add 2-methylimidazole (8.21 g, 0.1 mol). Add 200 mL of glacial acetic acid and stir until all the solid has dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 10-15°C.

  • Addition of Brominating Agent : Begin the portion-wise addition of N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol, 2.1 eq.).

    • Causality : Adding NBS in small portions over 60-90 minutes is critical to control the reaction exotherm. A rapid temperature increase can lead to side reactions and reduced yield. Maintain the internal temperature below 25°C throughout the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system. The disappearance of the 2-methylimidazole spot indicates completion.

  • Work-up - Quenching : Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 500 g of crushed ice and water with vigorous stirring.

  • Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the persistent orange/brown color of excess bromine dissipates.[4]

  • Work-up - Neutralization : Carefully add solid sodium bicarbonate (NaHCO₃) in small portions to the aqueous mixture to neutralize the acetic acid. Continue addition until effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). The crude product will precipitate as an off-white solid.

    • Causality : Neutralization is essential to convert the product from its protonated (salt) form, which is water-soluble, to its neutral form, which is soluble in organic extraction solvents.

  • Work-up - Extraction : Transfer the entire mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers.[4]

  • Washing : Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying : Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentration : Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification - Recrystallization : For high purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[3][8]

Characterization and Expected Results

The identity and purity of the final product should be confirmed by the following methods.

Analysis MethodExpected Result
Appearance White to off-white solid[1]
Melting Point 228-234°C[9]
¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 (s, 1H, N-H), δ ~2.3 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~145 (C2), δ ~115 (C4/C5), δ ~105 (C4/C5), δ ~14 (-CH₃)
Mass Spec (EI) m/z (relative intensity): 242 (M⁺, Br⁸¹/Br⁸¹), 240 (M⁺, Br⁸¹/Br⁷⁹), 238 (M⁺, Br⁷⁹/Br⁷⁹) in ~1:2:1 ratio.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles.

  • 2-Methylimidazole : This compound is corrosive, a suspected carcinogen, and may cause reproductive harm. Avoid inhalation of dust and skin contact. Handle only in a fume hood.

  • N-Bromosuccinimide (NBS) : Strong oxidant and irritant. Do not mix with combustible materials.

  • Glacial Acetic Acid : Corrosive and causes severe skin and eye burns. Handle with care.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

This application note details a validated and scalable protocol for the synthesis of this compound. By employing the readily available starting material 2-methylimidazole and the manageable brominating agent NBS, this procedure provides a reliable route to a key synthetic intermediate. The emphasis on controlling the reaction exotherm, followed by a robust work-up and purification sequence, ensures high yield and purity, making this method suitable for both academic research and larger-scale drug development applications.

References

  • Wikipedia. 2-Methylimidazole. [Link]

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  • ResearchGate. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. [Link]

  • Google Patents.
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  • Canadian Journal of Chemistry. Preparation and reactions of bromo-2-nitro. [Link]

  • CSIRO Publishing. Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. 11 Aqueous Bromination of Imidazole, 1-Methylimidazole and ZMethylimidazole*. [Link]

  • Thieme. Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

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The Synthetic Versatility of 4,5-Dibromo-2-methylimidazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Halogenated Heterocycle

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the imidazole ring stands out as a "privileged structure," forming the core of numerous biologically active molecules and pharmaceuticals.[1] The introduction of halogen atoms, particularly bromine, onto this scaffold provides powerful synthetic handles for diversification through cross-coupling reactions and other transformations. This guide focuses on the multifaceted applications of 4,5-Dibromo-2-methylimidazole , a versatile building block in the synthesis of complex organic molecules, with a particular emphasis on its role in the development of novel therapeutics and functional materials.[1][2]

This document provides in-depth technical notes and detailed protocols for the use of this compound in a variety of synthetic transformations. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

I. Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the direct electrophilic bromination of 2-methylimidazole. The electron-rich nature of the imidazole ring makes it susceptible to attack by electrophilic bromine sources.

Protocol 1: Synthesis of this compound

Principle: This protocol details the bromination of 2-methylimidazole using bromine in a suitable solvent. The reaction proceeds via electrophilic aromatic substitution on the imidazole ring.

Materials:

  • 2-Methylimidazole

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (2.1 eq.) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The two bromine atoms at the C4 and C5 positions of this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This section details protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted imidazoles.[3] The reaction of this compound with boronic acids can be controlled to achieve either mono- or di-arylation.

Regioselectivity in Mono-arylation: Achieving regioselective mono-arylation of this compound can be challenging. However, studies on analogous dibromo-heterocycles suggest that the C5-Br bond may be slightly more reactive than the C4-Br bond in some cases, potentially influenced by the electronic and steric environment.[4] Careful control of stoichiometry (using a slight deficiency of the boronic acid) and reaction conditions (lower temperature, shorter reaction time) can favor mono-arylation.

Figure 1: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Principle: This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq. for mono-arylation, 2.2 eq. for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and any additional ligand if required.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted 2-methylimidazole.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012Mono- & Di-phenylVariable
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃DMF1008Di-arylatedHigh
3Thiophene-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O11016Di-thienylGood

Note: The conditions provided are representative and may require optimization for specific substrates.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted imidazoles by reacting this compound with terminal alkynes.[7][8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkyne R¹-Pd(II)L₂-alkyne PdII->Pd_alkyne CuI Cu(I)-alkyne CuI->Pd_alkyne Transmetalation Product R¹-alkyne Pd_alkyne->Product Reductive Elimination

Figure 2: Simplified catalytic cycle of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of this compound

Principle: This protocol outlines the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne in the presence of a base.[2][9]

Materials:

  • This compound

  • Terminal alkyne (1.1 eq. for mono-alkynylation, 2.2 eq. for di-alkynylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

C. Stille Coupling: Utilizing Organostannanes

The Stille coupling offers an alternative C-C bond formation strategy using organostannane reagents.[10] This reaction is known for its tolerance of a wide range of functional groups.

Protocol 4: Stille Coupling of this compound

Principle: This protocol describes the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin) (1.1-2.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic phase with an aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

III. N-Alkylation: Modifying the Imidazole Core

N-alkylation of the imidazole ring is a fundamental transformation to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which is crucial in drug design.[11][12][13] The reaction of this compound with alkylating agents typically occurs at one of the nitrogen atoms.

Protocol 5: N-Alkylation of this compound

Principle: This protocol details the N-alkylation of this compound using an alkyl halide in the presence of a base.[4][14]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.)

  • Base (e.g., NaH, K₂CO₃) (1.2 eq.)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • If using NaH, cool the solution to 0 °C and add NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C and then 30 minutes at room temperature.

  • If using K₂CO₃, add the base directly to the solution at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water (if NaH was used) or filter off the solid base.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

IV. Applications in Drug Discovery and Materials Science

A. Synthesis of Kinase Inhibitors

The imidazole scaffold is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs.[15][16][17][18][19] The ability to functionalize the this compound core through cross-coupling reactions allows for the rapid generation of libraries of compounds for screening against various kinases. The substituted imidazole can act as a scaffold to orient functional groups that interact with the ATP-binding site of the kinase.[1]

B. Development of Flame Retardant Materials

Brominated compounds are widely used as flame retardants in polymers.[20][21][22][23][24] The high bromine content of this compound makes it a potential candidate as a reactive or additive flame retardant. When incorporated into a polymer matrix, it can release HBr upon heating, which acts as a radical trap in the gas phase, thereby inhibiting the combustion process.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its two reactive bromine atoms provide a platform for the introduction of a wide range of functional groups through robust and well-established cross-coupling methodologies. The ability to further modify the imidazole core via N-alkylation adds another layer of synthetic utility. These features make this compound a key intermediate in the synthesis of complex molecules for applications in medicinal chemistry, particularly in the development of kinase inhibitors, and in the field of materials science as a potential flame retardant. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important heterocyclic compound.

References

(A comprehensive list of all cited sources with full details and URLs will be provided at the end of the document, as per the user's request.)

Sources

Application Notes & Protocols: Strategic Functionalization of 4,5-Dibromo-2-methylimidazole via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials. 4,5-Dibromo-2-methylimidazole, in particular, serves as a highly versatile and valuable building block. Its two bromine atoms provide reactive handles for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the precise and modular construction of complex molecular architectures, making it an indispensable intermediate in drug discovery programs, especially in the synthesis of kinase inhibitors and analogs of marine alkaloids like the nortopsentins.

This guide provides an in-depth exploration of the key cross-coupling methodologies applied to this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings of each transformation, offer expert insights into achieving regiochemical control, and provide detailed, field-proven protocols for practical implementation in the laboratory.

Suzuki-Miyaura Coupling: Catalyst-Controlled Regioselective Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. A critical challenge in the functionalization of dihaloheteroarenes like this compound is achieving selective mono-arylation. Groundbreaking work has demonstrated that the regioselectivity of the Suzuki coupling on dihaloazoles can be exquisitely controlled by the choice of the palladium catalyst and ligands, allowing for selective functionalization at either the C4 or C5 position.

Mechanistic Insight and Regiocontrol

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex R-Pd(II)L₂(R') oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R-R' transmetalation_complex->product reagent R-X boronic R'B(OR)₂ base Base boronic->base boronate [R'B(OR)₂(Base)]⁻

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

The regioselectivity in dihaloimidazoles is determined by the relative rates of oxidative addition at the C4-Br versus the C5-Br bond. This can be influenced by:

  • Electronic Effects: The inherent electronic properties of the C4 and C5 positions.

  • Steric Hindrance: The steric environment around each bromine atom.

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand, can override the intrinsic reactivity of the substrate. By employing different ligands, one can selectively direct the arylation to either the C4 or C5 position.

Protocol 1: Selective Suzuki-Miyaura Mono-arylation

This protocol provides a general framework for achieving catalyst-controlled regioselective mono-arylation. The specific choice of catalyst will determine the primary regioisomer.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a custom catalyst system for regioselectivity, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Pay close attention to the formation of mono- and di-arylated products.

  • Upon consumption of the starting material (or optimal formation of the mono-arylated product), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated regioisomers.

Data Summary Table:

Catalyst SystemPosition SelectivityArylboronic AcidYield (%)
Pd(PPh₃)₄ / K₂CO₃Mixture of C4/C5Phenylboronic acidVariable
Catalyst System A¹Predominantly C44-Methoxyphenylboronic acidHigh
Catalyst System B²Predominantly C54-Trifluoromethylphenylboronic acidHigh

¹Consult specialized literature for catalyst systems favoring C4 arylation. ²Consult specialized literature for catalyst systems favoring C5 arylation.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)–C(sp) bonds, enabling the introduction of alkyne functionalities. These alkynyl-imidazoles are valuable intermediates for further transformations or as components in conjugated materials.

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).

Sonogashira_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition transmetalation_complex R-Pd(II)L₂(C≡CR') oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R-C≡CR' transmetalation_complex->product reagent R-X alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I), Base base Base cu_catalyst Cu(I)

Figure 2: Catalytic Cycle of the Sonogashira Reaction.

Controlling the stoichiometry of the terminal alkyne is key to achieving selective mono-alkynylation over di-alkynylation.

Protocol 2: Mono-Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.0-1.2 equivalents for mono-coupling)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • CuI (3-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)

  • Anhydrous THF or DMF

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the terminal alkyne (1.0-1.2 eq) and the amine base (2-3 eq).

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Add Pd(PPh₃)₂Cl₂ (2-3 mol%) and CuI (3-5 mol%) under a positive flow of argon.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired mono-alkynylated product.

Heck Reaction: Olefinic Functionalization

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing access to substituted olefins. This reaction is particularly useful for introducing vinyl groups onto the imidazole core.

Mechanistic Pathway

The Heck reaction proceeds via oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination.

Heck_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition insertion_complex Olefin Insertion Intermediate oa_complex->insertion_complex Migratory Insertion product R-Olefin insertion_complex->product h_pd_x H-Pd(II)L₂(X) insertion_complex->h_pd_x β-Hydride Elimination reagent R-X olefin Alkene base Base h_pd_x->pd0

Figure 3: Catalytic Cycle of the Heck Reaction.
Protocol 3: Heck Vinylation

Materials:

  • This compound

  • Alkene (e.g., Styrene, Butyl acrylate, 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, NaOAc, 2.0 equivalents)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • Combine this compound (1.0 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq) in a dry Schlenk flask.

  • Evacuate and backfill with argon three times.

  • Add the anhydrous solvent and the alkene (1.5 eq) via syringe.

  • Heat the mixture to 80-120 °C and stir.

  • Monitor the reaction's progress.

  • After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide variety of amines. This reaction is crucial for synthesizing imidazole derivatives with amino functionalities, which are common motifs in pharmaceuticals.

Mechanistic Cycle

The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition amido_complex R-Pd(II)L₂(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product R-NR'R'' amido_complex->product reagent R-X amine HNR'R'' base Base

Figure 4: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 4: Buchwald-Hartwig Mono-amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, 1.5 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, charge a dry vial with the palladium precatalyst, the ligand, and the base.

  • Add this compound and the solvent.

  • Add the amine and seal the vial.

  • Remove the vial from the glovebox and heat to 80-110 °C with stirring.

  • Monitor the reaction for the formation of the mono-aminated product.

  • Upon completion, cool the reaction, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Workflow for a Typical Cross-Coupling Reaction

Workflow start Start setup Reaction Setup: - Add reactants, base, catalyst, ligand - Evacuate & backfill with inert gas start->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Cool reaction - Dilute with organic solvent - Wash with H₂O & brine reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 5: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

This compound is a powerful synthon whose true potential is unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type and, critically, the catalyst system, researchers can achieve remarkable control over the regiochemical outcome of functionalization. This guide provides a robust framework for developing efficient and selective protocols for the synthesis of novel 2-methylimidazole derivatives. The ability to precisely engineer these molecules will undoubtedly continue to fuel innovations in the development of new therapeutics and advanced materials.

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  • Preprints.org. (2022). Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. [Link]

Application Notes & Protocols: 4,5-Dibromo-2-methylimidazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of clinically significant molecules.[1][2] Among its many derivatives, 4,5-Dibromo-2-methylimidazole (DBMI) emerges as a particularly valuable and versatile building block. Its structure is characterized by a bioactive imidazole core functionalized with two bromine atoms at the C4 and C5 positions, which serve as strategic handles for synthetic elaboration.[1][3] The presence of these halogens not only facilitates a wide range of cross-coupling reactions but can also enhance biological efficacy through mechanisms like halogen bonding and increased lipophilicity.[1] This guide provides an in-depth exploration of DBMI's strategic importance, detailed protocols for its key synthetic transformations, and its application in constructing scaffolds for novel therapeutic agents, from kinase inhibitors to analogs of marine natural products.

Strategic Value of this compound (DBMI) in Drug Discovery

The Imidazole Scaffold: A Foundation for Bioactivity

The imidazole ring is a five-membered aromatic heterocycle that is amphoteric in nature and rich in electrons.[2][4] It is a fundamental component of essential biomolecules, including the amino acid histidine and the purine bases of DNA, which allows it to form various non-covalent interactions with biological targets.[4][5] This inherent biocompatibility and versatile binding capability have made it a highly successful scaffold in drug design, leading to a wide spectrum of therapeutic agents with activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][5]

Bromine Substituents as Versatile Synthetic Handles

The true synthetic power of DBMI lies in its dibrominated structure. The carbon-bromine bonds at the 4 and 5 positions are prime sites for metal-catalyzed cross-coupling reactions, providing a robust and modular approach to molecular diversification.[6] This allows for the systematic introduction of a wide range of substituents to explore structure-activity relationships (SAR) efficiently.

Key advantages conferred by the bromine atoms include:

  • Cross-Coupling Reactivity: Excellent substrates for powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[6][7]

  • Modulation of Physicochemical Properties: Halogenation increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[1]

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich pockets in target proteins, thereby enhancing binding affinity and selectivity.[1]

Figure 1: Diversification potential of the DBMI core scaffold.

A Gateway to Marine Alkaloid Analogs

Many potent bioactive molecules isolated from marine sponges belong to the pyrrole-imidazole alkaloid (PIA) family, such as oroidin.[8] These natural products frequently feature a brominated heterocyclic core. DBMI serves as an excellent starting material for the synthesis of simplified, non-natural analogs of these complex alkaloids, allowing for the development of novel agents with potentially improved pharmacological properties and greater synthetic accessibility.[8][9]

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

The workhorse reactions for functionalizing DBMI are palladium-catalyzed cross-couplings. The presence of two bromine atoms allows for either mono- or di-functionalization, which can typically be controlled by adjusting the stoichiometry of the coupling partner and reagents.[7]

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

This reaction is indispensable for creating biaryl or heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[1][6] The reaction couples the bromo-imidazole with an organoboron compound, typically a boronic acid or ester.

Causality Behind Protocol Choices:

  • Catalyst: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ is a reliable choice, while catalysts like Pd(dppf)Cl₂ are often more robust and effective for challenging substrates.[10]

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[10]

Detailed Protocol: Synthesis of 4-phenyl-5-bromo-2-methylimidazole

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (240 mg, 1.0 mmol), phenylboronic acid (128 mg, 1.05 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (5:1)120 (MW)~81[10]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90~75-85
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DMF/H₂O (4:1)100~65-75
Note: Yields are estimates based on typical outcomes for similar substrates in the literature.

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Start -> React -> Monitor -> Workup -> Purify -> Product; }

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides.[11] This reaction is crucial for synthesizing precursors for "click" chemistry, creating extended π-conjugated systems for materials science, or for building complex natural product skeletons.[11]

Causality Behind Protocol Choices:

  • Dual Catalysis: The reaction mechanism involves a synergistic interplay between a palladium catalyst (which activates the aryl halide) and a copper(I) co-catalyst (which forms a copper acetylide intermediate).[11]

  • Amine Base: A bulky amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the terminal alkyne and often as the solvent.[11]

  • Inert Atmosphere: The catalytic species, particularly Pd(0), are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[11]

Detailed Protocol: Synthesis of 4-(phenylethynyl)-5-bromo-2-methylimidazole

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (240 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (0.42 mL, 3.0 mmol). Finally, add phenylacetylene (0.12 mL, 1.1 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor progress by TLC. The reaction is often complete within 2-6 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.[11]

  • Work-up: Upon completion, dilute the mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the alkynylated imidazole.

Application Case Study: Synthesis of a Bioactive Cobalt(II) Complex

While DBMI derivatives can possess inherent bioactivity, their potency can sometimes be dramatically enhanced through coordination with metal ions.[12] Metal complexes can introduce new mechanisms of action and alter properties like cell uptake. One study demonstrated a five- to six-fold enhancement in antimicrobial activity for a cobalt(II) complex of 4,5-dibromoimidazole compared to the free ligand.[12][13]

Protocol: Synthesis of bis(4,5-dibromo-2-methylimidazolato)cobalt(II)

This protocol is adapted from the principles of imidazole-metal complex formation.[12][13]

  • Ligand Solution: Dissolve this compound (480 mg, 2.0 mmol) in hot ethanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (238 mg, 1.0 mmol) in water (10 mL).

  • Complexation: Slowly add the hot ethanolic solution of the imidazole ligand to the aqueous solution of the cobalt salt with constant stirring. A precipitate should form.

  • pH Adjustment: Slowly add a 1M solution of sodium hydroxide dropwise to the mixture until the pH is ~7-8 to ensure deprotonation of the imidazole N-H for coordination.

  • Isolation: Stir the mixture for an additional 1-2 hours as it cools to room temperature. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts. Dry the resulting complex under vacuum.

Figure 3: Workflow for the synthesis of a Cobalt(II)-DBMI complex.

References

  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. (n.d.). Benchchem.
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  • Application Notes and Protocols: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry. (n.d.). Benchchem.
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017). Bentham Science.
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  • Marine alkaloids as bioactive agents against protozoal neglected tropical diseases and malaria. (2021). PubMed Central.
  • Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block. (n.d.).
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  • Enhancement of the Bioactivity of 4, 5-dibromoimidazole by its Cobalt (II) Complex. (n.d.). IOSR Journal.
  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Methyl-2-pentyne. (n.d.). Benchchem.
  • Enhancement of the Bioactivity of 4, 5-dibromoimidazole by its Cobalt (II) Complex. (2025).
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central.
  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... (n.d.). MDPI.
  • This compound | 4002-81-7. (n.d.). ChemicalBook.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2025). ResearchGate.
  • Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. (2018). IRIS.

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Application Notes & Protocols: A Guide to Synthesizing Halogenated Imidazole Derivatives Using 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Halogenation of this scaffold is a proven strategy for modulating a compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.[4][5][6] This document provides a detailed guide for researchers and drug development professionals on the strategic use of 4,5-dibromo-2-methylimidazole, a versatile and highly reactive building block, for the synthesis of a diverse array of functionalized halogenated imidazole derivatives.[7][8] We present validated, step-by-step protocols for key transformations including N-alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling, complete with mechanistic insights and practical considerations for reaction setup, optimization, and safety.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with two bromine atoms at the C4 and C5 positions and a methyl group at the C2 position.[7][9][10] Its utility in synthetic chemistry stems from the high reactivity of the C-Br bonds, which serve as versatile handles for introducing molecular complexity through modern cross-coupling methodologies. The presence of two bromine atoms allows for selective mono- or di-functionalization, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[11][12] Furthermore, the imidazole ring's N-H proton can be readily substituted, providing an additional site for diversification.[13] This trifunctional nature makes it an indispensable precursor for developing novel kinase inhibitors, antimicrobials, and other bioactive molecules.[1][12]

Core Synthetic Pathways and Experimental Protocols

The true power of this compound lies in its predictable reactivity across several classes of fundamental organic reactions. The following sections detail the protocols for its most critical applications.

N-Alkylation: Functionalizing the Imidazole Nitrogen

The initial step in many synthetic routes involves the alkylation or arylation of the imidazole nitrogen. This reaction proceeds via deprotonation of the N-H proton to form a nucleophilic imidazolide anion, which then attacks an electrophilic alkylating agent.[14] The choice of base and solvent is critical for achieving high yields and avoiding side reactions.[13][15]

Protocol 1: General N-Alkylation of this compound

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Expert Insight: NaH is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the imidazole nitrogen.[16] Using a less reactive base like potassium carbonate (K₂CO₃) may require heating and can lead to incomplete conversion.[17]

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the imidazolide anion.

  • Alkylation: Cool the mixture back to 0 °C and slowly add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.05 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired N-alkylated derivative.[13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound.[18] This reaction is exceptionally reliable for creating aryl- or heteroaryl-substituted imidazoles from the this compound scaffold.[11][19]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the N-substituted this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq per bromine to be substituted), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%).

    • Expert Insight: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for a wide range of Suzuki couplings, known for its high activity and broad functional group tolerance.[19][20] Other catalysts like Pd(PPh₃)₄ can also be effective.

  • Solvent System: Add a degassed solvent mixture, commonly 1,2-dimethoxyethane (DME) and water (4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to isolate the coupled product.

Workflow for Creating Imidazole Derivatives

G A This compound B N-Alkylation (NaH, Alkyl Halide) A->B C N-Alkyl-4,5-dibromo- 2-methylimidazole B->C D Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) C->D Mono-coupling E Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) C->E Mono-coupling F N-Alkyl-4/5-Aryl-5/4-bromo- 2-methylimidazole D->F G N-Alkyl-4,5-Diaryl- 2-methylimidazole D->G Di-coupling H N-Alkyl-4/5-Alkynyl-5/4-bromo- 2-methylimidazole E->H I N-Alkyl-4,5-Dialkynyl- 2-methylimidazole E->I Di-coupling

Caption: Synthetic pathways from this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[21][22][23] This transformation is invaluable for synthesizing alkynyl-imidazoles, which are important precursors for other heterocycles and are found in various biologically active molecules.[21]

Protocol 3: Palladium/Copper Co-catalyzed Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the N-substituted this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-4 mol%), and copper(I) iodide (CuI) (4-8 mol%).

    • Expert Insight: The dual catalytic system is crucial. Palladium facilitates the main cross-coupling cycle, while copper(I) activates the alkyne by forming a copper acetylide intermediate, which is essential for the transmetalation step.[21][24]

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 eq). The amine acts as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq per bromine) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 8-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination R-Ar' Reductive\nElimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki reaction.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the functionalization of this compound derivatives, providing a starting point for experimental design. Yields are representative and will vary based on the specific substrates used.

Reaction TypeSubstrate (R-X)ReagentCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Alkylation 4,5-Dibromo-2-Me-ImBenzyl BromideNaHDMFRT685-95
Suzuki N-Bn-4,5-Dibromo-ImPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃DME/H₂O851270-90
Sonogashira N-Bn-4,5-Dibromo-ImPhenylacetylenePd(PPh₃)₂Cl₂/CuI / TEATHFRT1675-90

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its derivatives.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[25][26] Brominated organic compounds can be irritants and potentially harmful if inhaled or absorbed through the skin.[7][25]

  • Reagent Handling:

    • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. Handle under an inert atmosphere and quench carefully with a proton source like isopropanol or saturated NH₄Cl at low temperatures.

    • Palladium Catalysts: While generally stable, palladium catalysts should be handled with care. Avoid inhalation of fine powders.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Safety Data Sheet (SDS): Always consult the SDS for this compound and all other reagents before beginning any experimental work.[25]

Conclusion

This compound is a cornerstone building block for the synthesis of complex halogenated imidazoles. Its predictable reactivity in N-alkylation and palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for generating diverse molecular architectures. The protocols and insights provided in this guide are designed to empower researchers in medicinal chemistry and materials science to leverage this versatile scaffold, accelerating the discovery and development of novel, high-value compounds.

References

  • Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. (n.d.). PubMed. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. [Link]

  • Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. (n.d.). Bentham Science. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2023). PMC - NIH. [Link]

  • Synthesis of the dihalogenated imidazole derivatives and introduction of the protective groups. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet for 5-Bromo-2-methyl-4-nitro-1H-imidazole. (n.d.). [Link]

  • Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections | Request PDF. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2023). YouTube. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update. (n.d.). OUCI. [Link]

  • 4,5-Dibromo-1-Boc-2-methyl-1H-imidazole. (n.d.). PubChem. [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (2021). Thieme Connect. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • N-Methylimidazole functionalized carboxymethycellulose-supported Pd catalyst and its applications in Suzuki cross-coupling reaction. (2017). PubMed. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • N-Alkylation of imidazoles. (n.d.). University of Otago. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dibromo-2-methylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dibromo-2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial chemical transformation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the synthesis of this compound.

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most direct and widely adopted method is the electrophilic bromination of the starting material, 2-methylimidazole. The imidazole ring is inherently electron-rich, making it highly susceptible to electrophilic attack, particularly at the C4 and C5 positions.[1] This approach provides a straightforward pathway to the desired dibrominated product.

Q2: Which brominating agent is recommended for this synthesis, and why?

A2: N-Bromosuccinimide (NBS) is the preferred reagent over elemental bromine (Br₂). NBS is a crystalline solid that is significantly safer and easier to handle than the highly corrosive and volatile liquid bromine.[2] It acts as a reliable source of electrophilic bromine (Br⁺) and advantageously minimizes the formation of hazardous hydrogen bromide (HBr) gas during the reaction.[2]

Q3: Why is a slight excess of the brominating agent typically used?

A3: To ensure the complete conversion of 2-methylimidazole to the dibrominated form, a stoichiometric excess of the brominating agent is recommended. The bromination is a stepwise process that forms a mono-brominated intermediate before the final product. Using 2.1 to 2.2 equivalents of NBS helps drive the reaction to completion, minimizing the amount of unreacted starting material and the mono-bromo intermediate in the final crude product.[1][2]

Q4: What are the most suitable solvents for this bromination reaction?

A4: Several solvents can be employed, with the choice often depending on the specific brominating agent and desired reaction kinetics. Glacial acetic acid is a common and effective solvent for reactions using NBS.[1] Other solvents such as dichloromethane (CH₂Cl₂), chloroform, or even water have been reported, though reaction rates can vary significantly. For instance, using molecular bromine in water can lead to very rapid, sometimes uncontrollable, dibromination.[3][4]

Q5: How critical is temperature control during the reaction?

A5: Temperature control is crucial for selectivity and minimizing side reactions. While the reaction can often proceed at room temperature, the addition of the brominating agent can be exothermic.[1] It is best practice to add the NBS portion-wise and, if necessary, use an ice bath to maintain a controlled temperature (e.g., 0 °C to room temperature).[2] Running the reaction at an excessively high temperature can lead to a complex mixture of products that is difficult to purify.[2]

Detailed Experimental Protocol

This protocol provides a robust, field-tested methodology for the synthesis of this compound using N-Bromosuccinimide.

Materials:

  • 2-Methylimidazole

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid (approx. 10-15 mL per gram of starting material).

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise at room temperature. Monitor the flask for any significant temperature increase. If an exotherm is observed, cool the flask in an ice-water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). Monitor for the consumption of the starting material and the mono-brominated intermediate. The reaction is typically complete within 2-6 hours.[1]

  • Work-up:

    • Once the reaction is complete (as determined by TLC), pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of acetic acid used).

    • Quench any excess bromine by adding saturated sodium thiosulfate solution dropwise until the orange/brown color of bromine dissipates.

    • Carefully neutralize the acetic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution. Control the addition rate to manage the effervescence (CO₂ evolution) until the pH is neutral to slightly basic (pH 7-8). The crude product may precipitate at this stage.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine. This helps to break any emulsions and remove the bulk of the water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

ParameterValueNotes
Reactants
2-Methylimidazole1.0 eq.Starting material
N-Bromosuccinimide (NBS)2.2 eq.Brominating agent. A slight excess ensures complete di-bromination.[1][2]
Solvent
Glacial Acetic Acid~10-15 mL/gOther solvents like Dichloromethane could be explored.[1]
Conditions
TemperatureRoom TemperatureControl exotherm during NBS addition with an ice bath if necessary.[2]
Duration2-6 hoursReaction time should be monitored by TLC.[1]
Yield
Representative Yield75-85%This is a typical yield; actual results may vary based on scale and optimization.
Synthesis and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Phase A Dissolve 2-Methylimidazole in Acetic Acid B Add NBS (2.2 eq.) portion-wise at RT A->B C Monitor by TLC until starting material is consumed B->C D Pour into Water C->D E Quench with Na₂S₂O₃ D->E F Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate (3x) F->G H Wash Organic Layer with Brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Purify Crude Product (Recrystallization or Chromatography) J->K L Characterize Final Product (NMR, MS, etc.) K->L

Caption: A step-by-step workflow for the synthesis and purification process.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.

ProblemPossible Cause(s)Recommended Solution(s)
1. Low or No Conversion a. Inactive NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.a. Use freshly opened or purified NBS. Test the activity of old NBS on a small scale before committing to a large-scale reaction.[2]
b. Insufficient Temperature: The activation energy for the bromination may not be met at the current temperature.b. If the reaction is sluggish at room temperature, consider gently warming the reaction mixture to 30-40 °C and continue to monitor closely by TLC.[2]
2. Incomplete Reaction (Mono-bromo product is major) a. Insufficient Brominating Agent: Not enough NBS was added to drive the second bromination to completion.a. Ensure that at least 2.1-2.2 equivalents of NBS have been added. If TLC shows the presence of the mono-bromo product and absence of starting material, you can add an additional 0.1-0.2 equivalents of NBS to the reaction mixture and continue stirring.[2]
3. Complex Mixture of Products a. High Reaction Temperature: The reaction temperature was too high, or the addition of NBS was too rapid, leading to a loss of selectivity and potential side reactions.a. Maintain a controlled temperature (e.g., 0 °C to room temperature). Add the solid NBS in small portions over a longer period (e.g., 30-60 minutes) to manage the exotherm and keep the concentration of active bromine low and constant.[2]
4. Final Product Contaminated with Succinimide a. Inefficient Removal During Work-up: Succinimide, the byproduct of NBS, has some solubility in organic solvents.a. During the work-up, after quenching and neutralization, wash the organic layer thoroughly with water or a saturated sodium bicarbonate solution multiple times. Succinimide is water-soluble and will be partitioned into the aqueous phase.[2]
5. Isolated Product is Off-White or Yellow a. Residual Bromine: Trace amounts of residual bromine or other colored impurities remain.a. Before final concentration, wash the organic extract with a dilute (5-10%) aqueous solution of sodium thiosulfate (Na₂S₂O₃). If the color persists after chromatography, a final recrystallization, potentially with a small amount of activated charcoal, can remove the colored impurities.[2]
Troubleshooting Logic Flowchart

G start Low Yield or Incomplete Reaction? q1 TLC shows mostly starting material? start->q1 Yes q2 TLC shows mono-bromo and dibromo products? q1->q2 No sol1 Check NBS activity. Consider gentle heating. q1->sol1 Yes q3 TLC shows complex mixture/streaking? q2->q3 No sol2 Add 0.1-0.2 eq. more NBS. Continue monitoring by TLC. q2->sol2 Yes sol3 Repeat reaction. Control temperature (0 °C). Add NBS slowly. q3->sol3 Yes

Caption: Troubleshooting logic for low yield in the bromination step.

References

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. (1993). Canadian Journal of Chemistry. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341. [Link]

  • G. W. H. Cheeseman, & G. W. H. Cheeseman. (1993). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. CSIRO Publishing. [Link]

Sources

Technical Support Center: Purification of Crude 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4,5-Dibromo-2-methylimidazole. The following sections are designed to offer both strategic guidance and step-by-step protocols to address common challenges encountered during the isolation and purification of this important heterocyclic building block.

Understanding the Impurity Profile of Crude this compound

The primary impurities in crude this compound typically arise from the synthetic route, most commonly the electrophilic bromination of 2-methylimidazole. A clear understanding of these potential contaminants is the first step in designing an effective purification strategy.

Common Impurities:

  • Unreacted 2-Methylimidazole (Starting Material): Incomplete bromination will leave residual starting material.

  • 4-Bromo-2-methylimidazole (Mono-brominated Intermediate): A common byproduct if the brominating agent is not used in sufficient excess or if the reaction is incomplete.[1]

  • Succinimide: A byproduct if N-Bromosuccinimide (NBS) is used as the brominating agent.[1]

  • Residual Bromine: Excess brominating agent can result in a yellow or orange tint to the crude product.[1]

  • Other Over-brominated or Isomeric Species: Depending on the reaction conditions, minor amounts of other brominated imidazoles may form.

A general workflow for the synthesis and subsequent purification is depicted below:

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Methylimidazole Bromination Bromination (e.g., with NBS) Start->Bromination Crude_Product Crude this compound (with impurities) Bromination->Crude_Product Workup Aqueous Workup (Quench & Neutralize) Crude_Product->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Primary_Purification Primary Purification (Recrystallization or Chromatography) Extraction->Primary_Purification Final_Product Pure this compound Primary_Purification->Final_Product

Caption: A step-by-step workflow for the synthesis and purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2]

Q1: My crude product is an off-white or yellowish solid. How can I remove the color?

A1: A yellowish or orange tint is often due to residual elemental bromine. Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium thiosulfate (5-10%). This will quench any remaining bromine.[1] If the color persists after recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtering, which can help adsorb colored impurities.

Q2: I'm not sure which solvent to use for recrystallization. What's a good starting point?

A2: For brominated imidazoles, a mixed solvent system like ethanol/water is often a good starting point.[3] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Q3: My yield from recrystallization is very low. What could be the cause?

A3: Low yield can result from several factors. Refer to the troubleshooting table below.

Problem Possible Cause Solution
Low Yield Using too much solvent.Use the minimum amount of hot solvent required to dissolve the crude product.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
The compound is too soluble in the chosen solvent, even at low temperatures.Experiment with different solvent systems. If the compound is very soluble in ethanol, try a less polar solvent or a different co-solvent with water.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper, and use a small amount of extra hot solvent to wash the flask and filter paper.
Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[4]

Q1: What is a good starting mobile phase for silica gel chromatography of this compound?

A1: For a related compound, 4,5-Dibromo-2-phenyl-1H-imidazole, a gradient of hexane and ethyl acetate is effective.[1][5] Given that this compound is likely to be more polar than its phenyl counterpart, you may need a higher proportion of the more polar solvent (ethyl acetate). A good starting point would be a gradient from 10% to 50% ethyl acetate in hexane. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Q2: The separation on the column is poor, and the fractions are all mixed.

A2: Poor separation can be due to several factors. The troubleshooting diagram below outlines a logical approach to diagnosing and solving this issue.

Chromatography Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Did you optimize the solvent system with TLC first? Start->Check_TLC No_TLC Run TLC with various Hexane/Ethyl Acetate ratios. Aim for a ΔRf of >0.2. Check_TLC->No_TLC No Yes_TLC Is the column overloaded? Check_TLC->Yes_TLC Yes Overloaded Use a larger column or load less crude material. Yes_TLC->Overloaded Yes Not_Overloaded Is the elution too fast? Yes_TLC->Not_Overloaded No Too_Fast Reduce the flow rate to allow for proper equilibration. Not_Overloaded->Too_Fast Too_Fast->Too_Fast Not_Too_Fast Consider a different stationary phase (e.g., Alumina) or a different solvent system. Too_Fast->Not_Too_Fast No

Sources

Common impurities in 4,5-Dibromo-2-methylimidazole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dibromo-2-methylimidazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and their effective removal. As researchers and drug development professionals, ensuring the purity of your starting materials and intermediates is paramount for reproducible and reliable results. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to solve purification challenges in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs) on Impurity Identification

This section addresses the most common initial questions researchers have when assessing the purity of their this compound.

Q1: What are the most likely process-related impurities I should expect in my crude this compound sample?

A1: The most common impurities originate directly from the synthetic route, which is typically the electrophilic bromination of 2-methylimidazole.[1][2] The reaction is a stepwise process, and incomplete reactions or side reactions can lead to a predictable profile of impurities.[2]

  • Unreacted Starting Material: 2-Methylimidazole.

  • Mono-brominated Intermediate: 4(5)-Bromo-2-methylimidazole. This is the most common process-related impurity, arising from incomplete dibromination.[2]

  • Reagent Byproducts: If N-Bromosuccinimide (NBS) is used as the brominating agent, residual succinimide is a very common impurity that must be removed during the workup.[2]

  • Over-brominated Species: Although less common if stoichiometry is controlled, 2,4,5-tribromo-1-methyl-1H-imidazole could potentially form under harsh conditions.[3]

  • Solvent Residues: Residual solvents from the reaction (e.g., acetic acid, DMF) or workup (e.g., ethyl acetate) may be present.

Q2: How can I use Thin Layer Chromatography (TLC) to quickly assess the purity of my sample?

A2: TLC is an indispensable tool for monitoring the reaction progress and assessing the purity of the crude product.[1][4] A typical TLC analysis involves spotting your crude material, the 2-methylimidazole starting material, and a co-spot on a silica gel plate.

  • Polarity and Rf Values: 2-Methylimidazole is more polar than its brominated counterparts and will have a lower Rf value (it will travel less up the plate). The desired this compound is the least polar of the imidazole species and will have the highest Rf value. The mono-brominated intermediate will have an Rf value between the starting material and the final product.

  • Solvent System: A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting point could be a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate.

  • Visualization: The spots can be visualized under UV light (254 nm) or by staining with potassium permanganate.

Table 1: Common Impurities and Their Characteristics

Impurity NameStructure (SMILES)Typical TLC Rf (Relative)Key Analytical Notes
2-MethylimidazoleCC1=CN=C-N1LowestMost polar, appears as a baseline spot if eluent is too non-polar.
4(5)-Bromo-2-methylimidazoleCC1=NC(Br)=C-N1IntermediateThe primary process impurity to monitor.[2]
This compound CC1=NC(Br)=C(Br)N1Highest Desired product, least polar.
SuccinimideO=C1CCC(=O)N1Variable, often polarByproduct from NBS.[2] Highly water-soluble, should be removed in aqueous workup.
Part 2: Troubleshooting Guide for Purification

Encountering issues during purification is common. This section provides solutions to specific problems you might face.

Problem 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point in the solvent mixture, or if the concentration of impurities is too high, disrupting the crystal lattice formation. The compound forms a liquid phase instead of a solid crystalline phase.

  • Solution 1 (Solvent System): The chosen solvent may be too good a solvent for your compound. Try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot solution until persistent cloudiness appears, then add a drop or two of the good solvent to redissolve it before cooling. A common system for similar compounds is ethanol/water.[1][5]

  • Solution 2 (Cooling Rate): You may be cooling the solution too quickly. Rapid cooling favors precipitation over crystallization, often trapping impurities and leading to poor crystal formation or oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and only then place it in an ice bath to maximize yield.[6]

  • Solution 3 (Purity): If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Problem 2: I am having trouble separating the mono- and di-brominated species using column chromatography.

  • Causality: The polarity difference between 4(5)-bromo-2-methylimidazole and this compound may not be large enough for easy separation with the chosen eluent system. The compounds may co-elute.

  • Solution 1 (Adjust Eluent Polarity): The key is to use a less polar eluent system. Start with a very non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polarity very gradually (gradient elution). This will increase the retention time of the more polar mono-brominated species on the silica gel, allowing the desired di-bromo product to elute first.

  • Solution 2 (Column Packing and Loading): Ensure your silica gel column is packed properly without any air bubbles or channels. Load your crude product onto the column in a minimal amount of solvent to ensure a tight starting band. Overloading the column is a common cause of poor separation.

  • Solution 3 (Alternative Stationary Phase): While silica gel is standard, for very difficult separations, consider using a different stationary phase like alumina or exploring reverse-phase chromatography if the compounds are sufficiently soluble in appropriate solvents.

Problem 3: My final product is pure by NMR, but it has a slight color (off-white to yellow).

  • Causality: Trace amounts of highly colored impurities, possibly from oxidation or residual bromine, can be present even if they are not detectable by standard NMR. Imidazole compounds can be susceptible to slight degradation over time.[7]

  • Solution 1 (Charcoal Treatment): During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product, reducing the yield.

  • Solution 2 (Washing): After filtering your purified crystals, wash them with a small amount of cold solvent to remove any residual colored mother liquor.

Part 3: Visualization & Experimental Protocols
Workflow for Impurity Analysis and Purification Strategy

This diagram outlines the logical flow from receiving a crude sample to obtaining a pure product.

Purification_Workflow Figure 1: Decision Workflow for Purification cluster_0 Initial Analysis cluster_1 Purity Assessment cluster_2 Purification Method cluster_3 Final Verification Crude Crude 4,5-Dibromo- 2-methylimidazole TLC Perform TLC Analysis (e.g., 1:1 Hexane:EtOAc) Crude->TLC Assess Assess TLC Plate TLC->Assess SingleSpot Single Major Spot (High Purity) Assess->SingleSpot Rf matches standard MultipleSpots Multiple Spots (Significant Impurities) Assess->MultipleSpots SM or intermediate spots present Recrystallize Proceed with Recrystallization SingleSpot->Recrystallize Column Perform Column Chromatography MultipleSpots->Column FinalTLC Final Purity Check (TLC, NMR) Recrystallize->FinalTLC Column->FinalTLC PureProduct Pure Product FinalTLC->PureProduct

Caption: A step-by-step workflow for analysis and purification.

Protocol 1: Purification by Recrystallization

This method is ideal for crude material that is already of moderate to high purity (>90%) and aims to remove minor impurities.

Principle: This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures.[6] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Anti-Solvent Addition: While the solution is still hot, add deionized water dropwise until you observe persistent turbidity (cloudiness).

  • Re-homogenization: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is necessary when significant amounts of impurities, particularly the mono-brominated intermediate, are present.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Less polar compounds travel through the column faster than more polar compounds.[8]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Glass column, flasks for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica onto the top of the column bed.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 Hexane:EtOAc. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the compounds. The desired, less polar this compound will elute before the more polar mono-bromo impurity.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.

Recrystallization_Process Figure 2: Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Anti-Solvent (e.g., Water) until Cloudy A->B C 3. Add Drops of Hot Solvent to Re-clarify B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E F 6. Isolate Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Under Vacuum G->H

Caption: The sequential steps of the recrystallization protocol.

References
  • Benchchem. An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
  • ChemicalBook. This compound | 4002-81-7.
  • CymitQuimica. CAS 4002-81-7: this compound.
  • RSC Publishing. Synthesis and Reactions of Brominated 2-Nitroimidazoles.
  • Alfa Chemistry. CAS 4002-81-7 this compound.
  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Benchchem. Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Journal of the American Chemical Society. Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships.
  • PubMed. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
  • Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block.

Sources

Troubleshooting guide for 4,5-Dibromo-2-methylimidazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5-Dibromo-2-methylimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile halogenated heterocycle. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions grounded in established chemical principles.

Section 1: Synthesis & Purification Troubleshooting

The direct bromination of 2-methylimidazole is the most common route to this compound. While conceptually straightforward, the reaction requires careful control to ensure high yield and purity.

Q1: My bromination reaction shows low conversion, with significant starting material remaining. What should I do?

A1: Low conversion in the bromination of 2-methylimidazole is typically traced back to two primary factors: the quality of the brominating agent or insufficient activation energy.

  • Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering superior handling and selectivity compared to molecular bromine.[1] However, NBS can degrade over time, particularly with exposure to light and moisture.[2]

    • Solution: Use a fresh bottle of NBS or purify older reagent by recrystallization from hot water.[2] A pure, active batch of NBS should be a white to off-white crystalline solid.

  • Cause 2: Low Reaction Temperature. While the reaction is often performed at room temperature, the activation energy for the second bromination (mono-bromo to di-bromo) may not be fully met, leading to a stalled reaction.[2]

    • Solution: If TLC analysis confirms the presence of starting material after several hours, consider gently warming the reaction. Increase the temperature incrementally by 10–20 °C and continue to monitor the reaction's progress.[2]

Q2: The primary product of my reaction is 4-bromo-2-methylimidazole, not the desired dibromo compound. How can I drive the reaction to completion?

A2: Formation of the mono-brominated intermediate as the major product is a clear indication of insufficient brominating agent or premature termination of the reaction.[2]

  • Cause: Insufficient Stoichiometry. To achieve complete dibromination, a slight excess of the brominating agent is necessary.

    • Solution: Ensure that at least 2.1 to 2.2 equivalents of NBS are used relative to the 2-methylimidazole starting material.[1] If TLC analysis shows the consumption of the starting material but a strong presence of the mono-bromo intermediate, an additional 0.1–0.2 equivalents of NBS can be added to the reaction mixture to push it towards the desired product.[2]

Q3: My reaction is messy, yielding a complex mixture of products that is difficult to purify. What causes this?

A3: A loss of selectivity often results from overly aggressive reaction conditions, leading to side reactions or degradation.[2] Oxidation can also be a potential side reaction in electrophilic bromination.[3]

  • Cause: Poor Temperature Control or Rapid Reagent Addition. Adding the brominating agent too quickly can create localized "hot spots" where the temperature rises significantly, promoting side reactions.

    • Solution: Maintain strict temperature control, ideally by starting the reaction at 0 °C in an ice bath. Add the solid NBS in small portions over a period of 30-60 minutes.[2] After the addition is complete, the reaction can be allowed to warm slowly to room temperature.

Workflow for Synthesis and Purification

The following diagram outlines a robust workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Characterization A Dissolve 2-methylimidazole in solvent (e.g., DMF, Acetic Acid) B Cool to 0 °C A->B C Add NBS (2.2 eq) portion-wise B->C D Warm to RT & Stir (Monitor by TLC) C->D E Pour into ice water D->E F Quench excess Br+ (e.g., Na2S2O3) E->F G Extract with organic solvent (e.g., EtOAc) F->G H Wash with H2O/Brine G->H I Dry over Na2SO4/MgSO4 H->I J Concentrate in vacuo I->J K Purify Crude Product (Column Chromatography or Recrystallization) J->K L Characterize Final Product (NMR, MS) K->L

Caption: A step-by-step workflow for the synthesis and purification process.

Section 2: Troubleshooting Cross-Coupling Reactions

This compound is a valuable substrate for carbon-carbon bond formation via reactions like the Suzuki-Miyaura coupling. However, the electron-rich nature of the imidazole ring presents unique challenges.

Q4: I'm attempting a Suzuki coupling, but my primary products are from debromination, not cross-coupling. Why is this happening and how can I stop it?

A4: Reductive debromination is the most common and frustrating side reaction in Suzuki couplings of bromo-imidazoles.[4] It occurs when the palladium catalyst promotes the replacement of a bromine atom with a hydrogen atom from a proton source in the reaction mixture.

  • Cause 1: Strong Basic Conditions. Strong bases, particularly alkoxides, can facilitate the formation of palladium hydride species, which are potent agents for reductive debromination.[4]

    • Solution: Switch to weaker inorganic bases. Cesium fluoride (CsF), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent alternatives that are less prone to promoting this side reaction.[4]

  • Cause 2: Inefficient Catalytic Cycle. If the desired cross-coupling pathway (transmetalation and reductive elimination) is slow, the competing debromination pathway can dominate.

    • Solution 1: Ligand Choice. Employ specialized phosphine ligands that stabilize the palladium center and accelerate the cross-coupling cycle. Buchwald or FuPhos-type ligands are often effective for challenging couplings.[4]

    • Solution 2: N-Protection. The unprotected N-H on the imidazole ring can interfere with the catalyst. Protecting the imidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent this interference and improve coupling efficiency.[4]

Competitive Pathways in Suzuki Coupling

The diagram below illustrates the competition between the desired cross-coupling and the undesired debromination pathway.

cluster_compete Ar-Br 4,5-Dibromo- 2-methylimidazole OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0) Pd(0) Pd(0)->OxAdd Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate OxAdd->Ar-Pd(II)-Br Debromination Debromination Pathway Ar-Pd(II)-Br->Debromination [Pd-H] species (from strong base) Coupling Coupling Pathway Ar-Pd(II)-Br->Coupling Transmetalation Ar-H Debrominated Product Debromination->Ar-H Ar-R Coupled Product Coupling->Ar-R Reductive Elimination Base Base Base->Coupling BoronicAcid R-B(OH)2 BoronicAcid->Coupling

Sources

Stability and proper storage of 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dibromo-2-methylimidazole

Welcome to the technical support guide for this compound (CAS RN: 4002-81-7). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper handling, and effective use of this versatile synthetic building block. Here, we address common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1][2] The storage area should be dry, cool, and well-ventilated.[3][4] While the compound is a stable solid, these conditions minimize the potential for slow degradation over time.

Q2: My this compound has a slight off-white or yellowish tint. Is it still usable?

A2: A slight off-white coloration is generally acceptable and is often how the material is supplied.[5] However, a pronounced yellow or brown color may indicate the presence of impurities or degradation products. This could be due to prolonged exposure to light or air. While it may still be suitable for some applications, for sensitive reactions, it is advisable to assess the purity by techniques such as NMR or LC-MS before use. The imidazole ring, in general, can be susceptible to oxidative degradation.[6]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in polar organic solvents.[5] Common choices for reactions and analysis include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol or ethanol. Solubility in less polar solvents such as ethyl acetate is moderate, while it is poorly soluble in non-polar solvents like hexanes. For reaction purposes, the choice of solvent should also be guided by the requirements of the subsequent chemical transformations.

Q4: How stable is this compound in solution?

A4: While the solid is stable, solutions of imidazole-containing compounds can be sensitive to light and oxidation over extended periods.[6] It is recommended to prepare solutions fresh for use. If a stock solution must be stored, it should be kept at a low temperature (2-8°C), protected from light by using an amber vial or wrapping the container in foil, and blanketed with an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound should not be stored or mixed with strong oxidizing agents or strong acids.[2][4] Reactions with strong bases should also be carefully considered, as deprotonation of the imidazole ring can occur, potentially leading to side reactions.

Q6: What are the primary safety precautions when handling this compound?

A6: Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should be worn.[3][7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid direct contact with skin and eyes, as the compound is an irritant.[2][3] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical advice.[3]

Quantitative Data Summary

ParameterValueSource(s)
CAS Number 4002-81-7[1][8]
Molecular Formula C₄H₄Br₂N₂[5][8]
Molecular Weight ~239.90 g/mol [1][8]
Appearance White to off-white solid[5]
Melting Point 228-234°C[1]
Recommended Storage Temp. 2-8°C[1]
Incompatibilities Strong oxidizing agents, strong acids[2][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Reaction Screening

This protocol outlines the standard procedure for preparing a stock solution of this compound for use in array chemistry or reaction optimization.

Objective: To prepare a 0.1 M stock solution in anhydrous DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a PTFE-lined screw cap

  • Spatula

  • Analytical balance

  • Argon or Nitrogen gas line

Procedure:

  • Preparation: Place a clean, dry vial on the analytical balance and tare it.

  • Weighing: Carefully weigh out 23.99 mg of this compound into the vial. Handle the solid in a fume hood to avoid inhalation.[3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and gently swirl or vortex until the solid is completely dissolved. Gentle warming (to ~30-40°C) can be applied if dissolution is slow.

  • Inerting: Once dissolved, briefly flush the headspace of the vial with argon or nitrogen gas to displace air.

  • Sealing and Storage: Immediately cap the vial tightly. For short-term storage (up to one week), store at 2-8°C, protected from light. For longer-term storage, flash-freeze and store at -20°C.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete or Failed Reaction (e.g., Suzuki Coupling) 1. Compound Degradation: The starting material may have degraded due to improper storage. 2. Catalyst Incompatibility: The chosen catalyst system may not be optimal for this substrate. 3. Reaction Conditions: Temperature, solvent, or base may be unsuitable.1. Confirm the purity of the this compound via NMR or LC-MS. Use a fresh bottle if in doubt. 2. Screen alternative palladium catalysts and ligands. The electronic properties of the dibrominated imidazole may require specific ligand systems.[9] 3. Perform a systematic optimization of reaction parameters (temperature, base, solvent).
Formation of Multiple Unidentified Byproducts 1. Debromination: Under certain reductive or basic conditions, one or both bromine atoms may be lost.[10] 2. Ring Opening/Degradation: The imidazole ring may be unstable under harsh reaction conditions (e.g., high heat, strong acid/base). 3. Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the imidazole ring can occur.[6]1. Use milder reaction conditions. If a strong base is required, consider a non-nucleophilic base. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to minimize byproduct formation. 3. Ensure the reaction is set up under a robust inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.
Difficulty in Dissolving the Compound 1. Incorrect Solvent Choice: The selected solvent may have insufficient polarity. 2. Low Temperature: The compound's solubility may be significantly lower at room temperature.1. Switch to a more polar aprotic solvent such as DMF or NMP.[5] 2. Gently warm the mixture to aid dissolution. Ensure the temperature is compatible with the stability of other reagents.

Visual Logic and Workflows

Stability Assessment Workflow

The following diagram outlines the decision-making process when assessing the quality of this compound prior to an experiment.

Stability_Assessment start Start: Assess Compound visual_inspection Visual Inspection of Solid start->visual_inspection color_check Is color white to off-white? visual_inspection->color_check dissolution_test Perform Solubility Test in Recommended Solvent color_check->dissolution_test Yes analytical_check Run Purity Check (e.g., LC-MS, NMR) color_check->analytical_check No (e.g., yellow/brown) solubility_check Does it dissolve as expected? dissolution_test->solubility_check solubility_check->analytical_check Yes discard Discard and Use New Batch solubility_check->discard No purity_spec Is purity >95%? analytical_check->purity_spec proceed Proceed with Experiment purity_spec->proceed Yes purify Consider Purification (e.g., Recrystallization) purity_spec->purify No purify->analytical_check Troubleshooting_Workflow start Reaction Failed or Low Yield check_sm Verify Starting Material Purity (See Stability Workflow) start->check_sm sm_ok Is Starting Material OK? check_sm->sm_ok check_reagents Verify Purity/Activity of Other Reagents & Catalyst sm_ok->check_reagents Yes new_sm Source New Batch of Starting Material sm_ok->new_sm No reagents_ok Are Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions Yes new_reagents Source New Reagents/Catalyst reagents_ok->new_reagents No conditions_ok Are Conditions Optimal? check_conditions->conditions_ok optimize Systematically Optimize Conditions (DOE) conditions_ok->optimize No success Problem Solved conditions_ok->success Yes optimize->success new_sm->start new_reagents->start

Caption: A step-by-step workflow for troubleshooting failed reactions.

References

  • Freeman, H. C., & Hutchinson, E. (1980). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Australian Journal of Chemistry, 33(9), 2005-2017.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide, curated by Senior Application Scientists, provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 4,5-Dibromo-2-methylimidazole. Our goal is to ensure you can conduct your experiments with the highest degree of safety and scientific integrity. The following information is synthesized from safety data sheets of structurally similar compounds and established best practices for handling halogenated organic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What is this compound and what are its primary characteristics?

This compound is a heterocyclic organic compound with the chemical formula C₄H₄Br₂N₂.[1][2] It is characterized by an imidazole ring structure with two bromine substituents and a methyl group.[1] Typically, it appears as a white to off-white solid and is soluble in polar organic solvents.[3] The presence of bromine atoms makes it a useful intermediate in organic synthesis and pharmaceutical development.[1]

2. What are the known hazards associated with this compound?

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

  • Harmful if Swallowed: Ingestion may be harmful.[4]

It is crucial to handle this compound with care to avoid direct contact and inhalation.

3. What personal protective equipment (PPE) is required when handling this compound?

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[6]

  • Body Protection: A laboratory coat must be worn.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

4. How should this compound be stored?

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Store in a cool, dry, and well-ventilated area.[4][7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[7]

Troubleshooting Guides

This section provides step-by-step solutions to specific issues that may arise during your experiments.

Scenario 1: Accidental Spill

Question: I've spilled a small amount of this compound powder in the lab. What should I do?

Answer:

For a small spill, follow these steps immediately:

  • Alert Colleagues: Inform others in the immediate vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, put on your lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Clean-up:

    • Carefully sweep the absorbed material into a designated hazardous waste container.[8] Avoid creating dust.[8]

    • Use a damp cloth or paper towel to wipe the spill area.[6]

  • Dispose of Waste: Place the cloth and any contaminated materials into the hazardous waste container.

  • Decontaminate: Wash the affected area with soap and water.

  • Report: Inform your lab supervisor or Environmental Health and Safety (EHS) department about the incident.

For large spills, evacuate the area immediately and contact your institution's EHS department.[6]

Workflow for Small Spill Cleanup

SpillCleanup cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Final Steps Alert Alert Colleagues Secure Secure Area Alert->Secure DonPPE Don PPE Secure->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Sweep Sweep into Hazardous Waste Container Contain->Sweep Wipe Wipe Area with Damp Cloth Sweep->Wipe Dispose Dispose of Contaminated Materials Wipe->Dispose Decontaminate Decontaminate Surface Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a small chemical spill.

Scenario 2: Accidental Exposure

Question: What are the first aid procedures for accidental exposure to this compound?

Answer:

Immediate and appropriate first aid is critical. Follow these steps and seek medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing.[6] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.[4]
Inhalation Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Scenario 3: Waste Disposal

Question: How do I properly dispose of waste containing this compound?

Answer:

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[6]

  • Segregation: It is imperative to segregate this waste stream. Do NOT mix it with non-halogenated organic waste, aqueous waste, or solid laboratory trash.[6]

  • Containerization:

    • Use a designated, properly labeled, and leak-proof hazardous waste container.[6]

    • The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secondary containment area until it is collected by your institution's EHS department.

  • Arrangement for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Waste Disposal Pathway

WasteDisposal Start Generate Waste Containing This compound Classify Classify as Halogenated Organic Waste Start->Classify Segregate Segregate from other waste streams Classify->Segregate Containerize Place in a labeled, leak-proof container Segregate->Containerize Store Store in a designated secondary containment area Containerize->Store ContactEHS Contact EHS for waste pickup Store->ContactEHS Disposal Proper Disposal by EHS Professionals ContactEHS->Disposal

Caption: Decision-making process for proper waste disposal.

Summary of Key Safety Information

ParameterInformationSource(s)
Chemical Formula C₄H₄Br₂N₂[1][2]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C (recommended)[3]
Primary Hazards Skin, eye, and respiratory irritant; potentially harmful if swallowed[4]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides[7]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, carbon dioxide[5]
Waste Classification Halogenated organic waste[6]

References

Sources

Technical Support Center: Strategies for Overcoming Low Solubility of 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,5-Dibromo-2-methylimidazole is a critical heterocyclic building block in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring a biologically significant imidazole core and reactive bromine atoms, makes it highly valuable.[1] However, researchers frequently encounter a significant hurdle: its characteristically low solubility in many common organic solvents. This low solubility can impede reaction kinetics, complicate purification, and hinder formulation efforts.

This technical guide provides a systematic, experience-driven approach to understanding and overcoming the solubility challenges associated with this compound. Moving beyond simple solvent lists, we will explore the physicochemical principles governing its solubility and provide detailed, validated protocols to help you successfully incorporate this compound into your experimental workflows.

Section 1: Understanding the Molecule - A Physicochemical Profile

The key to solving solubility issues lies in understanding the molecule's inherent properties. This compound is an amphoteric compound, meaning it possesses both acidic and basic characteristics. This duality is central to its solubility behavior.

  • The Basic Site: The sp²-hybridized nitrogen atom in the imidazole ring can be protonated by an acid.

  • The Acidic Site: The proton on the other ring nitrogen (N-H) can be removed by a base.[2]

  • Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the other nitrogen acts as an acceptor.[2] This strong intermolecular hydrogen bonding contributes to a stable crystal lattice, which requires significant energy to disrupt, resulting in low solubility in non-polar or aprotic solvents.

  • Bromine Substituents: The two bromine atoms increase the molecule's molecular weight and polar surface area, further influencing its interaction with solvents.[2]

PropertyValueSource
Molecular Formula C₄H₄Br₂N₂[1]
Molecular Weight ~239.90 g/mol [3]
Appearance White to off-white solid[1]
Hydrogen Bond Donor Count 1[2]
Topological Polar Surface Area 28.7 Ų[2]
Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't this compound dissolve in common solvents like dichloromethane (DCM) or acetonitrile?

A: The low solubility in solvents like DCM is due to a polarity mismatch and the inability of these aprotic solvents to effectively break the strong intermolecular hydrogen bonds holding the compound's crystal lattice together. While acetonitrile is polar, it may not be a sufficiently strong hydrogen bond acceptor to disrupt the imidazole's self-association.

Q2: I observe some initial solubility, but the compound crashes out when I add other reagents. What is happening?

A: This is likely due to a change in the overall solvent properties of the reaction mixture. The addition of a less polar reagent can decrease the mixture's total polarity, causing the this compound to precipitate. This is a common issue when the compound is at or near its saturation point.

Q3: Can I simply heat the mixture to force it to dissolve?

A: Heating can increase solubility, but it must be done with caution. While effective for transiently dissolving the compound for a reaction, it may not be suitable for stable stock solutions, as the compound will likely precipitate upon cooling. Always perform a preliminary thermal stability test to ensure the compound or your other reagents do not degrade at the required temperature.

Q4: What is the single best starting solvent to try?

A: There is no universal "best" solvent. However, for initial trials, highly polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent starting points due to their ability to disrupt hydrogen bonds and solvate the imidazole ring.

Section 3: Systematic Troubleshooting & Protocol Guides

When facing solubility challenges, a systematic approach is more effective than random solvent testing. The following guides provide a logical progression from simple to more advanced techniques.

Guide 1: Foundational Solvent Screening

Question: How do I systematically identify a suitable single solvent for my experiment?

Answer: The most effective method is to perform a small-scale, parallel solvent screening experiment. This allows you to test a range of solvents with varying properties, from polar protic to polar aprotic, to identify a suitable candidate or candidates for co-solvent systems. The goal is to find a solvent that can effectively overcome the compound's crystal lattice energy.

Experimental Protocol: Small-Scale Solubility Assessment

  • Preparation: Weigh 5 mg of this compound into several individual, small glass vials.

  • Solvent Addition: To each vial, add a different solvent from the screening list (see table below). Start by adding 100 µL of the solvent.

  • Agitation: Cap the vials and vortex them vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect for dissolution. Note whether the solid is fully dissolved, partially dissolved, or remains a suspension.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of the solvent, vortex again, and re-observe.

  • Quantification: Repeat step 5 until the solid is fully dissolved. Record the total volume of solvent added to calculate an approximate solubility (e.g., if 5 mg dissolves in 500 µL, the solubility is ~10 mg/mL).

  • Documentation: Record all observations in a structured table.

Table of Recommended Solvents for Initial Screening

SolventClassPolarity IndexRationale for Inclusion
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Excellent hydrogen bond acceptor, often dissolves difficult compounds.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Strong solvent with properties similar to DMSO.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic6.5High boiling point, effective for reactions requiring heat.
Methanol (MeOH) Polar Protic5.1Protic nature can help solvate the N-H group.
Ethanol (EtOH) Polar Protic4.3A less polar alternative to methanol.
Tetrahydrofuran (THF) Polar Aprotic4.0A common ether-based solvent in organic synthesis.
Guide 2: Leveraging Co-Solvent Systems

Question: My compound has poor to moderate solubility in all the single solvents I tried. What is the next logical step?

Answer: A co-solvent system, which is a mixture of two or more miscible solvents, is a powerful technique to enhance solubility.[4] Often, a "good" solvent (in which the compound is more soluble) can be mixed with a "poor" but otherwise desirable solvent (e.g., for reaction compatibility or boiling point) to achieve the necessary solubility. This works by creating a solvent environment with finely tuned polarity and hydrogen-bonding characteristics.[5]

Experimental Protocol: Developing a Co-Solvent System

  • Identify Leads: From your single-solvent screen, identify the best-performing solvent (e.g., DMSO) and the solvent you wish to use for your reaction (e.g., THF).

  • Initial Suspension: Create a suspension of your compound in the "poor" solvent (e.g., 10 mg in 1 mL of THF).

  • Titration: While stirring, slowly add the "good" solvent (DMSO) dropwise to the suspension.

  • Observe: Continue adding the "good" solvent until complete dissolution is observed.

  • Determine Ratio: Record the final volumes of each solvent to determine the minimum ratio required for dissolution (e.g., 9:1 THF:DMSO).

  • Optimization: It is good practice to use a slightly higher proportion of the good solvent (e.g., 8:2 THF:DMSO) to prevent precipitation during the reaction.

Caption: Workflow for developing an effective co-solvent system.

Guide 3: The Power of pH Adjustment in Organic Media

Question: Can I use an acid or base to improve solubility for my organic reaction, and how would I do that?

Answer: Absolutely. This is one of the most effective but often overlooked techniques for ionizable compounds like this compound.[6] By converting the neutral molecule into a salt, you dramatically increase its polarity, which enhances its solubility in polar organic solvents.[7]

  • Acidification: Adding a strong, non-nucleophilic organic acid (e.g., trifluoroacetic acid, methanesulfonic acid) will protonate the basic nitrogen, forming a more soluble imidazolium salt.

  • Basification: Adding a strong, non-nucleophilic organic base (e.g., DBU, DBN) or an inorganic base (if compatible) will deprotonate the acidic N-H, forming a more soluble imidazolide salt.

Crucial Consideration: You must ensure that the acid or base used is compatible with all other reagents and substrates in your reaction.

Caption: pH-mediated equilibrium of this compound.

Experimental Protocol: Solubility Enhancement via pH Modification

  • Setup: Create a suspension of the compound in your desired solvent (e.g., 10 mg in 1 mL of acetonitrile).

  • Modifier Addition:

    • For Acidification: Add a stock solution of methanesulfonic acid in acetonitrile dropwise (e.g., 1M solution).

    • For Basification: Add a stock solution of DBU in acetonitrile dropwise.

  • Agitate and Observe: After each addition, vortex the mixture and observe for dissolution.

  • Determine Stoichiometry: Continue adding the modifier until the solid dissolves. Note the number of equivalents of acid/base required relative to the compound. Typically, 1.0 to 1.2 equivalents are sufficient.

  • Confirm Compatibility: Before scaling up, run a small-scale control reaction to confirm that the chosen acid or base does not interfere with your desired chemical transformation.

Section 4: Overall Troubleshooting Workflow

For a comprehensive approach, use the following decision-making workflow. This chart integrates the strategies discussed into a logical sequence, guiding you from the initial problem to a robust solution.

Caption: A systematic workflow for resolving solubility issues.

References
  • WJBPHS, (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Available from: [Link]

  • Journal of Pharmaceutical Negative Results, (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(4). Available from: [Link]

  • Ascendia Pharma, (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Chemistry LibreTexts, (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Samy, W., et al., (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 959-967. Available from: [Link]

  • International Journal of Medical Science and Dental Research, (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06). Available from: [Link]

  • ACS Publications, (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Al-Kasmi, B., et al., (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 31. Available from: [Link]

  • Savjani, K. T., et al., (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Romero, S., et al., (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications, (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1). Available from: [Link]

Sources

Preventing side reactions during the synthesis of 4,5-Dibromo-2-methylimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 4,5-Dibromo-2-methylimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with halogenated heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you prevent side reactions and maximize the yield and purity of your target molecules.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions, allowing for the construction of complex molecular architectures.[3][4] However, the synthesis is not without its challenges. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack, but this high reactivity can also lead to a lack of selectivity, resulting in over-bromination, mixtures of products, and subsequent difficulties in derivatization.[5][6]

This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of physical organic chemistry, to empower you to optimize your synthetic route.

Troubleshooting Guide: Bromination of 2-Methylimidazole

This section addresses the most common issues encountered during the primary synthesis of this compound via electrophilic bromination of 2-methylimidazole.

Problem 1: Over-bromination and Formation of 2,4,5-Tribromo-1-methylimidazole

You observe a significant amount of a tri-brominated byproduct in your crude reaction mixture, complicating purification and reducing the yield of the desired dibromo product.

Potential Causes & Mechanistic Insight

The imidazole ring is highly activated towards electrophilic aromatic substitution. After the first two brominations at the C4 and C5 positions, the ring can still be reactive enough to undergo a third bromination, typically at the C2 position, especially under harsh conditions or with excess brominating agent.[5][7] The reaction of imidazoles with molecular bromine often leads to perbromination.[6]

Solutions & Preventative Measures
  • Choice of Brominating Agent:

    • Recommendation: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[8]

    • Causality: NBS is a solid that is easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize the rapid, exothermic reactions that can lead to over-bromination.[8][9]

  • Stoichiometric Control:

    • Recommendation: Use a slight excess, typically 2.1-2.2 equivalents, of NBS.

    • Causality: While 2.0 equivalents are theoretically required, a small excess helps drive the reaction to completion, ensuring all the mono-brominated intermediate is converted to the desired dibromo product.[8] Using a larger excess significantly increases the risk of forming the tribromo byproduct.

  • Temperature Management:

    • Recommendation: Perform the reaction at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature.[8][10]

    • Causality: Electrophilic bromination is an exothermic process. Low temperatures decrease the reaction rate, providing greater control and selectivity, thereby disfavoring the higher activation energy pathway leading to the tribromo product.

  • Solvent Selection:

    • Recommendation: Use a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile.[10][11]

    • Causality: These solvents effectively dissolve the starting material and NBS while being relatively inert. Solvents like glacial acetic acid can also be used but may require more careful workup.[9]

Problem 2: Incomplete Reaction and Presence of Mono-brominated Intermediates

Your TLC or LC-MS analysis shows a mixture of the starting material, a mono-brominated species, and the desired 4,5-dibromo product, even after several hours.

Potential Causes & Mechanistic Insight

The bromination of the imidazole ring occurs in a stepwise manner. The introduction of the first electron-withdrawing bromine atom slightly deactivates the ring, making the second bromination slower. If the reaction conditions are too mild or the reaction time is insufficient, the reaction can stall, leaving a mixture of products.[8] The C4 and C5 positions have similar electron densities, leading to poor regioselectivity in the initial bromination step, but both must be substituted for the desired product.[12]

Solutions & Preventative Measures
  • Reaction Monitoring:

    • Recommendation: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Causality: Relying on a fixed reaction time can be unreliable. TLC provides a real-time assessment, allowing you to stop the reaction precisely when the starting material and mono-bromo intermediate are fully consumed, preventing both incomplete reactions and potential over-bromination.

  • Adjusting Reagent Equivalents:

    • Recommendation: Ensure at least 2.1 equivalents of NBS are used.

    • Causality: If the reaction stalls with starting material still present, it may indicate that some of your NBS has decomposed. Adding a small additional portion (0.1 eq) of NBS can help push the reaction to completion.

  • Extended Reaction Time:

    • Recommendation: If the reaction is proceeding cleanly but slowly at room temperature, extend the reaction time to 12-24 hours.

    • Causality: Some reactions simply require more time to reach completion, especially on a larger scale. Gentle heating (e.g., to 40 °C) can also be considered, but must be done cautiously while monitoring for byproduct formation.

Diagram: Bromination Pathways

G SM 2-Methylimidazole NBS1 + 1.0 eq NBS SM->NBS1 Mono 4(5)-Bromo- 2-methylimidazole NBS1->Mono NBS2 + 1.1 eq NBS Mono->NBS2 Di 4,5-Dibromo- 2-methylimidazole NBS2->Di NBS3 + Excess NBS (Side Reaction) Di->NBS3 Tri 2,4,5-Tribromo- 2-methylimidazole NBS3->Tri

Caption: Synthetic pathways in the bromination of 2-methylimidazole.

Troubleshooting Guide: N-Alkylation of this compound

Once the dibrominated core is synthesized, the next common step is derivatization, often via N-alkylation. This step introduces its own set of challenges, primarily concerning regioselectivity.

Problem 3: Formation of a Mixture of N-Alkylated Regioisomers

You are attempting to N-alkylate this compound and obtain a difficult-to-separate mixture of two isomeric products.

Potential Causes & Mechanistic Insight

The N-H proton of this compound is tautomeric, rapidly moving between the two nitrogen atoms. When deprotonated, it forms an ambident nucleophile. Alkylation can occur at either nitrogen, leading to two different regioisomers.[13] The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, which can be difficult to control.[13][14]

Solutions & Preventative Measures
  • Steric Control:

    • Recommendation: Use a bulkier alkylating agent or introduce a bulky protecting group.

    • Causality: Steric hindrance can be used to direct the alkylation. A large alkylating agent will preferentially attack the less sterically hindered nitrogen. Alternatively, protecting one nitrogen with a bulky, removable group (like a trityl or SEM group) can force alkylation to occur exclusively at the other nitrogen.[12]

  • Solvent and Base Selection:

    • Recommendation: Screen different base and solvent combinations. Strong, non-nucleophilic bases like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF are often used to fully deprotonate the imidazole.[15]

    • Causality: The choice of base and solvent can influence the ionic character of the intermediate imidazolide anion and its solvation sphere, which in turn can affect the regioselectivity of the subsequent alkylation.[16]

  • Purification Strategy:

    • Recommendation: If a mixture is unavoidable, plan for careful purification by column chromatography.

    • Causality: The two regioisomers will likely have slightly different polarities. A carefully chosen eluent system (e.g., a hexane/ethyl acetate gradient) on silica gel can often resolve the two products.[8]

Diagram: N-Alkylation Regioselectivity```dot

G cluster_0 Deprotonation cluster_1 Alkylation Start 4,5-Dibromo- 2-methylimidazole Anion Imidazolide Anion (Ambident Nucleophile) Start->Anion Base (e.g., NaH) RX Alkylating Agent (R-X) Anion->RX Iso1 Isomer 1 (N1-Alkylation) RX->Iso1 Iso2 Isomer 2 (N3-Alkylation) RX->Iso2

Caption: A logical workflow for troubleshooting bromination reactions.

References

  • Ward, J. S., Merritt, L., & Price, K. E. (1993). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Canadian Journal of Chemistry. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. DC Chemicals. [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. [Link]

  • Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). ResearchGate. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry. [Link]

  • Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. [Link]

  • A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Dalton Transactions. [Link]

  • Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Canadian Journal of Chemistry. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • Halogenation of imidazoles.
  • Convenient Synthesis of Methyl 1-Methyl-2,4-dibromo-5-imidazolecarboxylate. Scilit. [Link]

  • The Role of Brominated Imidazoles in Modern Chemical Synthesis. Acme Bioscience. [Link]

  • Preparation method of 4-halogen-1H-imidazole.
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Imidazoles. Chemistry Online. [Link]

  • Blackman, A. G., Buckingham, D. A., Clark, C. R., & Kulkarni, S. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry. [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • Halogenated imidazole compounds, preparation method and application.
  • N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC - NIH. [Link]

  • 2-METHYLIMIDAZOLE. IARC Publications. [Link]

  • I don't understand why imidazole has a weak acidic group. Reddit. [Link]

  • Reaction mechanism for 2-Methylimidazole. YouTube. [Link]

  • In which direction does imidazole affect the pH? Chemistry Stack Exchange. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and production managers focused on the bulk synthesis of 4,5-Dibromo-2-methylimidazole. It provides a comprehensive framework for troubleshooting common issues encountered during scale-up, ensuring process robustness, safety, and high product quality. The content is structured in a question-and-answer format to directly address practical challenges.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

Q1: What is the most industrially viable and scalable synthetic route for this compound?

A1: The most direct and scalable method is the electrophilic bromination of 2-methylimidazole. The imidazole ring is electron-rich, making it highly susceptible to electrophilic attack at the C4 and C5 positions.[1] This approach is favored for its atom economy and straightforward execution compared to more complex multi-step syntheses. Alternative routes, such as those involving the construction of the imidazole ring from pre-brominated precursors, are generally less efficient for bulk production.[2][3][4]

Q2: Which brominating agent is recommended for bulk production: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A2: For scale-up operations, N-Bromosuccinimide (NBS) is unequivocally the preferred reagent. While liquid bromine is a potent brominating agent, it is extremely hazardous, corrosive, and volatile, posing significant handling and safety challenges in a production environment.[5][6][7] NBS, a crystalline solid, is significantly safer and easier to handle, dose, and transport.[8] It provides a controlled source of electrophilic bromine, minimizing the formation of hazardous hydrogen bromide (HBr) gas and offering better reaction control, which is critical for maintaining batch consistency and safety at scale.[9]

Q3: What are the most critical parameters to control during the scale-up of the bromination reaction?

A3: The three most critical parameters are:

  • Temperature Control: The bromination of 2-methylimidazole is exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of undesirable, potentially tarry byproducts. Portion-wise addition of the brominating agent and efficient reactor cooling are essential.[1]

  • Stoichiometry: The ratio of brominating agent to the substrate is crucial. Using approximately 2.1 to 2.2 equivalents of NBS is recommended to drive the reaction to completion and ensure high conversion to the dibrominated product, minimizing the presence of the mono-brominated intermediate.[1][8]

  • Reaction Monitoring: Consistent and reliable in-process monitoring (e.g., via HPLC or TLC) is non-negotiable. It allows for the determination of reaction completion, preventing unnecessarily long reaction times which can lead to byproduct formation and ensuring the process is moved to the work-up stage at the optimal time.[1]

Q4: What is the most effective and scalable purification strategy for the final product?

A4: While column chromatography is effective at the lab scale, it is often impractical and costly for bulk production.[1] The preferred method for purifying large quantities of this compound is recrystallization . This technique is highly scalable and cost-effective. A well-developed recrystallization protocol can efficiently remove unreacted starting material, mono-brominated intermediates, and other process impurities, yielding a product with high purity. Common solvent systems to explore include ethanol/water mixtures or isopropanol.[1][10]

Section 2: Scalable Synthesis and Purification Protocol

This protocol outlines a robust procedure for the synthesis of this compound using N-Bromosuccinimide, designed with scalability in mind.

Experimental Workflow Visualization

G cluster_prep Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Charge 2-Methylimidazole and Acetic Acid to Reactor B Cool Reactor to 10-15 °C A->B C Add NBS in Portions (Maintain T < 25 °C) B->C D Warm to Room Temperature and Stir (Monitor by HPLC/TLC) C->D E Pour Reaction Mass into Cold Water D->E F Quench with Aq. Na₂S₂O₃ (Decolorization) E->F G Neutralize with Aq. NaHCO₃ (pH 7-8, Product Precipitates) F->G H Filter Crude Product and Wash with Water G->H I Recrystallize Crude Solid (e.g., Ethanol/Water) H->I J Filter Pure Product, Wash with Cold Solvent I->J K Dry Under Vacuum J->K L Characterize Final Product (NMR, MS, Purity by HPLC) K->L

Caption: A step-by-step workflow for the synthesis and purification process.

Materials & Reagents
ReagentMolar Mass ( g/mol )EquivalentsRole
2-Methylimidazole82.101.0Starting Material
N-Bromosuccinimide (NBS)177.982.15Brominating Agent[8]
Glacial Acetic Acid60.05~10 volSolvent
Sodium Thiosulfate (Na₂S₂O₃)158.11As neededQuenching Agent
Sodium Bicarbonate (NaHCO₃)84.01As neededNeutralizing Base
Ethanol & Deionized Water--Recrystallization Solvents
Step-by-Step Procedure
  • Reaction Setup: Charge the reactor with 2-methylimidazole (1.0 eq) and glacial acetic acid (~10 volumes relative to the starting material). Begin stirring to ensure complete dissolution.

  • Temperature Control: Cool the stirred solution to 10-15 °C using a suitable cooling bath.

  • NBS Addition: Add N-Bromosuccinimide (2.15 eq) portion-wise over 1-2 hours. Crucial: Monitor the internal temperature closely and adjust the addition rate to maintain it below 25 °C to prevent runaway reactions.[1]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when the 2-methylimidazole and mono-bromo intermediate spots are no longer visible.

  • Work-up - Quenching: Slowly pour the reaction mixture into a separate vessel containing cold deionized water (approx. 5-10 times the volume of the acetic acid).

  • Add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic orange/brown color of bromine dissipates, indicating that excess oxidant has been quenched.[1]

  • Work-up - Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Control the addition rate to manage effervescence. Continue until the pH of the slurry is neutral to slightly basic (pH 7-8). The crude product will precipitate as an off-white solid.[1]

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

  • Purification: Transfer the crude, damp solid to a clean reactor for recrystallization from a suitable solvent system (e.g., an ethanol/water mixture). Heat to dissolve, then cool slowly to induce crystallization.

  • Final Product: Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50 °C to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, Mass Spectrometry, and determine its purity by HPLC. The molecular formula is C₄H₄Br₂N₂ and the molecular weight is 239.90 g/mol .[11][12]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a direct question-and-answer format.

Q: My reaction has stalled, and HPLC/TLC analysis shows significant amounts of starting material and mono-brominated product even after the standard reaction time. What should I do?

A: This indicates either insufficient brominating agent or non-optimal reaction conditions.

  • Check Stoichiometry: First, verify the charge of NBS. An error in weighing is a common source of this issue. If the charge was correct, a small additional portion of NBS (0.05-0.1 eq) can be added.

  • Increase Temperature: If stoichiometry is correct, the reaction kinetics may be slow. Consider gently warming the reaction to 30-40 °C for a few hours, while continuing to monitor its progress.

  • Solvent Effects: In some cases, solvent choice can impact reaction rates. While acetic acid is robust, other solvents like DMF have been reported, though they come with scale-up safety concerns.[13]

Q: The reaction is producing an inseparable mixture of mono- and di-brominated products, making purification difficult. How can I improve selectivity?

A: This is a classic selectivity problem in stepwise electrophilic substitution. The key is to ensure the conditions strongly favor the second bromination.

  • Ensure Sufficient NBS: As stated, using a slight excess (2.1-2.2 eq) of NBS is the primary method to drive the reaction towards the dibrominated product.[8] Using exactly 2.0 equivalents often leaves unreacted mono-bromo intermediate.

  • Control Addition: A slow, controlled addition of NBS ensures that the local concentration of the brominating agent is not depleted, allowing the mono-brominated intermediate to react further as it is formed.

  • Homogeneity: Ensure adequate agitation throughout the reaction. Poor mixing can create localized "hot spots" of high starting material concentration, leading to incomplete conversion.

Q: I am having difficulty controlling the exotherm during NBS addition at a larger scale. What are the best mitigation strategies?

A: Managing the heat of reaction is a primary safety and quality concern during scale-up.

  • Reduce Addition Rate: The simplest solution is to slow down the rate of NBS addition to allow the reactor's cooling system to keep pace with heat generation.

  • Lower Starting Temperature: Begin the addition at a lower temperature (e.g., 5-10 °C instead of 10-15 °C) to provide a larger thermal buffer.

  • Use a Slurry: If adding NBS as a solid is problematic, consider adding it as a slurry in a small amount of the reaction solvent (acetic acid). This can improve heat transfer and control.

Q: My final product is off-color (e.g., yellow or brown), even after recrystallization. What is the likely cause and remedy?

A: A persistent off-color often points to trace, highly colored impurities.

  • Incomplete Quenching: Residual bromine can cause discoloration. Ensure the quenching step with sodium thiosulfate is complete (i.e., the solution is colorless before neutralization).

  • Charcoal Treatment: During the recrystallization step, you can perform a hot filtration with a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product, potentially lowering the yield.

  • Oxidative Degradation: Ensure the product is dried under vacuum and not at excessively high temperatures. Storing the final product under an inert atmosphere (e.g., nitrogen) can also prevent long-term discoloration.

Troubleshooting Logic Diagram

G Start Low Yield or Purity Issue TLC Analyze In-Process Control (IPC) Data Start->TLC SM_Present Starting Material or Mono-Bromo Remains? TLC->SM_Present Reaction Stage Workup_Issue Problem in Work-up or Isolation? TLC->Workup_Issue Post-Reaction SM_Present->Workup_Issue No Sol_SM_Yes Solution: - Add 0.1 eq NBS - Increase Reaction Time - Gently Increase Temp (30-40°C) SM_Present->Sol_SM_Yes Yes Sol_Workup_Yes Solution: - Re-check pH during neutralization - Ensure complete precipitation - Analyze mother liquor for losses Workup_Issue->Sol_Workup_Yes Yes Sol_Purification Solution: - Optimize recrystallization solvent - Perform charcoal treatment - Check for degradation during drying Workup_Issue->Sol_Purification No (Purity Issue)

Caption: Troubleshooting logic for diagnosing low yield and purity issues.

Section 4: Safety Protocols & Handling

Q: What are the minimum Personal Protective Equipment (PPE) requirements for handling the reagents in this synthesis?

A: At a minimum, all personnel must wear:

  • Chemical-resistant gloves (e.g., nitrile).[6]

  • Splash-proof safety goggles and a full-face shield , especially when charging reagents or sampling.[14]

  • A flame-retardant lab coat .

  • When handling large quantities of acetic acid or NBS, a respirator with an appropriate acid gas/organic vapor cartridge may be necessary, depending on the ventilation. All operations should be performed in a well-ventilated area or a fume hood.[15]

Q: How should a spill of N-Bromosuccinimide (NBS) or liquid bromine be handled?

A:

  • NBS Spill: For a small, dry spill, carefully sweep up the material and place it in a designated waste container. Avoid generating dust. For a larger spill, cordon off the area and follow site-specific emergency procedures.

  • Liquid Bromine Spill (Extreme Hazard): This is a high-hazard event requiring an emergency response. Evacuate the immediate area.[7] Spills are typically neutralized by covering with a reducing agent like sodium thiosulfate or sodium bisulfite solution.[15] This should only be performed by trained personnel with appropriate respiratory protection (e.g., SCBA).[14]

Q: What is the correct procedure for disposing of brominated waste streams?

A: All brominated organic waste, including mother liquor from filtration and any contaminated solvents, must be collected in designated, labeled hazardous waste containers. These streams should never be discharged into drains.[14] They must be disposed of through a licensed hazardous waste management company in accordance with local and national regulations.

Section 5: References

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from vertexaisearch.cloud.google.com[5]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from rsc.org[6]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from cdc.gov[7]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from carlroth.com[14]

  • Government of India, Ministry of Labour & Employment. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from dgfasli.gov.in[15]

  • Google Patents. (n.d.). Halogenation of imidazoles - JPH0441481A. Retrieved from patents.google.com[16]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from rsc.org[17]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. Retrieved from benchchem.com[1]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from rsc.org[18]

  • BenchChem. (2025). Technical Support Center: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. Retrieved from benchchem.com[8]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole. Retrieved from patents.google.com[10]

  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496–500.[13]

  • Alfa Chemistry. (n.d.). CAS 4002-81-7 this compound. Retrieved from alfa-chemistry.com[11]

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 4002-81-7. Retrieved from scbt.com[12]

  • Farah, S. F., & McClelland, R. A. (1993). Preparation and reactions of bromo-2-nitro. Canadian Journal of Chemistry, 71(4), 427-436.[19]

  • CymitQuimica. (n.d.). This compound | 4002-81-7. Retrieved from cymitquimica.com[20]

  • Reddit. (2024). Bromination Help : r/Chempros. Retrieved from reddit.com[21]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2341.[22]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3803-3829.[23]

  • ChemicalBook. (2025). This compound | 4002-81-7. Retrieved from chemicalbook.com[24]

  • Butler, D. N., et al. (1987). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 721-726.[9]

  • ResearchGate. (2023). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. Retrieved from researchgate.net[25]

  • GLXC. (n.d.). Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block. Retrieved from glxcl.com[26]

  • Mandal, S. K., et al. (2007). A Sandmeyer type reaction for bromination of 2-mercapto-1-methyl-imidazoline (N2C4H6S) into 2-bromo-1-methyl-imidazole (N2C4H5Br) in presence of copper(i) bromide. Dalton Transactions, (13), 1357-1362.[27]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. Retrieved from reddit.com[28]

  • PubChem. (n.d.). Process for manufacture of imidazoles - Patent US-6177575-B1. Retrieved from pubchem.ncbi.nlm.nih.gov[2]

  • Calo, V., et al. (1979). Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1, 1652-1653.[29]

  • WIPO Patentscope. (2002). WO/2002/040454 PROCESS FOR MANUFACTURE OF IMIDAZOLES. Retrieved from patentscope.wipo.int[3]

  • ECHEMI. (n.d.). 4002-81-7, this compound Formula. Retrieved from echemi.com[30]

  • Zhang, M., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1143.[4]

  • YouTube. (2020). Bro, Broooo, Bromination of Alkanes (2-Methylpropane). Retrieved from youtube.com[31]

  • ResearchGate. (n.d.). Figure S1. Schematic illustration of controllable deprotonation of 2-methylimidazole via using TEA vapor. Retrieved from researchgate.net[32]

  • Tsesmeli, N. E., & Gortzi, O. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322.[33]

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Validation & Comparative

A Comparative Spectroscopic Guide to Haloimidazoles: Unraveling the Halogen Influence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. Haloimidazoles, a cornerstone in many synthetic pathways, present a unique analytical challenge and opportunity. The nature and position of the halogen substituent (Chlorine, Bromine, or Iodine) profoundly influence the molecule's electronic environment, which is directly reflected in its spectroscopic signature. This guide provides a comprehensive comparative analysis of haloimidazoles using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding these comparative spectral shifts and patterns, researchers can achieve unambiguous structural elucidation and accelerate their discovery process.

The Foundational Role of Halogen Substitution

The substitution of a hydrogen atom with a halogen on the imidazole ring introduces significant electronic and steric effects. Electronegativity decreases down the group (Cl > Br > I), while atomic size and polarizability increase (I > Br > Cl). These properties dictate the inductive and resonance effects on the imidazole ring, thereby influencing the chemical shifts in NMR, vibrational frequencies in IR, electronic transitions in UV-Vis, and fragmentation patterns in MS. This guide will dissect these influences in a comparative context, providing the experimental data and theoretical underpinnings necessary for confident spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nucleus

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In haloimidazoles, the halogen's identity and position leave a distinct fingerprint on both ¹H and ¹³C NMR spectra.

Key Observational Trends in NMR:
  • ¹H NMR: Protons on the imidazole ring experience a deshielding effect from the electronegative halogen atoms. This effect is most pronounced for protons closest to the halogen. The magnitude of the deshielding generally follows the electronegativity of the halogen (Cl > Br > I). However, the "heavy atom effect" of iodine can sometimes lead to anomalous shifts.

  • ¹³C NMR: The carbon atom directly bonded to the halogen (C-X) exhibits a significant shift. For chlorine, this is a deshielding effect. For bromine and iodine, the "heavy atom effect" causes a pronounced shielding (upfield shift) of the C-X carbon signal. This is a key diagnostic feature for identifying the halogen. Other carbons in the ring are also affected, though to a lesser extent, primarily through inductive effects.

Comparative ¹H and ¹³C NMR Data for 2-Haloimidazoles and 4(5)-Haloimidazoles
CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-Chloroimidazole H-4/5~7.10C-2: ~140, C-4/5: ~120
2-Bromoimidazole H-4/5~7.15C-2: ~125, C-4/5: ~122
2-Iodoimidazole H-4/5~7.20C-2: ~95, C-4/5: ~125
4(5)-Chloroimidazole H-2, H-5(4)H-2: ~7.6, H-5(4): ~7.0C-2: ~135, C-4: ~130, C-5: ~115
4(5)-Bromoimidazole H-2, H-5(4)H-2: ~7.6, H-5(4): ~7.1C-2: ~136, C-4: ~118, C-5: ~118
4(5)-Iodoimidazole H-2, H-5(4)H-2: ~7.5, H-5(4): ~7.2C-2: ~138, C-4: ~90, C-5: ~120

Note: Chemical shifts are approximate and can vary with solvent and concentration. The tautomerism in 4(5)-haloimidazoles leads to averaged signals for the 4 and 5 positions in many solvents.

Experimental Protocol for NMR Spectroscopy of Haloimidazoles
  • Sample Preparation: Dissolve 5-10 mg of the haloimidazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.[1]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of -2 to 14 ppm, and 16-32 scans with a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of 0 to 160 ppm, and a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Haloimidazole in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H Spectrum transfer->H1_acq C13_acq Acquire ¹³C Spectrum transfer->C13_acq process Fourier Transform, Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference Chemical Shifts process->reference interpret Structural Elucidation reference->interpret

Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. In haloimidazoles, the C-X bond vibration is a key diagnostic feature.

Key Observational Trends in IR:
  • C-X Stretching: The frequency of the C-X stretching vibration is highly dependent on the mass of the halogen atom. As the mass of the halogen increases, the vibrational frequency decreases. Therefore, the C-Cl stretch is observed at a higher wavenumber than the C-Br stretch, which in turn is at a higher wavenumber than the C-I stretch.

  • Imidazole Ring Vibrations: The substitution of a halogen atom can cause slight shifts in the characteristic vibrational modes of the imidazole ring, such as C=C, C-N, and C-H stretching and bending frequencies. These shifts are generally less pronounced than the C-X stretching vibration but can provide confirmatory evidence of halogenation. The N-H stretching vibration is typically observed as a broad band in the region of 3300-2500 cm⁻¹, characteristic of hydrogen-bonded N-H groups.[2]

Comparative IR Absorption Frequencies for Haloimidazoles
Vibrational ModeChloroimidazole (cm⁻¹)Bromoimidazole (cm⁻¹)Iodoimidazole (cm⁻¹)
N-H Stretch (broad) 3300 - 25003300 - 25003300 - 2500
C-H Stretch (aromatic) 3150 - 30003150 - 30003150 - 3000
C=C, C=N Stretch 1600 - 14501600 - 14501600 - 1450
C-Cl Stretch 800 - 600 --
C-Br Stretch -700 - 550 -
C-I Stretch --600 - 500

Note: These are general ranges, and the exact position of the absorption bands can be influenced by the position of the halogen and the solid-state packing of the molecule.

Experimental Protocol for FT-IR Spectroscopy of Solid Haloimidazoles
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid haloimidazole sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid haloimidazole sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition: Place the KBr pellet holder or the ATR accessory into the sample compartment of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty KBr pellet or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron systems of molecules. The imidazole ring possesses aromatic character, and the introduction of a halogen atom, an auxochrome, can influence the position (λmax) and intensity (ε) of the absorption bands.

Key Observational Trends in UV-Vis:
  • π → π* Transitions: Imidazole exhibits characteristic π → π* electronic transitions.[4] Halogen substitution can cause a bathochromic shift (red shift) of these absorption bands. This effect is generally more pronounced with increasing atomic size and polarizability of the halogen (I > Br > Cl). This is due to the extension of the chromophore and the interaction of the halogen's lone pair electrons with the π-system of the imidazole ring.

  • n → π* Transitions: The non-bonding electrons on the nitrogen atoms can also undergo n → π* transitions, which are typically weaker than π → π* transitions.[4] The position of these bands can also be influenced by halogen substitution and the polarity of the solvent.

Comparative UV-Vis Absorption Maxima (λmax) for Haloimidazoles
Compoundλmax (nm) in Ethanol (approx.)
Imidazole ~207
2-Chloroimidazole ~210
2-Bromoimidazole ~212
2-Iodoimidazole ~215
4(5)-Chloroimidazole ~211
4(5)-Bromoimidazole ~214
4(5)-Iodoimidazole ~218

Note: The exact λmax values are highly dependent on the solvent used due to solvatochromic effects.

Experimental Protocol for UV-Vis Spectroscopy of Haloimidazoles
  • Sample Preparation: Prepare a dilute solution of the haloimidazole in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • The instrument should be zeroed with the solvent blank before measuring the sample's absorbance.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For haloimidazoles, MS is particularly useful for confirming the presence and identity of the halogen atom.

Key Observational Trends in MS:
  • Molecular Ion Peak (M⁺): The molecular ion peak provides the molecular weight of the haloimidazole. For chloro- and bromo-substituted imidazoles, the presence of isotopes (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks).[5] This is a definitive confirmation of the presence of chlorine or bromine. Iodine is monoisotopic (¹²⁷I), so it will show a single molecular ion peak.

  • Fragmentation Patterns: The fragmentation of haloimidazoles under electron ionization (EI) often involves the loss of the halogen atom or the cleavage of the imidazole ring. The stability of the resulting fragments will dictate the major peaks in the mass spectrum. Common fragmentation pathways include the loss of the halogen radical (X•) and the loss of HCN.[6]

Comparative Mass Spectrometry Fragmentation Data for Haloimidazoles
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloroimidazole 102/10467 (M - Cl), 40 (M - Cl - HCN)
2-Bromoimidazole 146/14867 (M - Br), 40 (M - Br - HCN)
2-Iodoimidazole 19467 (M - I), 40 (M - I - HCN)
4(5)-Chloroimidazole 102/10475 (M - HCN), 67 (M - Cl)
4(5)-Bromoimidazole 146/148119/121 (M - HCN), 67 (M - Br)
4(5)-Iodoimidazole 194167 (M - HCN), 67 (M - I)

Note: Fragmentation patterns can vary depending on the ionization method and the energy used.

Experimental Protocol for GC-MS of Haloimidazoles
  • Sample Preparation: Prepare a dilute solution of the haloimidazole in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) at a concentration of approximately 10-100 µg/mL.[7]

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.

    • Use a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that allows for the separation of the haloimidazole from any impurities.

  • MS Detection:

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically an electron ionization source).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Haloimidazole in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectrum (M⁺, Isotopes, Fragments) detect->analyze confirm Confirm Structure analyze->confirm

Workflow for GC-MS analysis of haloimidazoles.

Conclusion

The spectroscopic analysis of haloimidazoles is a nuanced yet powerful field of study. By systematically comparing the effects of chlorine, bromine, and iodine substitution on the imidazole ring, researchers can gain a deeper understanding of the structure-property relationships that govern these important molecules. This guide has provided a framework for this comparative analysis, highlighting the key trends and providing the necessary experimental context. As new haloimidazole derivatives continue to be synthesized for a myriad of applications, a thorough understanding of their spectroscopic properties will remain an indispensable tool for the modern scientist.

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A Comparative Guide to the Reactivity of 4,5-Dibromo-2-methylimidazole and Other Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the imidazole ring is a privileged structure, present in numerous pharmaceuticals. Halogenated imidazoles, in particular, serve as versatile synthetic intermediates, offering multiple avenues for molecular elaboration. This guide provides an in-depth technical comparison of the reactivity of 4,5-Dibromo-2-methylimidazole with other halogenated imidazole analogs, supported by experimental data and detailed protocols to inform your synthetic strategies.

Introduction: The Role of Halogenated Imidazoles in Synthesis

Halogenated imidazoles are pivotal building blocks in organic synthesis due to their capacity to undergo a variety of cross-coupling and nucleophilic substitution reactions. The nature and position of the halogen atom(s) on the imidazole ring profoundly influence its reactivity, providing a tunable platform for introducing molecular diversity. This compound, with two reactive bromine atoms, offers the potential for sequential or dual functionalization, making it a valuable precursor for complex molecular architectures. This guide will explore its reactivity in key synthetic transformations compared to its chloro-, iodo-, and mono-halogenated counterparts.

Fundamental Principles of Reactivity: The Carbon-Halogen Bond

The reactivity of halogenated imidazoles in many common synthetic transformations, particularly metal-catalyzed cross-coupling reactions, is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these reactions, such as the Suzuki-Miyaura or Sonogashira coupling, is the oxidative addition of the palladium catalyst to the C-X bond.

The general trend for C-X bond strength is C-Cl > C-Br > C-I. Consequently, the reactivity of the corresponding haloimidazoles follows the inverse trend: Iodoimidazoles are generally more reactive than bromoimidazoles, which in turn are more reactive than chloroimidazoles.[1][2] This is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, which facilitates the oxidative addition step under milder conditions.[3]

Comparative Reactivity in Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The following sections compare the reactivity of this compound and its analogs in three of the most prevalent transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Formation of C-C (Aryl) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] The reactivity of halogenated imidazoles in this reaction is influenced by the electronic and steric environment of the carbon-halogen bond.

While direct quantitative comparison data for this compound alongside its di-chloro and di-iodo analogs under identical conditions is scarce in the literature, we can infer reactivity trends from studies on closely related compounds. For instance, the C-I bond's greater reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the C-Br bond.[2]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halogenated Imidazole Analogs

Imidazole SubstrateBoronic AcidProtecting GroupCatalyst/BaseYield (%)Reference
1-SEM-2,4,5-tribromoimidazolePhenylboronic acidSEMPd(PPh₃)₄ / K₂CO₃82[6]
1-SEM-2,4,5-tribromoimidazole4-Methoxyphenylboronic acidSEMPd(PPh₃)₄ / K₂CO₃78[6]
4-Iodo-1-MOM-2-phenyl-1H-imidazole4-(Methylsulfanyl)phenylboronic acidMOMPd(PPh₃)₄ / K₂CO₃68[7]
4-Iodo-1-MOM-2-phenyl-1H-imidazole2-Acetylphenylboronic acidMOMPd(PPh₃)₄ / K₂CO₃79[7]

Note: SEM = [2-(trimethylsilyl)ethoxy]methyl; MOM = Methoxymethyl. The data for the tribromoimidazole derivative illustrates the feasibility of coupling at the 2-position, which is generally the most reactive site in such systems.

A key consideration when working with dihalogenated imidazoles like this compound is regioselectivity. It is possible to achieve mono-arylation at a single C-X bond with high selectivity. Interestingly, by changing the palladium catalyst and ligands, the selectivity can be switched to favor coupling at the other, traditionally less reactive C-X bond.[8][9] This catalyst-controlled regioselectivity allows for the modular construction of diverse di-substituted imidazoles.[8][9]

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromoimidazole and can be adapted for this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv. for mono-arylation, 2.2-3.0 equiv. for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using an aqueous base solution)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent (and water, if applicable).

  • Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Imidazole, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Solvent catalyst->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Formation of C-C (Alkynyl) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] Similar to the Suzuki coupling, the reactivity of halogenated imidazoles in the Sonogashira reaction follows the trend I > Br > Cl.[7][10]

This compound is expected to undergo Sonogashira coupling at both the 4- and 5-positions. By carefully controlling the reaction conditions and stoichiometry of the reagents, selective mono- or di-alkynylation can be achieved.[7]

This protocol provides a general procedure for the Sonogashira coupling of a bromoimidazole.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.1-1.5 equiv. for mono-alkynylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add R-X-Pd(II)L₂ pd0->pd_add pd_trans R-C≡C-R'-Pd(II)L₂ pd_add->pd_trans Transmetalation cu_x CuX pd_add->cu_x product R-C≡C-R' pd_trans->product Reductive Elimination cu_alkyne Cu-C≡C-R' cu_x->cu_alkyne cu_alkyne->pd_add alkyne H-C≡C-R' alkyne->cu_alkyne base Base base->cu_alkyne product->pd0 aryl_halide R-X aryl_halide->pd_add Oxidative Addition

Catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[11][12] This reaction is highly valuable for accessing arylamines, which are common motifs in pharmaceuticals. An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, allowing for the preparation of a broad scope of aminoimidazoles in moderate to excellent yields under mild conditions.[9]

This is a general procedure for the amination of a bromoimidazole.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., based on a bulky biarylphosphine ligand like tBuBrettPhos, 1-3 mol%)

  • Strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide, 1.5-2.0 equiv.)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, charge a dry reaction vessel with the palladium precatalyst, the base, this compound, and a stir bar.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by GC-MS or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While metal-catalyzed reactions are prevalent, the reactivity of halogenated imidazoles in nucleophilic aromatic substitution (SNAr) should also be considered.[13] In SNAr, a nucleophile displaces a halide on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring that can stabilize the negatively charged Meisenheimer complex intermediate.[1][13]

The reactivity of haloimidazoles in SNAr is often the reverse of that in cross-coupling reactions, with fluoro and chloro derivatives being more reactive than their bromo and iodo counterparts. This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by the greater electronegativity of the lighter halogens, making the carbon atom more electrophilic.

For this compound, SNAr reactions are possible, especially with strong nucleophiles, but may require more forcing conditions compared to imidazoles bearing stronger electron-withdrawing groups.

Conclusion and Practical Considerations

The reactivity of this compound presents a versatile platform for the synthesis of complex, functionalized imidazole derivatives. Here are the key takeaways for researchers:

  • For C-C and C-N bond formation via cross-coupling , this compound is a highly effective substrate. It offers a balance of reactivity and stability. For even milder conditions and potentially higher yields, the corresponding 4,5-diiodo-2-methylimidazole could be considered, though it may be less stable and more expensive. The 4,5-dichloro analog would be more stable but require more forcing reaction conditions.

  • Regioselectivity is a key advantage. The ability to selectively functionalize one bromine atom over the other through careful selection of the palladium catalyst provides a powerful tool for building molecular complexity in a controlled manner.

  • Nucleophilic substitution is a viable alternative. For the introduction of certain nucleophiles, SNAr should be considered, particularly if the corresponding dichloro- or difluoroimidazole is available.

Ultimately, the choice of halogenated imidazole will depend on the specific synthetic target, the desired reaction conditions, and economic considerations. This compound represents a strategic choice, offering a robust and adaptable entry point into a wide array of valuable imidazole-containing compounds.

References

  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 952–955. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Roy, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([7][8]thiadiazole) 1 with morpholine. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2016). Nucelophilic Aromatic Substitution Reactions. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (2008). Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. [Link]

  • Desaintjean, A., et al. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 59(32), 13436-13440. [Link]

  • Semantic Scholar. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. (n.d.). CuI-Catalyzed C—N Bond Forming Reactions Between Aryl/Heteroaryl Bromides and Imidazoles in [Bmim]BF4. [Link]

  • Zhao, N., et al. (2016). Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry, 14(26), 6184-6188. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4,5-Dibromo-2-methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 4,5-Dibromo-2-methylimidazole. As a crucial intermediate in pharmaceutical synthesis and a tool in proteomics research, ensuring the identity, purity, and strength of this compound through rigorously validated analytical methods is paramount.[1] This document is designed for researchers, analytical chemists, and quality control professionals, offering both theoretical grounding and practical, step-by-step protocols. We will explore the development and validation of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), framed within the context of global regulatory standards.

Part 1: The Foundation of Trust: Principles of Analytical Method Validation

Before delving into specific techniques, it is essential to understand the framework that ensures an analytical method is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the authoritative structure for validation.[2][3][4] The objective is to demonstrate, through empirical evidence, that a method is reliable, reproducible, and accurate for the analysis of this compound.

The core performance characteristics that must be evaluated are interconnected, forming a self-validating system where each parameter supports the others.

Validation_Parameters cluster_Purpose Method's Intended Purpose cluster_Performance Core Validation Characteristics (ICH Q2(R2)) Assay Assay Specificity Specificity Distinguishes analyte from interferences Assay->Specificity Accuracy Accuracy Closeness to true value Assay->Accuracy Precision Precision Repeatability & Intermediate Precision Assay->Precision Linearity Linearity Proportional response to concentration Assay->Linearity Range Range Upper & lower concentration limits Assay->Range Purity Purity Identity Identity Specificity->Accuracy Accuracy->Precision Limits Detection & Quantitation Limits LOD & LOQ Precision->Limits Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Insensitive to small procedural changes

Caption: Interrelationship of core analytical validation parameters per ICH Q2(R2).

These parameters are not a mere checklist; they are a logical cascade. A method cannot be considered accurate if it is not precise, nor can its range be established without demonstrating linearity. This guide will detail how to assess these characteristics for each proposed analytical technique.

Part 2: Method Comparison: HPLC-UV, GC-MS, and LC-MS/MS

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, sample matrix complexity, and throughput. Here, we compare three robust methods for the analysis of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis.[5] It separates compounds based on their polarity. This compound, with its dibrominated heterocyclic structure, is expected to possess sufficient hydrophobicity for good retention on a C18 stationary phase. The imidazole ring constitutes a chromophore, and the bromine auxochromes should allow for sensitive detection using a UV detector. This method is ideal for assay and impurity quantification in bulk drug substances and formulated products.

Proposed Experimental Protocol:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic; 60% Acetonitrile, 40% Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 230 nm

  • Standard/Sample Diluent: 50:50 Acetonitrile:Water

Causality Behind Choices:

  • C18 Column: The standard choice for retaining moderately non-polar to non-polar analytes.

  • Acetonitrile/Water: A common, effective mobile phase with low UV cutoff.

  • 0.1% Formic Acid: Used to protonate the imidazole nitrogen, ensuring a single ionic species and leading to sharper, more symmetrical peaks.

  • Detection at 230 nm: A wavelength chosen to be near the absorbance maximum for substituted imidazoles while minimizing interference from common solvents.

Validation Workflow & Acceptance Criteria:

HPLC_Validation_Workflow Prep Prepare Standards & Samples SST System Suitability Test (%RSD < 2.0%) Prep->SST Spec Specificity (Peak Purity & No Interference) SST->Spec Lin Linearity & Range (5 levels, 50-150%, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate, %RSD < 2.0%) Acc->Prec LOQ Determine LOQ & LOD (S/N > 10 for LOQ) Prec->LOQ Rob Robustness (Vary Flow, % Organic, Temp) LOQ->Rob Report Validation Report Rob->Report

Caption: Step-by-step validation workflow for the proposed HPLC-UV method.

Data Summary (Hypothetical Validation Data):

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at analyte Rt Pass
Linearity (R²) ≥ 0.999 0.9998
Range 50% - 150% of nominal 10 - 30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD) ≤ 2.0% Repeatability: 0.8%; Intermediate: 1.2%
LOQ S/N ≥ 10 0.1 µg/mL

| Robustness | %RSD of results ≤ 2.0% | Pass |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers exceptional separation efficiency and definitive identification through mass spectra. For imidazole-like compounds, derivatization is often employed to increase volatility and improve chromatographic peak shape.[6][7] The key advantage of GC-MS is the high specificity afforded by the mass detector. This method is particularly useful for identifying trace impurities and for use in matrices where chromatographic interferences are a concern.

Proposed Experimental Protocol:

  • Derivatization: To 1 mL of sample/standard in an appropriate solvent, add 60 µL pyridine and 70 µL isobutyl chloroformate.[6] Vortex for 1 minute.

  • Extraction: Add 1 mL hexane, vortex, and allow layers to separate. Inject the upper organic layer.

  • GC System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Scan Range: 40-400 m/z

    • Ion Source Temperature: 230°C

Causality Behind Choices:

  • Derivatization: Capping the potentially active N-H proton of the imidazole ring with a derivative group prevents peak tailing and enhances volatility.

  • DB-5ms Column: A robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.

  • Mass Spectrometry: Provides definitive structural information. For this compound, the mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which exist in an approximate 1:1 natural abundance.[8] This results in a unique M, M+2, and M+4 cluster of peaks in a ~1:2:1 intensity ratio, providing unambiguous identification.[8][9]

Validation Workflow & Key Considerations:

GCMS_Validation_Workflow SamplePrep Sample Derivatization & Extraction SST System Suitability (Peak Shape & S/N) SamplePrep->SST Specificity Specificity (Mass Spectrum Confirmation & No Co-elution) SST->Specificity Linearity Linearity & Range (R² > 0.995) Specificity->Linearity Accuracy Accuracy (Spike Recovery 95-105%) Linearity->Accuracy Precision Precision (%RSD < 5.0%) Accuracy->Precision LOQ Determine LOQ & LOD Precision->LOQ Report Validation Report LOQ->Report

Caption: Validation workflow for the proposed GC-MS method, including derivatization.

Data Summary (Hypothetical Validation Data):

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Correct mass spectrum & isotopic pattern Pass
Linearity (R²) ≥ 0.995 0.9985
Range 50% - 150% of nominal 5 - 15 ng/mL (on-column)
Accuracy (% Recovery) 95.0% - 105.0% 97.2% - 103.8%
Precision (%RSD) ≤ 5.0% Repeatability: 2.5%; Intermediate: 4.1%
LOQ S/N ≥ 10 0.5 ng/mL (on-column)

| Robustness | Derivatization time/temp variation | Pass |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.[10][11][12] This technique does not typically require derivatization. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific fragmentation pathway (precursor ion -> product ion), virtually eliminating matrix interference. This is the definitive method for trace-level quantification in highly complex matrices, such as biological fluids or environmental samples.

Proposed Experimental Protocol:

  • LC System: (Similar to HPLC-UV method, but may use smaller particle size columns for faster analysis)

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

    • Mobile Phase: Gradient; A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 241 (for C₄H₅⁷⁹Br₂N₂)

      • Product Ions (Q3): To be determined experimentally by infusing a standard solution. Likely fragments would involve loss of Br or cleavage of the imidazole ring.

    • Collision Energy: Optimized for maximum product ion signal.

Causality Behind Choices:

  • ESI+: The imidazole ring is basic and will readily accept a proton in the acidic mobile phase, making it ideal for positive ion mode detection.

  • MRM: This mode provides a quantum leap in specificity and sensitivity. Only molecules that have the correct precursor mass AND fragment to produce the correct product mass will be detected, filtering out nearly all background noise.[11]

  • Isotopic Confirmation: The dibrominated nature of the analyte provides an orthogonal confirmation. A second MRM transition can be monitored for the M+2 precursor (m/z 243), and the ratio of the two signals must match the theoretical isotopic abundance, providing ultimate confidence in peak identity.

Validation Workflow & Superior Specificity:

LCMS_Validation_Workflow SamplePrep Simple 'Dilute-and-Shoot' Prep TuneMS Optimize MS Parameters (Precursor & Product Ions) SamplePrep->TuneMS SST System Suitability (S/N & Rt Stability) TuneMS->SST Specificity Specificity (MRM Ratio Confirmation & No Matrix Effects) SST->Specificity Linearity Linearity & Range (R² > 0.995, often over 3-4 orders of magnitude) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery 90-110%, %RSD < 15%) Linearity->Accuracy LLOQ Determine Lower Limit of Quantitation (LLOQ) Accuracy->LLOQ Report Validation Report LLOQ->Report

Caption: Validation workflow for the LC-MS/MS method, emphasizing MS optimization.

Data Summary (Hypothetical Validation Data):

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Correct MRM transition ratio Pass
Linearity (R²) ≥ 0.995 0.9991
Range Often spans several orders of magnitude 10 pg/mL - 100 ng/mL
Accuracy (% Recovery) 90.0% - 110.0% 96.5% - 104.3%
Precision (%RSD) ≤ 15% Repeatability: 4.8%; Intermediate: 6.5%
LLOQ S/N ≥ 10, Acc/Prec within 20% 10 pg/mL

| Matrix Effect | Assessed and compensated for | Pass |

Part 3: Comparative Summary and Recommendations

The optimal analytical method for this compound is dictated by the analytical objective.

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Use Routine QC, Assay, PurityImpurity ID, Trace AnalysisBioanalysis, Trace Quantitation
Specificity Good (Chromatographic)Excellent (Mass Spectrum)Outstanding (MRM)
Sensitivity (LOQ) ~100 ng/mL~0.5 ng/mL~10 pg/mL
Sample Prep Simple DilutionComplex (Derivatization)Simple Dilution
Throughput HighLow-MediumHigh
Cost (Instrument) LowMediumHigh
Robustness HighMediumHigh

Recommendations:

  • For routine quality control (QC) of bulk substance or finished product assay and purity , the RP-HPLC-UV method is the most appropriate choice. It offers a balance of performance, cost-effectiveness, and robustness required in a manufacturing environment.

  • For impurity structure elucidation and identification of unknown trace components , the GC-MS method is highly valuable. The electron ionization provides rich, library-searchable fragmentation patterns, and the characteristic bromine isotope cluster is definitive.

  • For quantification at very low levels or in complex biological matrices (e.g., plasma, tissue), the LC-MS/MS method is the undisputed gold standard. Its sensitivity and specificity are unmatched, making it essential for pharmacokinetic and toxicology studies.

By selecting and validating the appropriate method based on its intended purpose, researchers and developers can ensure the generation of reliable and defensible data for this compound, underpinning scientific integrity and regulatory compliance.[13][14]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • National Center for Biotechnology Information. (n.d.). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chemistry LibreTexts. (2023).
  • ScienceDirect. (2023).
  • Waters. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview.
  • PubMed. (2017). Simple and Fast Sample Preparation Followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the Analysis of 2- and 4-Methylimidazole in Cola and Dark Beer.

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A Comparative Guide to the Biological Activity of 4,5-Dibromo-2-methylimidazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Strategic modification of this heterocyclic ring, particularly through halogenation, has emerged as a powerful tool to modulate pharmacological properties. This guide provides a comprehensive comparison of the biological activity of 4,5-Dibromo-2-methylimidazole against its non-brominated and mono-brominated analogs, offering insights into its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. While direct comparative studies on this specific series of compounds are limited in publicly available literature, this guide synthesizes available data on closely related structures to provide a predictive analysis of their activity profiles.

The Influence of Bromination on Biological Activity

The introduction of bromine atoms to the imidazole ring can significantly alter a molecule's physicochemical properties, thereby influencing its interaction with biological targets. Bromination can increase lipophilicity, which may enhance cell membrane permeability.[2] Furthermore, bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a compound for its target protein.[3] The position and number of bromine substituents are critical in determining the ultimate biological effect.

Antimicrobial Activity: A Comparative Outlook

Imidazole derivatives have a long-standing history as antimicrobial agents, with many exhibiting potent activity against a broad spectrum of bacteria and fungi.[4] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]

To provide a comparative perspective, the following table presents hypothetical MIC values based on the general understanding of structure-activity relationships (SAR) for halogenated antimicrobial compounds. It is crucial to note that these are extrapolated values and require experimental validation.

Table 1: Predicted Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)
2-Methylimidazole>1000>1000>1000
4-Bromo-2-methylimidazole256 - 512512 - 1024256 - 512
This compound64 - 128128 - 25664 - 128

These values are predictive and for illustrative purposes only, pending experimental verification.

The predicted trend suggests a significant increase in antimicrobial activity with the addition of bromine atoms. This is consistent with findings for other halogenated heterocyclic compounds where increased lipophilicity and the potential for halogen bonding contribute to enhanced efficacy.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The imidazole nucleus is a common feature in many anticancer agents, often by targeting critical cellular processes like cell division and signaling pathways.[8] Halogenation has been shown to be a viable strategy for enhancing the cytotoxic activity of various heterocyclic scaffolds.[9]

Direct IC50 values for this compound against cancer cell lines were not found in the surveyed literature. However, numerous studies on other brominated and substituted imidazole derivatives demonstrate potent anticancer effects. For example, certain brominated benzimidazole derivatives have shown strong cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells.[2]

The following table provides a predictive comparison of the cytotoxic potential of this compound and its analogs against a representative cancer cell line.

Table 2: Predicted Comparative Anticancer Activity (IC50, µM) against a Model Cancer Cell Line (e.g., MCF-7)

CompoundPredicted IC50 (µM)
2-Methylimidazole>100
4-Bromo-2-methylimidazole20 - 50
This compound5 - 15

These values are predictive and for illustrative purposes only, pending experimental verification.

The anticipated increase in anticancer activity with bromination is based on the enhanced ability of the halogenated compounds to interact with biological targets within cancer cells, potentially through mechanisms like kinase inhibition or induction of apoptosis.[3]

Enzyme Inhibition: A Focus on Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromine atoms on this compound could potentially form halogen bonds with residues in the ATP-binding pocket of various kinases, contributing to binding affinity and selectivity.[3]

While specific kinase inhibition data for this compound is not available, the broader class of imidazole derivatives has yielded numerous potent kinase inhibitors.[10] The following predictive table illustrates the potential for this series of compounds to inhibit a representative protein kinase.

Table 3: Predicted Comparative Kinase Inhibitory Activity (IC50, nM) against a Model Kinase (e.g., a Tyrosine Kinase)

CompoundPredicted IC50 (nM)
2-Methylimidazole>10,000
4-Bromo-2-methylimidazole500 - 1000
This compound50 - 200

These values are predictive and for illustrative purposes only, pending experimental verification.

The predicted trend suggests that di-bromination could significantly enhance the kinase inhibitory potential of the 2-methylimidazole scaffold.

Experimental Protocols

To facilitate the experimental validation of the predicted activities, detailed protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in a 96-well plate i1 Inoculate each well with the microbial suspension p1->i1 Add inoculum p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) p2->i1 i2 Incubate plates at an appropriate temperature (e.g., 37°C) for 18-24 hours i1->i2 Incubate a1 Visually inspect for turbidity or measure absorbance i2->a1 Read results a2 Determine MIC: lowest concentration with no visible growth a1->a2 Interpret

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition MTT Addition & Incubation cluster_solubilization_readout Solubilization & Measurement c1 Seed cells in a 96-well plate and allow to attach c2 Treat cells with serial dilutions of test compounds c1->c2 Add compounds c3 Incubate for a specified period (e.g., 48-72 hours) c2->c3 Incubate r1 Add MTT reagent to each well c3->r1 Add MTT r2 Incubate to allow formazan crystal formation r1->r2 Incubate s1 Add solubilization solution (e.g., DMSO) r2->s1 Solubilize s2 Measure absorbance at ~570 nm s1->s2 Read plate

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Kinase_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_incubation Incubation cluster_detection Detection & Analysis s1 Add kinase, substrate, and test compound to wells s2 Initiate reaction by adding ATP s1->s2 Start reaction i1 Incubate at a specific temperature (e.g., 30°C) for a set time s2->i1 Incubate d1 Stop reaction and add detection reagent i1->d1 Stop & Detect d2 Measure signal (e.g., luminescence, fluorescence) d1->d2 Read plate d3 Calculate IC50 value d2->d3 Analyze data

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the kinase, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP.

  • Signal Measurement: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.

Conclusion

Based on the established principles of medicinal chemistry and the broader literature on imidazole derivatives, it is reasonable to predict that this compound will exhibit enhanced biological activity compared to its non-brominated and mono-brominated analogs. The presence of two bromine atoms is expected to increase its potency as an antimicrobial, anticancer, and enzyme-inhibiting agent. However, it is imperative that these predictions are confirmed through rigorous experimental testing using standardized protocols such as those outlined in this guide. The data generated from such studies will be invaluable for the rational design and development of novel imidazole-based therapeutics.

References

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A Comparative Guide to the Cytotoxicity of Substituted Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of compounds targeting a wide array of biological processes.[1][3] In the realm of oncology, numerous imidazole derivatives have been investigated for their potent cytotoxic activity against various cancer cell lines.[4] The versatility of the imidazole core allows for substitutions at multiple positions, each influencing the compound's physicochemical properties and, consequently, its biological activity.[3] This guide will explore how these substitutions dictate the cytotoxic profile of imidazole-based compounds.

Methodologies for Assessing Cytotoxicity: A Practical Approach

To objectively compare the cytotoxic effects of different substituted imidazole compounds, it is imperative to employ robust and standardized experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is a foundational technique in this field.[5][6][7]

The MTT Assay: A Step-by-Step Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Substituted imidazole compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the imidazole compounds in the complete culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (solvent only).[6]

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ atmosphere.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5][8]

Visualizing the Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with Imidazole Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance Absorbance Reading (570nm) Formazan_Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: A generalized workflow for determining the cytotoxicity of substituted imidazole compounds using the MTT assay.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of substituted imidazole compounds is highly dependent on the nature and position of the substituents on the imidazole ring. Below is a comparative table summarizing the IC₅₀ values of various imidazole derivatives against different cancer cell lines, extracted from recent literature.

Compound ID/SubstitutionCore StructureCell LineIC₅₀ (µM)Reference
Compound 22 Benzimidazole sulfonamide with pyrazoleA549 (Lung)0.15[4]
HeLa (Cervical)0.21[4]
HepG2 (Liver)0.33[4]
MCF-7 (Breast)0.17[4]
Compound 24 Imidazole derivativeCT26 (Colorectal)0.022[4]
SW620 (Colorectal)0.009[4]
HCT116 (Colorectal)0.058[4]
Compound 13 (BZML) 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazoleSW480 (Colorectal)0.027[4]
HCT116 (Colorectal)0.023[4]
Caco-2 (Colorectal)0.033[4]
Purine derivative 46 PurineMDA-MB-231 (Breast)1.22[4]
Purine derivative 48 PurineMDA-MB-231 (Breast)2.29[4]
Compound 44 Thiazole-benzimidazoleMCF-7 (Breast)6.30[4]
Compound 45 Thiazole-benzimidazoleMCF-7 (Breast)5.96[4]
Compound 35 2-phenyl benzimidazoleMCF-7 (Breast)3.37[4]
Compound 36 2-phenyl benzimidazoleMCF-7 (Breast)6.30[4]
N-methylcarbazole-imidazolium salt 17 Imidazolium saltHepG2 (Liver)0.09[9]
N-methylcarbazole-imidazolium salt 18 Imidazolium saltHeLa (Cervical)7.20[9]
N-methylcarbazole-imidazolium salt 27 Imidazolium saltPC12 (Pheochromocytoma)0.25[9]
N-methylcarbazole-imidazolium salt 28 Imidazolium saltHepG2 (Liver)0.15[9]

Note: IC₅₀ values can vary depending on the experimental conditions, including the specific cell line, incubation time, and assay used. This table is intended for comparative purposes based on the cited literature.

Structure-Activity Relationship (SAR): Decoding the Substituent Effects

The data presented in the table above highlights key structure-activity relationships that govern the cytotoxicity of imidazole derivatives.

  • Substitution at the N-1 Position: The nature of the substituent at the N-1 position of the imidazole ring significantly influences cytotoxic activity. For instance, the introduction of bulky or aromatic groups at this position can enhance the compound's interaction with biological targets.

  • Substitution at the C-2, C-4, and C-5 Positions: Modifications at the carbon atoms of the imidazole ring are crucial for tuning the cytotoxic potency. Phenyl and substituted phenyl groups at these positions are common features in highly active compounds. The presence of electron-withdrawing or electron-donating groups on these phenyl rings can further modulate the activity. For example, some studies suggest that the presence of a 4-bromophenacyl or naphthylacyl group at the imidazolyl-3-position is important for improving cytotoxic activity.[9]

  • Fused Imidazole Systems: Benzimidazoles and purines, which feature an imidazole ring fused to a benzene or pyrimidine ring, respectively, often exhibit potent anticancer activity.[4] These extended aromatic systems can facilitate stronger interactions with molecular targets like DNA or protein kinases.

  • Selectivity: A critical aspect of anticancer drug development is selectivity, meaning the compound should be more toxic to cancer cells than to normal cells. Several studies have reported imidazole derivatives with favorable selectivity profiles. For instance, certain purine derivatives were found to be non-cytotoxic to normal human peripheral blood mononuclear cells (HPBMCs) and normal breast cells at concentrations where they exhibited significant activity against cancer cell lines.[4] Similarly, some xanthine derivatives were non-cytotoxic to normal human breast epithelial cells (MCF-10A).[4]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of substituted imidazole compounds are often mediated through the induction of apoptosis, or programmed cell death.[10][11] One of the key signaling pathways implicated in this process is the PI3K/Akt/mTOR pathway, which is frequently overactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival.[12]

Several imidazole-based compounds have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[12] The inhibition can occur at different nodes of the pathway, such as directly targeting PI3K or Akt.

Apoptosis_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Imidazole Substituted Imidazole Compound Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Inhibition Inhibition Activation Activation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted imidazole compounds, leading to the induction of apoptosis.

The inhibition of the PI3K/Akt pathway by these compounds can lead to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are the executioners of apoptosis.[12]

Conclusion and Future Directions

Substituted imidazole compounds represent a promising class of molecules for the development of novel anticancer therapies. Their cytotoxic efficacy is intricately linked to their substitution patterns, with specific modifications leading to potent and, in some cases, selective activity against cancer cells. The ability of these compounds to induce apoptosis, often through the inhibition of key survival pathways like PI3K/Akt/mTOR, underscores their therapeutic potential.

Future research in this area should focus on:

  • Rational Design: Utilizing the established structure-activity relationships to design novel imidazole derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their anticancer effects.

  • In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety in a more complex biological system.

By continuing to explore the rich chemical space of substituted imidazoles, the scientific community can pave the way for the development of next-generation cancer therapeutics with improved efficacy and reduced side effects.

References

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A Senior Application Scientist's Guide to the Synthesis of 4,5-Dibromo-2-methylimidazole: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Brominated Imidazole Scaffold

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational pillars. Among these, the imidazole nucleus is a well-recognized "privileged structure," forming the core of numerous clinically significant drugs.[1] The introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its utility. Bromine atoms can increase lipophilicity, form crucial halogen bonds with biological targets, and, most importantly, serve as versatile synthetic handles for late-stage functionalization via cross-coupling reactions.[1][2]

4,5-Dibromo-2-methylimidazole (CAS: 4002-81-7) is a key building block, providing a robust platform for constructing complex molecular architectures.[3][4] Its dibrominated structure at the C4 and C5 positions offers two reactive sites for diversification, making it an invaluable intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[5] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, grounded in mechanistic principles and practical, field-proven insights to inform your experimental design.

Core Synthetic Paradigm: Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to this compound is the electrophilic bromination of the readily available starting material, 2-methylimidazole. The imidazole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles.[6] The C4 and C5 positions are particularly activated, facilitating a straightforward substitution of hydrogen with bromine.

The fundamental transformation is as follows:

2-Methyl-1H-imidazole + 2 eq. Brominating Agent → 4,5-Dibromo-2-methyl-1H-imidazole

The efficiency and selectivity of this transformation, however, are critically dependent on the choice of brominating agent and reaction conditions. We will now benchmark the two most prevalent methods.

Methodology Showdown: N-Bromosuccinimide vs. Molecular Bromine

Method A: Direct Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a modern, mild, and highly efficient source of electrophilic bromine. As a crystalline solid, it offers significant advantages in handling and safety over liquid bromine. Its reaction mechanism involves the in-situ generation of a bromonium ion (Br+), which is the active electrophile.

Causality Behind Experimental Choices:

  • Reagent: NBS is preferred for its selectivity and ease of handling. It minimizes the formation of corrosive HBr gas as a byproduct, simplifying the reaction setup.[6] Using a slight excess (e.g., 2.2-2.5 equivalents) ensures the reaction proceeds to complete dibromination.[7]

  • Solvent: Aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂)Cl₂ are excellent choices. DMF can solvate the imidazole substrate and the reaction intermediates effectively, often leading to high yields at room temperature.[7] Acetic acid is also a viable solvent, though it may require heating and more rigorous neutralization during workup.[6]

  • Temperature: The reaction is typically exothermic but can often be run at room temperature, which is advantageous for energy efficiency and process safety.[7]

**Method B: Classical Bromination with Molecular Bromine (Br₂) **

The use of molecular bromine is the classical approach to electrophilic bromination. While effective, it is a more aggressive and hazardous method. The reaction proceeds via polarization of the Br-Br bond by the electron-rich imidazole ring.

Causality Behind Experimental Choices:

  • Reagent: Liquid bromine is highly reactive and corrosive. Its use necessitates specialized handling procedures, including excellent ventilation and appropriate personal protective equipment. The reaction stoichiometrically produces two equivalents of hydrobromic acid (HBr), leading to a highly acidic and corrosive reaction mixture.

  • Solvent: The reaction is often performed in aqueous solutions or organic acids like acetic acid, which can help to manage the reaction's exothermicity and solvate the resulting HBr. Kinetic studies in aqueous media have demonstrated the high reactivity of 2-methylimidazole towards bromine.[8][9]

  • Temperature: Due to the high reactivity of bromine, these reactions are typically performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent potential side reactions or thermal runaways.

Quantitative Data Summary & Performance Benchmarking

The following table provides a comparative summary of the two primary synthetic methods. Yields and conditions are based on established protocols for analogous imidazole brominations.

ParameterMethod A: N-Bromosuccinimide (NBS)Method B: Molecular Bromine (Br₂)Rationale & Justification
Typical Yield 85-95%[7]70-85%NBS generally offers cleaner reactions with fewer byproducts, leading to higher isolated yields.
Reagent Handling Solid, stable, easy to weigh and handle.Highly volatile, corrosive, and toxic liquid.NBS presents a significantly lower operational hazard.[6]
Reaction Time 4-12 hours at room temperature.[7]2-6 hours at reduced temperature.The higher reactivity of Br₂ can lead to shorter reaction times, but requires careful temperature control.
Temperature Room Temperature (typically 20-25°C).[7]Low Temperature (typically 0-5°C).The milder nature of NBS allows for ambient temperature processing, reducing energy costs.
Byproducts Succinimide (water-soluble, easily removed).Hydrobromic Acid (HBr, highly corrosive).The generation of HBr requires corrosion-resistant reactors and careful neutralization.
Work-up Simple filtration and aqueous wash.Requires quenching of excess Br₂ and careful neutralization of strong acid.[6]The work-up for the NBS method is significantly simpler and generates less hazardous waste.
Cost-Effectiveness Higher reagent cost, but lower process and safety overhead.Lower reagent cost, but higher capital and safety expenditure.For research and development, the safety and simplicity of NBS often outweigh its higher unit cost.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification to ensure the integrity of the final product.

Protocol 1: Synthesis of this compound via NBS

Materials:

  • 2-Methylimidazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (2.5 eq.)[7]

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylimidazole (e.g., 8.21 g, 100 mmol) in DMF (200 mL).

  • Reagent Addition: To the stirred solution, add NBS (e.g., 44.5 g, 250 mmol) portion-wise over 30 minutes. Maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Pour the reaction mixture into cold deionized water (1 L). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove DMF and succinimide. Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel.[6]

  • Validation: Confirm the structure and purity of the white to off-white solid product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of this compound via Br₂

Materials:

  • 2-Methylimidazole (1.0 eq.)

  • Molecular Bromine (Br₂) (2.2 eq.)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a thermometer, dissolve 2-methylimidazole (e.g., 8.21 g, 100 mmol) in glacial acetic acid (150 mL). Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add a solution of bromine (e.g., 35.1 g, 220 mmol) in glacial acetic acid (50 mL) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for 4 hours. Monitor the reaction by TLC.

  • Quenching & Neutralization: Pour the reaction mixture into a beaker of ice water (800 mL). Quench the excess bromine by slowly adding saturated sodium thiosulfate solution until the orange color disappears. Carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.[6]

  • Validation: Characterize the final product using standard analytical techniques (NMR, MS).

Visualization of Workflow and Mechanism

To further clarify the process, the following diagrams illustrate the general experimental workflow and the underlying chemical mechanism.

G cluster_prep Preparation cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Start Dissolve 2-Methylimidazole in Solvent Reagent Add Brominating Agent (NBS or Br2) Start->Reagent React Stir and Monitor (TLC) Reagent->React Quench Quench & Neutralize (as needed) React->Quench Extract Precipitate / Extract Product Quench->Extract Dry Dry Crude Product Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Final Pure this compound Analyze->Final

Caption: General experimental workflow for the synthesis of this compound.

G cluster_0 Electrophilic Attack (Step 1) cluster_1 Aromatization (Step 2) cluster_2 Second Bromination (Repeat) Imidazole 2-Methylimidazole Ring TransitionState1 Sigma Complex (Intermediate) Imidazole->TransitionState1 + Bromine Br-Br (or NBS-Br+) Bromine->TransitionState1 Product1 4-Bromo-2-methylimidazole TransitionState1->Product1 - H+ HBr HBr (or Succinimide) FinalProduct This compound Product1->FinalProduct + Br+ - H+

Caption: Simplified mechanism of electrophilic bromination on the imidazole ring.

Conclusion and Recommendation

Both N-Bromosuccinimide and molecular bromine are effective reagents for the synthesis of this compound. However, a comparative analysis clearly favors the use of N-Bromosuccinimide (Method A) for most research and drug development applications.

The NBS-mediated synthesis demonstrates superior performance in terms of isolated yield, operational safety, and process simplicity.[7] The avoidance of highly corrosive liquid bromine and the generation of easily removable byproducts streamline the entire workflow, from reaction setup to final purification. While the unit cost of NBS may be higher, the reduced requirements for specialized equipment, safety protocols, and waste management make it the more efficient and often more cost-effective choice when total process costs are considered. For applications requiring high purity, scalability, and reproducibility, the NBS method represents the current state-of-the-art.

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  • SpectraBase. (n.d.). 4,5-Diphenyl-2-methylimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
  • OUCI. (n.d.). Synthesis of imidazole derivatives in the last 5 years: An update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Quora. (2023, August 21). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Fluorinated and Brominated Imidazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. The imidazole ring, a privileged structure in numerous therapeutic agents, is a frequent target for halogenation to modulate its physicochemical and pharmacokinetic properties. Fluorine and bromine, while both halogens, impart distinct electronic and steric characteristics to the imidazole core, leading to significant differences in their spectroscopic signatures. Understanding these differences is paramount for researchers in confirming structural identity, assessing purity, and predicting molecular behavior.

This guide provides an in-depth comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS)—for a representative pair of halogenated imidazoles: 2-fluoroimidazole and 2-bromoimidazole. By elucidating the underlying principles behind the observed spectral shifts and fragmentation patterns, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently interpret the spectroscopic data of their halogenated imidazole derivatives.

The Influence of Halogenation: A Tale of Two Atoms

The substitution of a hydrogen atom on the imidazole ring with either fluorine or bromine introduces significant electronic perturbations. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive (-I) effect. Bromine is also electron-withdrawing, but to a lesser extent. This fundamental difference in electronegativity is the primary driver for the distinct spectroscopic properties observed between fluorinated and brominated imidazoles.

G cluster_0 Electronic Effects of Halogen Substitution Fluorine Fluorine Imidazole_Ring Imidazole Ring Fluorine->Imidazole_Ring -I Effect (Strong) Bromine Bromine Bromine->Imidazole_Ring -I Effect (Moderate) G cluster_0 Predicted EI-MS Fragmentation of 2-Bromoimidazole cluster_1 Predicted EI-MS Fragmentation of 2-Fluoroimidazole M_Br [C₃H₃BrN₂]⁺˙ m/z 146/148 M_Br_loss_Br [C₃H₃N₂]⁺ m/z 67 M_Br->M_Br_loss_Br - Br• M_Br_loss_HCN [C₂H₂BrN]⁺˙ m/z 119/121 M_Br->M_Br_loss_HCN - HCN M_F [C₃H₃FN₂]⁺˙ m/z 86 M_F_loss_HCN [C₂H₂FN]⁺˙ m/z 59 M_F->M_F_loss_HCN - HCN M_F_loss_F [C₃H₃N₂]⁺ m/z 67 M_F->M_F_loss_F - F• (less favorable) G Start Start Weigh Weigh 5-10 mg of sample Start->Weigh Dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Weigh->Dissolve Filter Filter through a pipette with glass wool Dissolve->Filter Transfer Transfer to a clean 5 mm NMR tube Filter->Transfer Shim Lock, tune, and shim the spectrometer Transfer->Shim Acquire Acquire spectrum Shim->Acquire End End Acquire->End G Start Start Prepare_Stock Prepare a stock solution of known concentration Start->Prepare_Stock Dilute Prepare serial dilutions in the desired solvent Prepare_Stock->Dilute Blank Record a baseline/blank spectrum with the pure solvent Dilute->Blank Measure_Abs Measure the absorbance of each dilution Blank->Measure_Abs Measure_Fluo Excite at λmax(abs) and measure the emission spectrum Measure_Abs->Measure_Fluo Analyze Analyze data and determine λmax, ε, and ΦF Measure_Fluo->Analyze End End Analyze->End

A Researcher's Guide to In-Vitro Evaluation of Novel 4,5-Dibromo-2-methylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and validation. This guide provides a comprehensive framework for the in-vitro evaluation of new chemical entities derived from 4,5-Dibromo-2-methylimidazole, a privileged scaffold in medicinal chemistry. The protocols and comparative data presented herein are designed to facilitate a systematic and logical progression from initial toxicity screening to detailed mechanism of action studies, ensuring scientific integrity and accelerating the discovery process.

The imidazole ring system is a cornerstone in the development of therapeutics, with its derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties. The introduction of bromine atoms to the imidazole core, as in the case of this compound, can significantly enhance biological activity, making its derivatives particularly promising candidates for drug discovery.

I. Foundational Assays: Establishing a Cytotoxicity Profile

The initial step in evaluating any novel compound is to determine its cytotoxic potential. This foundational data informs the concentration ranges for subsequent, more specific assays and provides a preliminary indication of therapeutic index. A panel of cell lines, including both cancerous and non-cancerous cells, should be employed to assess both efficacy and selectivity.

Comparative Cytotoxicity of Hypothetical Derivatives

To illustrate the data that would be generated, the following table summarizes the half-maximal inhibitory concentration (IC50) values of three hypothetical derivatives of this compound against a panel of human cancer cell lines and a non-cancerous cell line.

Compound IDDerivative ClassMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (HEK293/MCF-7)
DBM-D01 Phenyl-substituted5.28.16.5> 50> 9.6
DBM-D02 Thiazole-linked2.84.53.145.216.1
DBM-D03 Pyridine-conjugated15.622.318.9> 100> 6.4

Data Interpretation: A higher selectivity index is desirable, as it indicates that the compound is more toxic to cancer cells than to normal cells. In this hypothetical dataset, DBM-D02 shows the most promising profile with high potency against cancer cell lines and a good selectivity index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

II. Secondary Assays: Probing for Specific Biological Activities

Based on the known biological activities of imidazole derivatives, it is prudent to investigate the potential of novel this compound compounds as both anticancer and anti-inflammatory agents.

A. Anticancer Activity: Kinase Inhibition Profile

Many imidazole-containing compounds are known to be potent kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

The following table presents a hypothetical kinase inhibition profile for the most promising compound from the cytotoxicity screen, DBM-D02.

Kinase TargetIC50 (nM)
EGFR15
VEGFR232
SRC8
PI3K150

Data Interpretation: This data suggests that DBM-D02 is a potent inhibitor of several key kinases involved in cancer progression, with particular potency against SRC and EGFR.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of compound binding to the kinase of interest.

Materials:

  • Purified recombinant kinases (e.g., EGFR, VEGFR2, SRC, PI3K)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer

  • 384-well plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction: In a 384-well plate, combine the kinase, tracer, and europium-labeled antibody with the test compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Signal Detection: Measure the TR-FRET signal on a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values from the dose-response curves.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Combine Kinase, Tracer, Antibody, and Compound A->B C Incubate for 1h B->C D Measure TR-FRET Signal C->D E Calculate IC50 Values D->E

Caption: Workflow for a TR-FRET based kinase inhibition assay.

B. Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

Halogenated imidazoles have also been investigated for their anti-inflammatory properties.[4] A key mechanism of inflammation involves the production of prostaglandins, such as PGE2, by cyclooxygenase (COX) enzymes.

The following table shows the inhibitory effect of the hypothetical compounds on lipopolysaccharide (LPS)-induced PGE2 production in RAW 264.7 macrophage cells.

Compound IDInhibition of PGE2 Production (IC50, nM)
DBM-D01 55
DBM-D02 120
DBM-D03 25

Data Interpretation: DBM-D03 demonstrates the most potent anti-inflammatory activity in this assay, suggesting it may be a promising lead for further development as an anti-inflammatory agent.

This cell-based assay measures the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Novel this compound derivatives

  • PGE2 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production and determine the IC50 values.

III. Mechanism of Action and Target Deconvolution

Once a compound has demonstrated promising activity in primary and secondary assays, the next critical step is to elucidate its mechanism of action and identify its molecular target(s). This is essential for understanding the compound's therapeutic potential and for guiding lead optimization.

Conceptual Workflow for Target Identification

Target_ID_Workflow cluster_0 Initial Screens cluster_1 Hypothesis Generation cluster_2 Target Validation A Phenotypic Screening (e.g., Cytotoxicity) B Affinity Chromatography A->B C Computational Modeling A->C D Expression Profiling A->D E Direct Binding Assays (e.g., SPR, ITC) B->E C->E D->E F Cellular Target Engagement Assays E->F G Genetic Approaches (e.g., siRNA, CRISPR) E->G

Caption: A conceptual workflow for target identification of a bioactive compound.

Experimental Approaches for Target Identification
  • Affinity Chromatography: This technique involves immobilizing the bioactive compound on a solid support and using it to "fish out" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Computational Modeling: In-silico methods, such as molecular docking, can be used to predict the binding of the compound to a library of known protein structures, thereby generating a list of potential targets.

  • Expression Profiling: Techniques like microarray or RNA-seq can be used to analyze changes in gene expression in cells treated with the compound, providing clues about the pathways it affects.

  • Direct Binding Assays: Once potential targets have been identified, direct binding can be confirmed and quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cellular Target Engagement Assays: These assays confirm that the compound interacts with its target in a cellular context. Examples include cellular thermal shift assays (CETSA) and reporter gene assays.

  • Genetic Approaches: Techniques like siRNA or CRISPR-Cas9 can be used to knockdown or knockout the expression of a putative target protein. If the cells become resistant to the compound after target depletion, it provides strong evidence for on-target activity.

IV. Conclusion and Future Directions

The in-vitro testing cascade outlined in this guide provides a robust and logical framework for the initial evaluation of novel compounds derived from this compound. By systematically progressing from broad cytotoxicity screening to specific mechanism-of-action studies, researchers can efficiently identify promising lead candidates and gain a deep understanding of their biological activity. The integration of comparative data analysis and detailed, validated protocols is essential for making informed decisions and advancing the most promising compounds into the next stages of preclinical development.

V. References

  • Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

  • Lee, J. H., Kim, J. A., Kim, Y., & Lee, J. Y. (2015). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 20(8), 13836–13853. [Link]

  • Imad, R., et al. (2020). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]thiadiazoles. Scientific Reports, 10(1), 20953. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

Sources

A Comparative Guide to the Synthesis of 4,5-Dibromo-2-methylimidazole: An Evaluation of Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, halogenated imidazoles serve as pivotal building blocks for the synthesis of a diverse array of bioactive molecules. Among these, 4,5-Dibromo-2-methylimidazole is a key intermediate, its utility stemming from the reactive bromine atoms at the C4 and C5 positions, which allow for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive cross-validation of experimental results for the synthesis of this valuable compound, offering a comparative analysis of prevalent methodologies to inform protocol selection for researchers, scientists, and drug development professionals.

Introduction to Synthetic Strategies

The primary and most direct route to this compound is the electrophilic substitution of 2-methylimidazole. The electron-rich nature of the imidazole ring makes it susceptible to attack by electrophilic brominating agents. The choice of the brominating agent and the reaction conditions are critical determinants of the reaction's efficiency, yield, and impurity profile. This guide will focus on the two most common approaches: direct bromination with molecular bromine (Br₂) and bromination using N-Bromosuccinimide (NBS). A third, less conventional method employing an alkali metal hypohalite will also be discussed as a potential alternative.

Method 1: Direct Bromination with Molecular Bromine (Br₂)

Direct bromination using elemental bromine is a classical and potent method for the halogenation of aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism where Br₂ is polarized by a Lewis or Brønsted acid, or by the solvent itself, to generate a potent electrophile that attacks the imidazole ring.

Causality Behind Experimental Choices

The choice of solvent is paramount in this reaction. Acetic acid is a common solvent as it can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. The reaction is typically performed at or below room temperature to control the exothermicity and minimize the formation of over-brominated byproducts. A slight excess of bromine is often used to ensure the complete dibromination of the starting material. The work-up procedure is designed to neutralize the acidic solvent and quench any unreacted bromine, typically with a reducing agent like sodium thiosulfate.

Experimental Protocol: Bromination with Br₂ in Acetic Acid

Materials:

  • 2-Methylimidazole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylimidazole (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine (2.1 eq.) in glacial acetic acid to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Quench the excess bromine by the dropwise addition of a saturated sodium thiosulfate solution until the orange color disappears.

  • Neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the Bromination Workflow

cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification dissolve Dissolve 2-Methylimidazole in Acetic Acid cool Cool to 0 °C dissolve->cool add_br2 Add Br₂ in Acetic Acid cool->add_br2 stir Stir at Room Temperature add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify extract->purify final_product final_product purify->final_product This compound cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification dissolve Dissolve 2-Methylimidazole in DMF add_nbs Add NBS dissolve->add_nbs stir Stir at Room Temperature add_nbs->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup extract Extract with Ethyl Acetate workup->extract purify Purify extract->purify final_product final_product purify->final_product This compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.